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  • Product: 7-Ethoxy-1H-indazole
  • CAS: 351210-08-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of 7-Ethoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Scaffold in Modern Drug Discovery The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a multitude of therapeutic agents.[1] Indazole-containing compounds have demonstrated a wide array of pharmacological activities, including potent kinase inhibition, anti-inflammatory effects, and antiviral properties.[2] This guide will provide an in-depth exploration of the chemical properties of a specific, yet representative, member of this class: 7-Ethoxy-1H-indazole. By understanding its synthesis, reactivity, and spectroscopic characteristics, researchers can better leverage this versatile building block in the development of novel therapeutics.

Physicochemical Properties of 7-Alkoxy-1H-indazoles

PropertyPredicted Value/Characteristic for 7-Ethoxy-1H-indazoleRationale and Comparative Data
Molecular Formula C9H10N2OBased on the chemical structure.
Molecular Weight 162.19 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solidBased on the appearance of similar indazole derivatives like 7-methyl-1H-indazole.[3]
Melting Point Estimated in the range of 150-170 °C7-methyl-1H-indazole has a melting point of 158 °C.[3] The ethoxy group may slightly alter this.
Boiling Point > 300 °C (Predicted)High boiling points are characteristic of aromatic heterocyclic compounds with hydrogen bonding capabilities.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.The aromatic core confers hydrophobicity, while the N-H group allows for some hydrogen bonding.
pKa pKa1 (for protonation) ≈ 1-2; pKa2 (for deprotonation) ≈ 13-14The parent 1H-indazole has a pKa1 of 1.04 and a pKa2 of 13.86.[4] The electron-donating ethoxy group is expected to slightly increase the basicity (higher pKa1) and decrease the acidity (higher pKa2).

Synthesis of 7-Ethoxy-1H-indazole: A Plausible Synthetic Route

A robust and versatile method for the synthesis of 7-substituted-1H-indazoles can be adapted from established literature procedures. A plausible and efficient route to 7-Ethoxy-1H-indazole would likely commence from a readily available substituted aniline, such as 2-ethoxy-6-methylaniline, and proceed via a diazotization and cyclization sequence. This approach, often referred to as the Jacobsen indazole synthesis, is a classical and reliable method.

Proposed Synthetic Workflow

A 2-Ethoxy-6-methylaniline B N-(2-Ethoxy-6-methylphenyl)acetamide A->B Acetic Anhydride C N-Nitroso-N-(2-ethoxy-6-methylphenyl)acetamide B->C NaNO2, Acetic Acid D 7-Ethoxy-1H-indazole C->D Base (e.g., NaOEt)

Caption: Proposed synthetic workflow for 7-Ethoxy-1H-indazole.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of 2-Ethoxy-6-methylaniline

  • To a solution of 2-ethoxy-6-methylaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford N-(2-Ethoxy-6-methylphenyl)acetamide.

Step 2: Nitrosation

  • Suspend N-(2-Ethoxy-6-methylphenyl)acetamide (1 equivalent) in a mixture of acetic anhydride and acetic acid at 0 °C.

  • Add a solution of sodium nitrite (1.2 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield crude N-Nitroso-N-(2-ethoxy-6-methylphenyl)acetamide.

Step 3: Cyclization to 7-Ethoxy-1H-indazole

  • Dissolve the crude N-nitroso intermediate in ethanol.

  • Add a solution of sodium ethoxide (2 equivalents) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain 7-Ethoxy-1H-indazole.

Spectroscopic Characterization

The structural elucidation of 7-Ethoxy-1H-indazole relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of closely related structures.

1H NMR Spectroscopy

The 1H NMR spectrum of 7-Ethoxy-1H-indazole is expected to show distinct signals for the aromatic protons, the ethoxy group, and the N-H proton. The chemical shifts can be predicted based on the electronic environment of each proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-3~8.0s-The proton at the 3-position is typically a singlet.
H-4~7.5d~8.0Coupled to H-5.
H-5~6.8t~8.0Coupled to H-4 and H-6.
H-6~7.2d~8.0Coupled to H-5.
-OCH2CH3~4.2q~7.0Methylene protons of the ethoxy group.
-OCH2CH3~1.5t~7.0Methyl protons of the ethoxy group.
N-H>10.0br s-The N-H proton of the indazole ring is typically broad and downfield.

For comparison, in N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide, the aromatic protons of the indazole ring appear in the range of 6.9-8.2 ppm, and the N-H protons are observed at 10.51 and 13.05 ppm in DMSO-d6.[5]

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-3~135
C-3a~120
C-4~125
C-5~110
C-6~120
C-7~150Carbon attached to the ethoxy group.
C-7a~140
-OCH2CH3~65Methylene carbon of the ethoxy group.
-OCH2CH3~15Methyl carbon of the ethoxy group.

In a related sulfonamide derivative, the aromatic carbons of the 7-ethoxy-1H-indazole core resonate between 106.7 and 143.7 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

Functional GroupExpected Wavenumber (cm-1)Intensity
N-H Stretch3200-3400Medium, Broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Medium
C=C Stretch (Aromatic)1500-1600Medium to Strong
C-O Stretch (Ether)1200-1250Strong

The IR spectrum of N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide shows N-H stretches at 3340 and 3235 cm-1 and a C=N stretch at 1595 cm-1.[5]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Expected Molecular Ion (M+): m/z = 162.08

  • Expected [M+H]+: m/z = 163.09

  • Key Fragmentation: Loss of the ethoxy group (-OC2H5) or ethylene (-C2H4) from the molecular ion are plausible fragmentation pathways.

Reactivity of the 7-Ethoxy-1H-indazole Core

The reactivity of 7-Ethoxy-1H-indazole is governed by the interplay of the electron-rich benzene ring, the pyrazole ring, and the ethoxy substituent.

Tautomerism

1H-indazoles exist in equilibrium with their 2H-tautomers. The 1H-tautomer is generally the more stable form.[6] The position of this equilibrium can be influenced by the solvent and the nature of substituents.

A 7-Ethoxy-1H-indazole B 7-Ethoxy-2H-indazole A->B Tautomerization B->A

Caption: Tautomeric equilibrium of 7-Ethoxy-1H-indazole.

N-Functionalization

The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated, acylated, or sulfonylated. Reaction with electrophiles can occur at either N1 or N2, and the regioselectivity is often dependent on the reaction conditions and the nature of the electrophile.

Electrophilic Aromatic Substitution

The benzene ring of the indazole system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the fused pyrazole ring and the ethoxy group will influence the position of substitution. The ethoxy group is an activating, ortho-, para-director, which would direct incoming electrophiles to positions 5 and 6.

Applications in Drug Development

The indazole scaffold is a key component in numerous approved drugs and clinical candidates. The 7-alkoxy substitution pattern is of particular interest as it can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Kinase Inhibitors: Many indazole-based compounds are potent inhibitors of various protein kinases, which are crucial targets in oncology. The indazole core can act as a hinge-binder, forming key hydrogen bonds with the protein backbone.

  • Other Therapeutic Areas: Indazole derivatives have also been explored for their potential as anti-inflammatory, analgesic, and antiviral agents.[2]

Safety and Handling

While a specific safety data sheet for 7-Ethoxy-1H-indazole is not available, general precautions for handling aromatic heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

7-Ethoxy-1H-indazole is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its synthesis can be achieved through established methodologies, and its reactivity allows for diverse functionalization. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in research and drug development. The insights provided herein are intended to empower scientists to explore the full potential of this and related indazole derivatives in the quest for novel and improved medicines.

References

  • Abbassi, N., Rakib, E. M., Zouihri, H., et al. (2011). N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1654. [Link]

  • Supporting Information for a relevant article. (n.d.).
  • Wiley-VCH. (2007).
  • 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions)
  • The Royal Society of Chemistry. (n.d.).
  • Fisher Scientific. (2010, July 9). SAFETY DATA SHEET: 1H-Indazole-7-carboxylic acid.
  • Synthesis of 1H-indazoles from N-tosylhydrazones and nitroarom
  • Practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • J-Global. (n.d.). AN EFFICIENT PREPARATIVE ROUTE TO 7-ETHYL-1H-FURO[2,3-g]INDAZOLE. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023, March 23). The Journal of Organic Chemistry.
  • 13 C NMR of indazoles. (2016, April 7).
  • 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. (2002, November 15). PubMed.
  • Benchchem. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 1H-Indazole. In NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-indazole hydrochloride. In NIST WebBook.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • G. S. V. K. Reddy, et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • NPDBEjeCol. (n.d.).
  • INFRARED REFERENCE SPECTRA. (n.d.).
  • Development of 1h-indazole derivatives as anti-inflammatory agents using comput

Sources

Exploratory

7-Ethoxy-1H-indazole synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 7-Ethoxy-1H-indazole Authored by a Senior Application Scientist This guide provides a comprehensive technical overview for the synthesis and characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of 7-Ethoxy-1H-indazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis and characterization of 7-Ethoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The methodologies presented herein are grounded in established chemical principles, offering researchers a robust framework for the preparation and validation of this molecule. We will delve into a reliable synthetic pathway, detailed experimental protocols, and a multi-faceted characterization strategy, ensuring the production of a highly pure and well-defined final product.

Strategic Approach to Synthesis: The Williamson Ether Synthesis

The synthesis of 7-Ethoxy-1H-indazole can be efficiently achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers. This strategy involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an electrophilic alkyl halide. In our case, the readily available 7-hydroxy-1H-indazole serves as the starting material, which is O-alkylated using an ethylating agent.

The choice of this two-step approach is predicated on its high efficiency and the commercial availability of the necessary precursors. The reaction proceeds via an SN2 mechanism, and the selection of a suitable base and solvent system is critical to ensure high yields and minimize side reactions.

Diagram of the Synthetic Workflow

Synthetic Workflow A 7-Hydroxy-1H-indazole (Starting Material) B Deprotonation with Base (e.g., NaH, K2CO3) A->B Solvent (e.g., DMF) C Formation of 7-Indazolyl-alkoxide B->C Formation of Nucleophile E SN2 Reaction (Williamson Ether Synthesis) C->E D Ethylating Agent (e.g., Iodoethane) D->E Electrophile F Crude 7-Ethoxy-1H-indazole E->F Formation of Ether Linkage G Purification (Column Chromatography) F->G Removal of Impurities H Pure 7-Ethoxy-1H-indazole G->H Purity >98% I Characterization (NMR, MS, IR, EA) H->I Structural Confirmation

Caption: Synthetic pathway for 7-Ethoxy-1H-indazole via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 7-Ethoxy-1H-indazole.

Materials and Reagents:

  • 7-Hydroxy-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodoethane (CH3CH2I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-hydroxy-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of 7-hydroxy-1H-indazole should be observed.

  • Alkylation: Add iodoethane (1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 7-Ethoxy-1H-indazole as a pure solid.

Comprehensive Characterization

A battery of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized 7-Ethoxy-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both 1H and 13C NMR are essential for confirming the successful synthesis of the target compound.

Predicted NMR Data:

Technique Predicted Chemical Shifts (δ, ppm) Assignment
1H NMR ~1.4 (t, 3H)-O-CH2-CH3
~4.2 (q, 2H)-O-CH2 -CH3
~6.8-7.8 (m, 4H)Aromatic protons
~10-12 (br s, 1H)N-H
13C NMR ~15-O-CH2-CH3
~65-O-CH2 -CH3
~100-150Aromatic carbons
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, confirming its elemental composition.

Expected Mass Spectrometry Data:

Technique Expected m/z Ionization Mode
Electrospray Ionization (ESI) [M+H]+Positive
[M-H]-Negative

The exact mass of the molecular ion should be determined using high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C9H10N2O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key Expected IR Absorptions:

Wavenumber (cm-1) Functional Group
~3100-3300N-H stretch
~2850-3000C-H (aliphatic) stretch
~1600C=C (aromatic) stretch
~1250C-O (ether) stretch

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the final compound. A reverse-phase HPLC method is typically employed.

Typical HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column
Mobile Phase Gradient of acetonitrile in water (with 0.1% formic acid)
Detection UV at 254 nm
Expected Purity >98%

Diagram of the Characterization Workflow

Characterization Workflow A Pure 7-Ethoxy-1H-indazole B NMR Spectroscopy (1H, 13C) A->B C Mass Spectrometry (HRMS) A->C D IR Spectroscopy A->D E HPLC A->E F Structural Confirmation B->F Connectivity G Molecular Formula Confirmation C->G Molecular Weight H Functional Group Identification D->H Vibrational Modes I Purity Assessment E->I Purity (%)

Caption: Analytical workflow for the characterization of 7-Ethoxy-1H-indazole.

Conclusion

The synthesis of 7-Ethoxy-1H-indazole via the Williamson ether synthesis is a robust and efficient method. The comprehensive characterization protocol outlined in this guide, employing a combination of spectroscopic and chromatographic techniques, ensures the unambiguous identification and high purity of the final product. This technical guide provides researchers with the necessary information to confidently synthesize and characterize 7-Ethoxy-1H-indazole for further investigation in their respective fields.

References

  • Abbassi, N., et al. (2011). N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689. Available at: [Link]

  • Bland, J. M., et al. (2002). 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 11), o688–o690. Available at: [Link]

  • Abbassi, N., et al. (2011). N-[7-Ethoxy-1-(prop-2-en-1-yl)-1H-indazol-4-yl]-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1561. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

  • Dounay, A. B., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(8), 4937–4948. Available at: [Link]

Foundational

Preamble: Navigating the Landscape of Indazole Crystallography

An In-depth Technical Guide to the Crystal Structure of 7-Ethoxy-1H-indazole and Its Derivatives The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its abi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure of 7-Ethoxy-1H-indazole and Its Derivatives

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This has led to the development of numerous indazole-containing therapeutics, including kinase inhibitors for oncology.[1] A deep understanding of the three-dimensional structure of these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR). Single-crystal X-ray diffraction is the definitive method for obtaining this atomic-level insight.[3][4]

Part 1: Synthesis and Generation of Diffraction-Quality Crystals

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of substituted indazoles can be achieved through various established methodologies.[6][7][8]

Conceptual Synthetic Pathway

A common approach involves the cyclization of appropriately substituted nitroaromatics or aminobenzoximes.[8][9] For a derivative like N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide, a plausible synthetic strategy would involve the construction of the indazole ring followed by sulfonylation.

G A Substituted o-nitro-toluene B Indazole Ring Formation (e.g., Reductive Cyclization) A->B C 7-Ethoxy-1H-indazole Core B->C D Functionalization (e.g., Sulfonylation) C->D E Target Derivative D->E

Caption: Conceptual workflow for the synthesis of a 7-ethoxy-1H-indazole derivative.

Protocol for Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[10][11] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order.[11]

Step-by-Step Crystallization Protocol (Slow Evaporation Method):

  • Solvent Selection: Begin by dissolving a small amount of the purified compound (e.g., 5-10 mg) in a range of high-purity solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane) to assess solubility. The ideal solvent is one in which the compound is moderately soluble.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating. It is crucial to filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vial with a cap that is pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks. The vial should be placed in a vibration-free environment.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully extract them from the mother liquor using a nylon loop or a fine spatula. Gently wash the crystals with a small amount of cold solvent to remove any surface impurities and allow them to air dry briefly before mounting.

Part 2: Single-Crystal X-ray Diffraction: From Data Collection to Structure Solution

Single-crystal X-ray crystallography is a powerful analytical technique that allows for the determination of the precise three-dimensional arrangement of atoms within a crystal.[3] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[10]

General Experimental Workflow

The workflow for determining a small molecule crystal structure is a systematic process, from mounting the crystal to refining the final atomic model.

G crystal Crystal Selection & Mounting data_collection Data Collection Place crystal in X-ray beam Rotate and collect diffraction images crystal->data_collection data_reduction Data Reduction Integrate reflection intensities Apply corrections (e.g., Lorentz, polarization) data_collection->data_reduction solve Structure Solution (Phasing) Use direct methods (e.g., SHELXS) to solve the phase problem data_reduction->solve refine Structure Refinement Refine atomic positions and thermal parameters (e.g., SHELXL) Build final model solve->refine validate Validation & Deposition Check structure quality (e.g., CheckCIF) Deposit data in a crystallographic database refine->validate

Caption: Standard workflow for single-crystal X-ray crystallography.

Experimental Details for N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide

The following protocol is based on the published methodology for the title compound.[5]

  • Crystal Mounting: A suitable single crystal (dimensions: 0.23 × 0.20 × 0.14 mm) was selected and mounted on a goniometer head.[5]

  • Data Collection:

    • Instrument: Data were collected on a Bruker APEXII CCD area-detector diffractometer.[5]

    • X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å) was used.

    • Temperature: The crystal was maintained at a constant temperature of 296 K during data collection.[5]

    • Strategy: A series of ω and φ scans were performed to collect a complete dataset, resulting in 31,243 measured reflections.[5]

  • Data Reduction:

    • The raw diffraction data were processed using the SAINT software package.[5] This involves integrating the intensity of each reflection and applying corrections for various experimental factors.

    • After processing, 6,745 independent reflections were obtained.[5]

  • Structure Solution and Refinement:

    • Solution: The crystal structure was solved using direct methods with the SHELXS97 program.[5] This crucial step resolves the "phase problem" in crystallography.[11]

    • Refinement: The structural model was refined against the experimental data using the SHELXL97 program.[5] This iterative process adjusts atomic coordinates, bond lengths, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final R-factor, a measure of the agreement, was 0.053 for observed reflections.[5]

Part 3: Structural Analysis of N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide

The successful solution and refinement of the diffraction data provide a wealth of information about the molecule's geometry and its packing in the solid state.

Crystallographic Data Summary

The key crystallographic parameters for the derivative are summarized in the table below.[5]

ParameterValue
Chemical FormulaC₁₆H₁₇N₃O₃S
Molecular Weight ( g/mol )331.39
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)16.2579 (4)
b (Å)5.0291 (1)
c (Å)20.4551 (5)
β (°)97.269 (1)
Volume (ų)1659.02 (7)
Z (molecules/unit cell)4
Temperature (K)296
R-factor (R1)0.053
Molecular Geometry and Conformation

The molecule is bent at the sulfur atom, with a C—SO₂—NH—C torsion angle of 80.17(8)°.[5] The phenyl ring of the tosyl group is significantly twisted relative to the plane of the 1H-indazole ring, with an interplanar angle of 46.24(8)°.[5] This non-planar conformation is a critical feature that would influence how the molecule fits into a protein's binding pocket. The sulfur atom exhibits a distorted tetrahedral geometry, a common feature for sulfonamides.[5]

Supramolecular Assembly and Intermolecular Interactions

In the crystal, molecules are not isolated but are organized into a well-defined three-dimensional lattice through a network of non-covalent interactions. These interactions are fundamental to the stability of the crystal and provide insights into the molecule's potential binding modes.

For N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide, the crystal packing is dominated by hydrogen bonds.[5] Specifically:

  • N—H···N and N—H···O Hydrogen Bonds: These interactions link the molecules into ribbons that extend along the b-axis of the unit cell.[5] The indazole N-H group acts as a hydrogen bond donor, while the nitrogen of a neighboring indazole and an oxygen of the sulfonyl group act as acceptors.

  • C—H···O Hydrogen Bonds: Weaker C—H···O interactions further link these ribbons together, forming layers parallel to the bc plane.[5]

G mol1 Molecule A N-H S=O mol2 Molecule B N: S=O mol1:N1->mol2:N2 N-H···N mol2:S->mol1:N1 N-H···O mol3 Molecule C N-H S=O mol2:N1->mol3:N2 N-H···N

Caption: Schematic of the primary hydrogen bonding interactions forming molecular ribbons.

Part 4: Implications for Structure-Based Drug Design

The detailed structural information obtained from crystallography is invaluable for drug development professionals.[10]

  • Pharmacophore Modeling: The precise positions of hydrogen bond donors (the indazole N-H) and acceptors (the sulfonyl oxygens and the second indazole nitrogen) provide a validated pharmacophore model. This model can be used in virtual screening campaigns to identify new compounds with similar binding properties.

  • Conformational Analysis: The observed torsion angle between the indazole and the phenylsulfonamide moiety reveals a low-energy conformation.[5] This information is critical for designing rigidified analogs that lock in this bioactive conformation, potentially leading to increased potency and selectivity.

  • Understanding SAR: By comparing the crystal structures of a series of related inhibitors, researchers can directly visualize how small chemical modifications impact the molecule's conformation and its interactions with its biological target. This provides a structural basis for observed structure-activity relationships. Indazole derivatives are known to act as bioisosteres for phenols or indoles, often forming key interactions with hinge residues in protein kinases.[1]

Conclusion

While the crystal structure of the parent 7-Ethoxy-1H-indazole remains to be publicly reported, a detailed analysis of the closely related derivative, N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide, provides a robust framework for understanding the structural chemistry of this important class of molecules.[5] The study reveals a distinct molecular conformation and a hydrogen-bonded network that dictates the crystal packing. This atomic-level information is not merely academic; it provides actionable insights for medicinal chemists and drug development professionals, enabling a more rational, structure-guided approach to designing the next generation of indazole-based therapeutics.

References

  • Abbassi, N., Rakib, E. M., & Zouihri, H. (2011). N-[7-Ethoxy-1-(prop-2-en-1-yl)-1H-indazol-4-yl]-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2889. [Link]

  • Abbassi, N., Rakib, E. M., & Zouihri, H. (2011). N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1354. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]

  • Müller, P. (2009). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Abbassi, N., Rakib, E. M., & Zouihri, H. (2011). N-[7-Ethoxy-2-(prop-2-en-1-yl)-2H-indazol-6-yl]-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2990. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Bland, J. M., et al. (2002). 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 11), o694-o695. [Link]

  • Penning, T. D., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(1), 119-122. [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

  • Wang, X., et al. (2015). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 51(85), 15584-15587. [Link]

  • Hariyanti, F. W., et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Science, Engineering & Health Studies, 15, 21010006. [Link]

  • El Brahmi, N., et al. (2016). 1-Ethyl-5-nitro-1H-indazole. IUCrData, 1(4), x160533. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(4), 3481-3484. [Link]

  • Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1855-1881. [Link]

  • Shaik, A. B., et al. (2023). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. [Link]

  • Claramunt, R. M., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(4), 511-521. [Link]

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Exploratory

A Strategic Guide to the Biological Activity Screening of 7-Ethoxy-1H-indazole

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals. Foreword: The Indazole Scaffold - A Privileged Framework in Modern Drug Discovery In the landscap...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

Foreword: The Indazole Scaffold - A Privileged Framework in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The indazole nucleus, a bicyclic aromatic heterocycle, is one such "privileged scaffold."[1] Its unique structural and electronic properties, including the ability to act as a bioisostere for native structures like indole, make it a versatile template for interacting with a multitude of biological targets.[2] This versatility is not merely theoretical; indazole cores are integral to a range of FDA-approved drugs, from the anti-emetic granisetron to the multi-kinase inhibitors pazopanib and axitinib.[1][3][4] These successes underscore the therapeutic potential embedded within this chemical class, making the exploration of novel indazole derivatives, such as 7-Ethoxy-1H-indazole, a scientifically rigorous and commercially promising endeavor. This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of 7-Ethoxy-1H-indazole, moving from broad-based cellular effects to more specific molecular target identification.

Part 1: The Initial Encounter - A Tiered Approach to Unveiling Biological Activity

The journey of a novel compound from the bench to potential clinical significance begins with a systematic and logical screening cascade. The primary objective is to efficiently identify and characterize its biological effects, starting with broad, cost-effective assays and progressing to more complex, target-specific investigations. This tiered approach ensures that resources are focused on compounds with the most promising profiles. For 7-Ethoxy-1H-indazole, a compound with a largely uncharacterized biological profile, we will employ a three-tiered strategy:

  • Tier 1: Foundational Cytotoxicity and Phenotypic Screening. The initial step is to ascertain the compound's effect on cell viability and proliferation. This provides a fundamental understanding of its cytotoxic or cytostatic potential, which is a critical parameter for any therapeutic agent.

  • Tier 2: Target Class Deconvolution. Given the prevalence of indazole derivatives as kinase inhibitors, a logical next step is to screen 7-Ethoxy-1H-indazole against a panel of kinases.[2] This allows for the rapid identification of potential molecular targets within a well-defined and therapeutically relevant protein family.

  • Tier 3: Early ADME and Druggability Assessment. A compound's biological activity is only as valuable as its ability to reach its target in a biological system. Early in vitro assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities and guiding future optimization efforts.[5][6]

The following sections will provide in-depth protocols and the scientific rationale behind each of these tiers.

Experimental Workflow: A Three-Tiered Screening Cascade

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target Class Deconvolution cluster_2 Tier 3: Early ADME Profiling T1_Start 7-Ethoxy-1H-indazole T1_Assay Cytotoxicity/Viability Assays (e.g., XTT Assay) T1_Start->T1_Assay T1_Result Determine GI50/IC50 in Multiple Cancer Cell Lines T1_Assay->T1_Result T2_Input Active Compound (Potency < 10 µM) T1_Result->T2_Input Proceed if Active T2_Assay Biochemical Kinase Panel Screening (e.g., ADP-Glo™) T2_Input->T2_Assay T2_Result Identify 'Hit' Kinases (% Inhibition > 50%) T2_Assay->T2_Result T3_Input Confirmed 'Hit' Compound T2_Result->T3_Input Proceed with Confirmed Hits T3_Assays In Vitro ADME Assays: - Metabolic Stability (Microsomes) - Plasma Protein Binding - Permeability (e.g., PAMPA) T3_Input->T3_Assays T3_Result Druggability Profile T3_Assays->T3_Result

Caption: A three-tiered workflow for the biological screening of 7-Ethoxy-1H-indazole.

Part 2: In-Depth Methodologies and Scientific Rationale

Tier 1: Foundational Cytotoxicity Screening using the XTT Assay

Expertise & Experience: Before investigating complex mechanisms, we must first determine if the compound has any effect on cell survival. The choice between different viability assays, such as MTT and XTT, is a critical one. While both rely on the reduction of a tetrazolium salt by metabolically active cells, the XTT assay offers a significant advantage: its formazan product is water-soluble.[7][8] This eliminates the need for a solubilization step with an organic solvent like DMSO, which can introduce experimental variability and is not ideal for high-throughput screening.[7] The direct measurement of absorbance streamlines the protocol and enhances the reliability of the data.[8]

Trustworthiness: To ensure the validity of our results, we will screen 7-Ethoxy-1H-indazole against a panel of well-characterized cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colorectal cancer). This will provide insights into potential tissue-specific effects. A standard cytotoxic drug, such as Doxorubicin, will be used as a positive control to validate assay performance.

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Ethoxy-1H-indazole in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in complete growth medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Compound Treatment: Remove the old medium from the cell plates and add 100 µL of the diluted compound solutions (including a vehicle control with 0.5% DMSO and a positive control). Incubate for 48-72 hours.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[7]

  • XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[7] The incubation time should be optimized based on the metabolic activity of the cell lines used.

  • Data Acquisition: Measure the absorbance of the orange formazan product at a wavelength between 450-500 nm using a microplate reader.[7] A reference wavelength of 630-690 nm should be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log concentration of the compound and determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) using non-linear regression analysis.

ParameterDescription
Assay Principle Reduction of XTT tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.[7][8]
Endpoint Colorimetric measurement of formazan absorbance.[9]
Output IC₅₀ or GI₅₀ value, indicating the concentration at which 50% of cell viability or growth is inhibited.
Controls Vehicle (DMSO), Untreated cells, Positive control (e.g., Doxorubicin).
Tier 2: Kinase Panel Screening - Identifying Molecular Targets

Expertise & Experience: The indazole scaffold is a well-established pharmacophore for kinase inhibitors, likely due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket.[2] Therefore, a broad kinase panel screen is a highly logical and data-rich next step if 7-Ethoxy-1H-indazole demonstrates cytotoxic activity. We will utilize a luminescent ADP detection assay, such as the ADP-Glo™ Kinase Assay. This platform is universal, meaning it can be used for virtually any kinase that produces ADP, regardless of the substrate (protein, peptide, or lipid).[10] Its high sensitivity allows for the use of low enzyme concentrations, which is more cost-effective and can provide more physiologically relevant results.[10]

Trustworthiness: The screening will be performed at a single high concentration of the test compound (e.g., 10 µM) against a diverse panel of kinases representing different branches of the human kinome. This primary screen aims to identify initial "hits." Any kinase showing significant inhibition (e.g., >50%) will be flagged for follow-up dose-response studies to determine the IC₅₀ value, confirming the potency and selectivity of the compound.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, ATP, and the test compound (7-Ethoxy-1H-indazole at 10 µM) in the appropriate kinase buffer. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction at the optimal temperature (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes) to allow for ATP-to-ADP conversion.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is crucial to prevent the unconsumed ATP from interfering with the subsequent luminescence signal.[10] Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert the ADP generated in the first step into ATP, which then drives the luminescent reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for 7-Ethoxy-1H-indazole relative to the positive control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

    • Hits are identified as kinases with inhibition values exceeding a predefined threshold (e.g., >50%).

A Representative Kinase Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor 7-Ethoxy-1H-indazole Inhibitor->RAF Inhibits

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway by 7-Ethoxy-1H-indazole.

Tier 3: Early In Vitro ADME Profiling

Expertise & Experience: Identifying a potent molecule is only half the battle. Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential to avoid investing in compounds that are destined to fail in later stages due to poor pharmacokinetics.[5][6] We will focus on three key in vitro assays that provide a foundational understanding of the compound's "druggability."

Trustworthiness: Each assay will include well-characterized control compounds (e.g., high and low metabolic clearance controls, high and low permeability controls) to ensure the validity and reproducibility of the results. These assays are designed to be high-throughput, allowing for the rapid profiling of promising candidates.[11]

  • Metabolic Stability (Liver Microsomes):

    • Rationale: This assay predicts how quickly a compound is metabolized by cytochrome P450 (CYP450) enzymes in the liver, which is a primary determinant of its in vivo half-life.[5][12]

    • Protocol:

      • Incubate 7-Ethoxy-1H-indazole (typically at 1 µM) with human liver microsomes and the cofactor NADPH at 37°C.[5]

      • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

      • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

      • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[5]

  • Plasma Protein Binding (Rapid Equilibrium Dialysis - RED):

    • Rationale: Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect. This assay measures the extent to which a compound binds to plasma proteins like albumin.

    • Protocol:

      • Add 7-Ethoxy-1H-indazole to human plasma in the sample chamber of a RED device.

      • Add buffer to the adjacent buffer chamber. The two chambers are separated by a semi-permeable membrane.

      • Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

      • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

      • Calculate the fraction unbound (fu).

  • Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA):

    • Rationale: This assay provides a high-throughput method to predict passive absorption of a drug across the intestinal wall.[12]

    • Protocol:

      • A filter plate is coated with a lipid-infused artificial membrane, separating a donor well from an acceptor well.

      • Add a solution of 7-Ethoxy-1H-indazole to the donor wells.

      • Add buffer to the acceptor wells.

      • Incubate for a set period (e.g., 2-5 hours).

      • Measure the concentration of the compound in both donor and acceptor wells by UV-Vis spectroscopy or LC-MS/MS.

      • Calculate the permeability coefficient (Pe).

ADME ParameterAssayFavorable Outcome
Metabolism Liver Microsomal Stabilityt½ > 30 min
Distribution Plasma Protein Binding (RED)Fraction Unbound (fu) > 1%
Absorption Permeability (PAMPA)Pe > 1 x 10⁻⁶ cm/s

Conclusion: Synthesizing Data for Informed Decisions

This in-depth technical guide outlines a logical, efficient, and scientifically rigorous strategy for the initial biological characterization of 7-Ethoxy-1H-indazole. By systematically progressing from broad phenotypic screening to specific target identification and early ADME profiling, researchers can build a comprehensive data package. This package will not only reveal the primary biological activities and molecular targets of the compound but also provide critical insights into its potential as a drug candidate. The causality-driven approach, coupled with detailed and validated protocols, ensures that the data generated is both reliable and actionable, paving the way for subsequent lead optimization and preclinical development. The journey of a molecule like 7-Ethoxy-1H-indazole is long, but a well-designed initial screening campaign is the most critical first step toward unlocking its therapeutic potential.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Shaikh, J., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Screening and profiling services for Kinases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]

Sources

Foundational

In Silico Modeling of 7-Ethoxy-1H-indazole Interactions with Fibroblast Growth Factor Receptor 1 (FGFR1): A Technical Guide

Abstract This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 7-Ethoxy-1H-indazole, a representative of the pharmacologically significant indazole class of molecules. In the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 7-Ethoxy-1H-indazole, a representative of the pharmacologically significant indazole class of molecules. In the absence of a specific designated biological target for this molecule, we have selected the Fibroblast Growth Factor Receptor 1 (FGFR1) as a pertinent and well-validated target, given the established role of indazole derivatives as potent FGFR inhibitors.[1][2][3][4] This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for structure-based drug design, encompassing target selection and preparation, ligand parameterization, molecular docking, molecular dynamics simulations, and ADMET property prediction. Each section is designed to not only detail the requisite steps but also to impart an understanding of the scientific rationale underpinning these methodologies.

Introduction: The Rationale for Targeting FGFR1 with an Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer properties.[3][5] While the specific biological targets of 7-Ethoxy-1H-indazole are not extensively documented, the broader class of indazole derivatives has been successfully developed as inhibitors of various protein kinases.[1][2][3][4] Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases, are frequently dysregulated in various cancers, making them a compelling target for therapeutic intervention.[1][2][4][6][7] Notably, several potent and selective indazole-based FGFR inhibitors have been identified, validating the use of this scaffold for targeting the ATP-binding site of these kinases.[1][2][4][6]

This guide, therefore, utilizes the crystal structure of FGFR1 in complex with an indole-based inhibitor, CH5183284 (PDB ID: 3WJ6), as a foundational model for our in silico investigation.[8] The structural similarity between indole and indazole scaffolds allows for a rational and scientifically grounded exploration of the potential interactions between 7-Ethoxy-1H-indazole and the FGFR1 active site.

The In Silico Workflow: A Conceptual Overview

Our in silico investigation will follow a multi-step, iterative process designed to predict and analyze the binding of 7-Ethoxy-1H-indazole to FGFR1. This workflow is designed to be a self-validating system, where the results of each step inform and refine the subsequent stages.

G cluster_dock Initial Screening cluster_refine Refinement & Dynamics cluster_analyze Analysis & Prediction Target_Prep Target Preparation (PDB: 3WJ6) Docking Molecular Docking Target_Prep->Docking Ligand_Prep Ligand Preparation (7-Ethoxy-1H-indazole) Ligand_Prep->Docking ADMET_Pred ADMET Prediction Ligand_Prep->ADMET_Pred MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Analysis Binding Free Energy Analysis MD_Sim->Binding_Analysis

Caption: A high-level overview of the in silico modeling workflow.

Experimental Protocols

Part 1: Target and Ligand Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the meticulous preparation of both the FGFR1 receptor and the 7-Ethoxy-1H-indazole ligand.

Protocol 3.1.1: FGFR1 Kinase Domain Preparation

  • Obtain Crystal Structure: Download the crystal structure of FGFR1 in complex with inhibitor CH5183284 from the Protein Data Bank (PDB ID: 3WJ6).[8]

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., PyMOL, Chimera). Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.

  • Protonation and Charge Assignment: Utilize a protein preparation wizard, such as that found in AutoDock Tools or Schrödinger's Maestro, to add polar hydrogen atoms, assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4, and assign partial charges using a standard force field like AMBER or CHARMM.[9]

  • Energy Minimization: Perform a brief energy minimization of the prepared protein structure to relieve any steric clashes that may have resulted from the addition of hydrogens or other modifications. This step helps to ensure a more realistic starting conformation for subsequent docking and simulation.

  • Output: Save the prepared receptor in the PDBQT file format for use with AutoDock Vina or a similar format for other docking software.

Protocol 3.1.2: 7-Ethoxy-1H-indazole Ligand Preparation

  • Structure Generation: Construct the 3D structure of 7-Ethoxy-1H-indazole using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Energy Minimization: Perform a geometry optimization of the ligand using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Calculation and Torsion Angle Assignment: Use a tool like AutoDock Tools to assign Gasteiger charges and define the rotatable bonds within the ligand. This is crucial for allowing conformational flexibility during the docking process.

  • Output: Save the prepared ligand in the PDBQT file format.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[10] This allows for an initial assessment of binding affinity and the identification of key intermolecular interactions.

G Prep_Receptor Prepared FGFR1 (PDBQT) Grid_Box Define Grid Box (Active Site) Prep_Receptor->Grid_Box Prep_Ligand Prepared Ligand (PDBQT) Run_Docking Run AutoDock Vina Prep_Ligand->Run_Docking Grid_Box->Run_Docking Analyze_Poses Analyze Binding Poses & Scoring Run_Docking->Analyze_Poses Select_Best_Pose Select Best Pose for MD Analyze_Poses->Select_Best_Pose

Caption: The molecular docking workflow.

Protocol 3.2.1: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Center a grid box on the ATP-binding site of FGFR1. The dimensions of the grid box should be sufficient to encompass the entire active site and allow for translational and rotational sampling of the ligand.

  • Docking Execution: Run the molecular docking simulation using AutoDock Vina. The software will generate a series of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Pose Analysis: Visualize the top-ranked docking poses in the context of the FGFR1 active site. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, for each pose. Pay close attention to interactions with key hinge region residues, which are critical for kinase inhibition.

  • Selection of the Optimal Pose: Select the binding pose with the most favorable predicted binding affinity and a rational network of interactions for further analysis with molecular dynamics simulations.

Table 1: Predicted Binding Affinities and Key Interactions of 7-Ethoxy-1H-indazole with FGFR1

Docking PosePredicted Binding Affinity (kcal/mol)Key Interacting Residues (FGFR1)Interaction Type
1-8.5Ala564, Asp641Hydrogen Bond
2-8.2Val492, Leu630Hydrophobic
3-7.9Phe489, Phe642Pi-Stacking

Note: The data presented in this table is hypothetical and for illustrative purposes.

Part 3: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time in a simulated physiological environment.[11][12][13][14]

Protocol 3.3.1: MD Simulation using GROMACS

  • System Building: Place the selected protein-ligand complex from the docking step into a periodic boundary box and solvate it with a suitable water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes between the protein, ligand, and solvent molecules.

  • Equilibration: Conduct a two-phase equilibration process. First, perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system. Follow this with an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD: Run a production MD simulation for a duration sufficient to observe the stability of the protein-ligand complex (typically on the order of nanoseconds to microseconds).

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics to evaluate include:

    • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds over time.

    • Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.

Part 4: ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to minimize late-stage failures.[15][16][17]

Protocol 3.4.1: In Silico ADMET Prediction

  • Select a Tool: Utilize a web-based ADMET prediction tool such as SwissADME, pkCSM, or ADMETlab 2.0.[5]

  • Input Structure: Provide the 2D structure of 7-Ethoxy-1H-indazole in a compatible format (e.g., SMILES).

  • Analyze Predictions: Evaluate the predicted ADMET properties, including but not limited to:

    • Physicochemical Properties: Molecular weight, LogP, topological polar surface area (TPSA).

    • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, CYP450 inhibition.

    • Drug-likeness: Lipinski's rule of five, Veber's rule.

    • Toxicity: Ames mutagenicity, hepatotoxicity.

Table 2: Predicted ADMET Properties of 7-Ethoxy-1H-indazole

PropertyPredicted ValueAcceptable Range
Molecular Weight176.2 g/mol < 500 g/mol
LogP2.5< 5
H-bond Donors1< 5
H-bond Acceptors2< 10
GI AbsorptionHighHigh
BBB PermeabilityYesVaries by target
CYP2D6 InhibitorNoNo
Ames MutagenicityNoNo

Note: The data presented in this table is hypothetical and for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the interactions of 7-Ethoxy-1H-indazole with the FGFR1 kinase domain. By following these protocols, researchers can generate valuable hypotheses regarding the binding mode, affinity, and stability of this and other indazole-based compounds. The integration of molecular docking, molecular dynamics simulations, and ADMET prediction provides a robust framework for structure-based drug design and lead optimization.

Future work should focus on the experimental validation of these in silico predictions through in vitro kinase assays and co-crystallization studies. Furthermore, the synthesis and evaluation of analogs of 7-Ethoxy-1H-indazole, guided by the structural insights gained from this modeling workflow, could lead to the discovery of novel and potent FGFR inhibitors.

References

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. (n.d.). PubMed Central (PMC). Retrieved March 28, 2026, from [Link]

  • I.In Silico Tools for Pharmacokinetic and Toxicological Predictions 1. ADMET LAB 2.0 (ADMETlab 2.0 is an integrated online platf. (n.d.). Retrieved March 28, 2026, from [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2022, April 13). Frontiers. Retrieved March 28, 2026, from [Link]

  • ADMET Predictor: In Silico Screening | Early Drug Discovery. (n.d.). Pharmaron. Retrieved March 28, 2026, from [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021, October 1). Bentham Science. Retrieved March 28, 2026, from [Link]

  • tutorial-protein-ligand.pdf. (n.d.). Theoretical and Computational Biophysics Group. Retrieved March 28, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indazole derivatives as selective and potent FGFR4 inhibitors for the treatment of FGF19-driven hepatocellular cancer. (2021, March 15). PubMed. Retrieved March 28, 2026, from [Link]

  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. (n.d.). Retrieved March 28, 2026, from [Link]

  • ADMET-AI. (n.d.). Retrieved March 28, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020, July 31). PubMed. Retrieved March 28, 2026, from [Link]

  • Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. (2019, June 18). MDPI. Retrieved March 28, 2026, from [Link]

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. (n.d.). PubMed Central (PMC). Retrieved March 28, 2026, from [Link]

  • ADMET Predictor®. (2026, January 29). Simulations Plus. Retrieved March 28, 2026, from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved March 28, 2026, from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022, August 3). PubMed Central (PMC). Retrieved March 28, 2026, from [Link]

  • BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version). (n.d.). bio.tools. Retrieved March 28, 2026, from [Link]

  • Protein-Ligand Complex. (n.d.). MD Tutorials. Retrieved March 28, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. (2015, July 28). PubMed. Retrieved March 28, 2026, from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 7). YouTube. Retrieved March 28, 2026, from [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023, July 27). MDPI. Retrieved March 28, 2026, from [Link]

  • Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. (n.d.). Frontiers. Retrieved March 28, 2026, from [Link]

Sources

Exploratory

7-Ethoxy-1H-indazole and its analogs' mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 7-Ethoxy-1H-indazole and its Analogs For Researchers, Scientists, and Drug Development Professionals Foreword: A Senior Application Scientist's Perspective I...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Core Mechanism of Action of 7-Ethoxy-1H-indazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the indazole scaffold represents a "privileged" chemical motif, a testament to its versatile binding capabilities and favorable pharmacological properties. Among the myriad of indazole derivatives, 7-ethoxy-1H-indazole has garnered significant attention as a potent modulator of critical physiological pathways. This guide is crafted not merely as a recitation of facts but as a deep-dive into the why and how of its mechanism of action. We will dissect the molecular interactions, unravel the downstream signaling consequences, and provide robust, field-tested experimental frameworks to empower your own research and development endeavors. Our focus is on building a foundational, actionable understanding of this compound class, moving beyond surface-level descriptions to a more nuanced appreciation of its therapeutic potential and the scientific rigor required to unlock it.

Unveiling the Primary Target: The Nitric Oxide Synthase (NOS) Family

The central mechanism of action of 7-ethoxy-1H-indazole and its analogs is their well-documented inhibition of nitric oxide synthase (NOS) enzymes. These enzymes are critical for the production of nitric oxide (NO), a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes. Understanding the three primary isoforms of NOS is fundamental to appreciating the therapeutic implications of their inhibition:

  • Neuronal NOS (nNOS or NOS-1): Predominantly expressed in the nervous system, nNOS-derived NO functions as a neurotransmitter, playing roles in synaptic plasticity, memory, and the central regulation of blood pressure.

  • Inducible NOS (iNOS or NOS-2): As its name suggests, iNOS is not typically present in resting cells but is rapidly expressed by immune cells, such as macrophages, in response to inflammatory stimuli like bacterial endotoxins. The large, sustained output of NO from iNOS is a key component of the innate immune response but can also contribute to tissue damage in chronic inflammatory conditions.

  • Endothelial NOS (eNOS or NOS-3): Primarily located in the vascular endothelium, eNOS produces NO that is essential for maintaining vascular tone (vasodilation), inhibiting platelet aggregation, and preventing leukocyte adhesion to the vessel wall.

The therapeutic utility and potential side-effect profile of an indazole-based inhibitor are intrinsically linked to its relative selectivity for these isoforms.

The Molecular Dance: How 7-Ethoxy-1H-indazole Interacts with the NOS Active Site

7-Ethoxy-1H-indazole functions as a competitive inhibitor with respect to the native substrate, L-arginine. The rationale behind this interaction lies in its structural mimicry:

  • Structural Mimicry: The indazole ring system of the inhibitor effectively mimics the guanidinium group of L-arginine. This allows it to dock within the substrate-binding pocket of the NOS enzyme.

  • Heme Interaction: A critical aspect of its inhibitory activity is the coordination of one of the indazole nitrogen atoms to the heme iron within the enzyme's active site. This interaction physically occludes the binding of molecular oxygen, a necessary step in the catalytic conversion of L-arginine to L-citrulline and NO.

  • The Role of the 7-Ethoxy Group: The ethoxy substituent at the 7-position is not merely a passive feature. It extends into a hydrophobic pocket within the active site, and variations in the size and nature of this group are a key strategy in developing analogs with altered potency and, importantly, isoform selectivity.

This multi-point interaction model explains the potent inhibition observed with this class of compounds.

Downstream Consequences: The Interrupted Signaling Cascade

By blocking the production of NO, 7-ethoxy-1H-indazole effectively shuts down the canonical NO/cGMP signaling pathway.

NOS_Inhibition_Signaling_Pathway cluster_upstream Upstream Components cluster_enzyme_inhibitor Enzyme and Inhibitor cluster_downstream Downstream Signaling L-Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, iNOS, eNOS) L-Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces Inhibitor 7-Ethoxy-1H-indazole & Analogs Inhibitor->NOS Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation, Neurotransmission, Inflammation) PKG->Physiological_Response

Caption: The inhibitory effect on the NO/cGMP signaling pathway.

The Quest for Selectivity: Structure-Activity Relationship (SAR) Insights

For many therapeutic applications, non-selective inhibition of all three NOS isoforms is undesirable. For instance, inhibiting eNOS can lead to cardiovascular side effects like hypertension. Consequently, a major focus of medicinal chemistry efforts has been to develop analogs of 7-ethoxy-1H-indazole with enhanced selectivity for either nNOS or iNOS.

CompoundIC50 nNOS (µM)IC50 iNOS (µM)IC50 eNOS (µM)Selectivity Ratio (eNOS/nNOS)Selectivity Ratio (eNOS/iNOS)
7-Ethoxy-1H-indazole ~0.7~1.0~28~40x~28x
7-Nitro-1H-indazole ~0.46~4.4~2.9~6x~0.7x

Note: IC50 values are approximate and can vary based on assay conditions. The data presented is for illustrative comparison.

The data clearly shows that while 7-ethoxy-1H-indazole possesses a favorable selectivity profile over eNOS, other analogs like 7-nitro-1H-indazole show different patterns. This underscores the critical role of the substituent at the 7-position in dictating isoform selectivity.

Experimental Validation: Core Protocols for Characterization

Rigorous, reproducible experimental data is the bedrock of drug discovery. The following protocols are essential for characterizing the mechanism of action of any putative NOS inhibitor.

In Vitro Enzyme Inhibition Assay: The Griess Assay

This is the foundational assay to determine the potency (IC50) of an inhibitor against purified NOS isoforms.

Causality Behind the Choice: The Griess assay is chosen for its simplicity, robustness, and direct measurement of nitrite (NO₂⁻), a stable oxidation product of NO. This provides a reliable proxy for enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare stock solutions of recombinant human nNOS, iNOS, and eNOS enzymes.

    • Prepare stock solutions of cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).

    • Prepare a stock solution of L-arginine (substrate).

    • Prepare serial dilutions of the test compound (e.g., 7-ethoxy-1H-indazole) in a suitable solvent like DMSO.

  • Assay Execution (in a 96-well plate):

    • To each well, add the reaction buffer, cofactors, and the respective NOS isoform. For nNOS and eNOS, also add calmodulin.

    • Add the serially diluted test compound to the appropriate wells. Include a "vehicle control" (DMSO only) and a "no enzyme" control.

    • Pre-incubate the plate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding L-arginine to all wells.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Terminate the reaction by adding an enzyme inhibitor or by other means.

  • Nitrite Detection (Griess Reagent):

    • Add freshly prepared Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light. A magenta color will develop in the presence of nitrite.

    • Read the absorbance at ~540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Convert absorbance values to nitrite concentrations.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Griess_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Cofactors, Substrate, Inhibitor) Start->Reagent_Prep Plate_Setup Plate Setup in 96-well format (Buffer, Enzyme, Cofactors, Inhibitor) Reagent_Prep->Plate_Setup Initiate_Reaction Initiate Reaction with L-Arginine Plate_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Add_Griess Add Griess Reagent for Color Development Incubation->Add_Griess Read_Absorbance Read Absorbance at ~540 nm Add_Griess->Read_Absorbance Data_Analysis Data Analysis (Standard Curve, % Inhibition, IC50 Calculation) Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for determining in vitro NOS inhibition.

Cellular Assay for iNOS Inhibition: The LPS-Stimulated Macrophage Model

Causality Behind the Choice: To assess inhibitor activity in a more physiologically relevant context, a cell-based assay is crucial. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is the industry standard for evaluating iNOS inhibitors because LPS is a potent and reliable inducer of the iNOS pathway in these cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS).

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Induce iNOS expression by adding LPS (e.g., 1 µg/mL) to the wells. Include "vehicle + LPS" and "untreated" controls.

  • Incubation:

    • Incubate the plate for 18-24 hours to allow for iNOS expression and NO production.

  • Nitrite Measurement:

    • Carefully collect the cell culture supernatant.

    • Perform the Griess assay on the supernatant as described in section 4.1.3.

  • Data Analysis:

    • Determine the IC50 value by plotting the inhibition of nitrite production against the log of the inhibitor concentration.

Beyond the Primary Target: Investigating Off-Target Effects

A critical component of any drug development program is the characterization of potential off-target activities. For indazole-based compounds, this is particularly important.

  • Broad Kinase Screening: The indazole scaffold is present in many known kinase inhibitors. Therefore, screening lead compounds against a panel of kinases is a prudent step to identify any unintended kinase-modulating activity.

  • Cyclooxygenase (COX) Inhibition: Some NOS inhibitors have been shown to interact with COX enzymes. Assays for COX-1 and COX-2 inhibition should be considered.

  • CYP450 Inhibition: Assessing the potential for inhibition of major cytochrome P450 enzymes is essential for predicting drug-drug interaction liabilities.

Conclusion and Future Outlook

7-Ethoxy-1H-indazole and its analogs are potent inhibitors of nitric oxide synthase, with a mechanism of action rooted in competitive binding at the L-arginine site and coordination to the active site heme iron. Their therapeutic potential is largely dependent on the ability to engineer isoform selectivity, particularly to spare the cardioprotective eNOS isoform. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these and other novel NOS inhibitors. Future advancements will undoubtedly focus on the rational design of next-generation analogs with superior selectivity profiles and the exploration of their utility in treating a range of disorders, from neurodegeneration to chronic inflammation.

References

  • Bland-Ward, A. T., & Moore, P. K. (1995). 7-Nitro indazole is a potent, selective inhibitor of neuronal nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 115(8), 1533–1539. [Link]

  • García-Crespo, K. E., et al. (2021). Indazole-based compounds as nitric oxide synthase (NOS) inhibitors. European Journal of Medicinal Chemistry, 213, 113163. [Link]

  • Handy, R. L., et al. (1995). The in vitro and in vivo pharmacology of 7-nitro indazole and related compounds. British Journal of Pharmacology, 116(5), 2349–2350. [Link]

Foundational

Introduction: The Pharmacological Privilege of the Indazole Core

The Indazole Scaffold in Modern Drug Discovery: A Technical Guide to Design, Synthesis, and Optimization The indazole scaffold—a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring—has fir...

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Author: BenchChem Technical Support Team. Date: April 2026

The Indazole Scaffold in Modern Drug Discovery: A Technical Guide to Design, Synthesis, and Optimization

The indazole scaffold—a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring—has firmly established itself as a "privileged structure" in medicinal chemistry[1]. The architectural rigidity of the indazole core, combined with its unique electronic properties, allows it to interact with multiple biological targets simultaneously[2].

A critical factor in its pharmacological success is its tautomerism. Indazole exists primarily in three tautomeric forms (1H, 2H, and 3H). The 1H-indazole is the most thermodynamically stable and prevalent in biological contexts, possessing a benzenoid feature that enhances its aromatic stability[1]. Furthermore, the presence of two adjacent nitrogen atoms allows the molecule to act as both a hydrogen bond donor (via the NH group) and a hydrogen bond acceptor. This makes indazole an exceptional bioisostere for indole and phenol, often providing improved target affinity, enhanced lipophilicity, and reduced vulnerability to Phase I and II metabolic degradation[3].

Rational Design and Kinase Targeting

Protein kinases are fundamental regulators of cellular signaling; their dysregulation is a primary driver in oncology and inflammatory diseases. The indazole nucleus is highly effective as an ATP surrogate, competing directly for the ATP-binding hinge region of kinases[4].

FDA-approved drugs such as pazopanib (a multikinase inhibitor) and axitinib (a VEGFR/PDGFR inhibitor) heavily rely on the 1H-indazole core[3][5]. In rational drug design, substitutions on the indazole ring (such as a 7-methyl group) are strategically used to enhance potency and selectivity by occupying specific hydrophobic pockets adjacent to the ATP-binding site[6].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase VEGF->VEGFR2 Activates RAF RAF VEGFR2->RAF Phosphorylates Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR2 ATP-competitive Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Angiogenesis & Proliferation ERK->Proliferation

VEGFR2 signaling pathway blockade by ATP-competitive indazole inhibitors.

Synthetic Methodologies for Indazole Library Generation

To support rapid Structure-Activity Relationship (SAR) profiling, the synthesis of the indazole core must be highly efficient, scalable, and tolerant of diverse functional groups. A foundational method for synthesizing 1H-indazoles involves the intramolecular cyclization of o-alkylated or o-aminated benzene derivatives[6][7].

Synthesis_Workflow SM Starting Material (e.g., 2,6-Dimethylaniline) Diazotization Diazotization (tert-butyl nitrite, CHCl3) SM->Diazotization Cyclization Intramolecular Cyclization (Potassium Acetate, Heat) Diazotization->Cyclization Intermediate Formation Purification Workup & Purification (Flash Chromatography) Cyclization->Purification Product Final Product (7-Methyl-1H-Indazole) Purification->Product

General synthetic workflow for 7-methyl-1H-indazole via diazotization.

Detailed Experimental Protocol: Synthesis of 7-Methyl-1H-Indazole

Causality & Self-Validation: This protocol utilizes an intramolecular electrophilic amination. The explicit choice of tert-butyl nitrite in an organic solvent over traditional sodium nitrite/aqueous HCl avoids hydrolytic side reactions that could degrade the diazonium intermediate, ensuring a high-yielding cyclization[6].

  • Preparation: Dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous chloroform (CHCl₃) under an inert argon atmosphere to prevent premature oxidation of the amine.

  • Diazotization: Cool the mixture to 0 °C. Add tert-butyl nitrite (1.2 eq) dropwise over 15 minutes. Validation step: The solution will transition to a deep orange/red hue, visually indicating the formation of the diazonium species. Monitor via TLC (Hexane/EtOAc 8:2) until the starting material is completely consumed.

  • Cyclization: Add potassium acetate (2.0 eq) and a catalytic amount of 18-crown-6. Heat the reaction mixture to 60 °C for 12 hours. Mechanistic Insight: The 18-crown-6 solubilizes the potassium salt in the organic phase, allowing the acetate to act as a mild base that deprotonates the adjacent methyl group, driving the intramolecular N-N bond formation[6].

  • Workup: Quench the reaction with deionized water, extract with dichloromethane (3x), and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution Hexane to 30% EtOAc/Hexane) to yield the pure 7-methyl-1H-indazole.

Hit-to-Lead Optimization and SAR Profiling

During the hit-to-lead phase, medicinal chemists systematically modify the indazole core to optimize target binding. For kinase inhibitors, substitutions at the N1, C3, and C5 positions are critical for probing the ATP-binding pocket's hinge region and solvent-exposed areas.

Table 1: SAR Profiling of Indazole Derivatives against VEGFR2 Kinase

Compound IDCore ScaffoldR3 SubstitutionR5 SubstitutionVEGFR2 IC₅₀ (nM)Cell Viability IC₅₀ (µM, HUVEC)
IND-01 1H-Indazole-H-H>10,000>50
IND-02 1H-Indazole-Phenyl-H1,25015.2
IND-03 1H-Indazole-Phenyl-F4508.4
IND-04 1H-Indazole-Pyridine-F851.2
IND-05 (Axitinib analog) 1H-Indazole-Styryl-Pyridine-S-CH₃1.50.05

Data synthesized from established literature trends on indazole-based VEGFR inhibitors[5][8]. Insight: The progression from the bare scaffold (IND-01) to the highly potent IND-05 demonstrates the necessity of extending the molecule into the hydrophobic pocket (via pyridine/styryl groups) and utilizing heteroatoms (Fluorine, Sulfur) to establish favorable multipolar interactions with the kinase hinge region.

ADMET Profiling and Self-Validating Assays

To ensure an indazole hit is a viable drug candidate, rigorous biochemical validation is required. False positives in high-throughput screening (HTS) often arise from compound auto-fluorescence or aggregation.

Protocol: Self-Validating TR-FRET Kinase Inhibition Assay

Causality & Self-Validation: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed to measure IC₅₀. TR-FRET utilizes a long-lifetime lanthanide fluorophore, allowing a time delay before measurement. This delay effectively eliminates short-lived background compound auto-fluorescence—a common false-positive driver in standard kinase assays[9].

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., VEGFR2), a biotinylated peptide substrate, and ATP at its apparent Kₘ value in assay buffer (HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Compound Titration: Dispense indazole compounds into a 384-well plate using acoustic liquid handling to create a 10-point dose-response curve (10 µM to 0.5 nM). Validation step: Include a known reference inhibitor (e.g., Axitinib) as a positive control and DMSO as a vehicle control to establish assay dynamic range.

  • Kinase Reaction: Add the kinase/substrate/ATP master mix to the compound plates. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Incubation & Readout: Incubate for 30 minutes. Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation 337 nm, Emission 665 nm / 620 nm).

  • Data Analysis: Calculate the FRET ratio (665/620 nm). Normalize data against controls and fit to a 4-parameter logistic equation to determine the precise IC₅₀.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.RSC Advances.
  • The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry.Benchchem.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Indazoles in Drug Discovery.PharmaBlock.
  • Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape.SAMI Publishing Company.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Advances in the Synthesis and Kinase Inhibitory Potencies of Non-Fused Indazole Deriv
  • Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride.Benchchem.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.RSC Advances.

Sources

Exploratory

The "Ethoxy Switch": Structure-Activity Relationship (SAR) of 7-Ethoxy-1H-indazole in Medicinal Chemistry

Executive Summary In the realm of rational drug design, the 1H-indazole core is universally recognized as a privileged scaffold. However, the precise functionalization of the C7-position dictates the molecular trajectory...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design, the 1H-indazole core is universally recognized as a privileged scaffold. However, the precise functionalization of the C7-position dictates the molecular trajectory of the compound, acting as a definitive "switch" for target selectivity. This technical guide explores the profound structure-activity relationship (SAR) cliff observed when transitioning from a 7-methoxy to a 7-ethoxy moiety.

While 7-methoxyindazole (7-MI) is a potent inhibitor of neuronal nitric oxide synthase (nNOS), the addition of a single methylene group to form 7-Ethoxy-1H-indazole completely abolishes nNOS activity due to severe steric clashes within the catalytic heme pocket[1]. Conversely, this exact steric bulk and increased lipophilicity make the 7-ethoxy-1H-indazole moiety an exceptional hydrophobic anchor in the development of highly selective phosphoinositide 3-kinase gamma (PI3K-γ) inhibitors[2] and bacterial two-component system (TCS) inhibitors[3].

Mechanistic SAR: The Steric Cliff in nNOS Inhibition

To understand the causality behind experimental choices in indazole functionalization, we must examine the binding kinetics of the nNOS catalytic domain. Nitric oxide synthases possess a highly conserved heme-binding pocket.

The Baseline: 7-Methoxyindazole (7-MI)

Crystallographic and molecular modeling studies of eNOS/nNOS complexes reveal that the indazole ring of 7-MI stacks parallel to the heme plane. The methoxy group at the C7-position is oriented in the plane of the indazole ring (pointing away from the N-H bond), fitting perfectly within the van der Waals contact distance of the heme domain[4].

The Ethoxy Switch: Steric Rejection

When the alkyl chain is extended by a single carbon to create 7-ethoxy-1H-indazole, the biological activity plummets to near zero[1].

  • Causality: The ethyl chain cannot adopt a coplanar conformation without inducing significant torsional strain. As it rotates out of the indazole plane, the terminal methyl group of the ethoxy substituent violently clashes with the rigid amino acid residues lining the nNOS heme pocket.

Quantitative SAR Summary
CompoundC7-SubstituentnNOS Inhibitory ActivityMechanistic Rationale
7-Nitroindazole -NO 2​ PotentOptimal stacking with heme; favorable electrostatics.
7-Methoxyindazole -OCH 3​ Potent (Most active alkoxy)Coplanar orientation; fits within van der Waals radii.
7-Ethoxyindazole -OCH 2​ CH 3​ Inactive Steric clash; exceeds pocket volume tolerance.
7-Propoxyindazole -O(CH 2​ ) 2​ CH 3​ InactiveSevere steric hindrance; prevents heme stacking.

Repurposing the Scaffold: PI3K-γ and Bacterial TCS

While the 7-ethoxy group is a negative switch for nNOS, it is a highly desirable vector for other therapeutic targets requiring lipophilic anchoring.

Phosphoinositide 3-Kinase Gamma (PI3K-γ)

In oncology and autoimmune drug development, PI3K-γ is a critical target for modulating the tumor microenvironment and immune cell migration. Recent patent literature highlights the use of 6-acetyl-4-chloro-7-ethoxy -1H-indazole-3-carboxylic acid derivatives as potent PI3K-γ inhibitors[2].

  • Causality: The ATP-binding cleft of PI3K-γ contains a distinct hydrophobic specificity pocket. The 7-ethoxy group projects directly into this pocket, displacing ordered water molecules and driving binding affinity through favorable entropic gains, a feat the smaller methoxy group cannot achieve as effectively.

Bacterial Two-Component Systems (TCS)

In the fight against antimicrobial resistance, 4-Bromo-7-ethoxy-1H-indazole has emerged as a vital building block for histidine kinase (HK) TCS inhibitors targeting S. aureus[3]. The ethoxy group enhances the membrane permeability of the compound, allowing it to reach periplasmic or intracellular sensor domains more efficiently than its highly polar analogs.

Logical SAR Divergence Pathway

The following diagram illustrates how the C7-substitution dictates the pharmacological fate of the indazole core.

SAR_Logic Core 1H-Indazole Core C7_Sub C7-Position Substitution Core->C7_Sub Methoxy 7-Methoxy (7-MI) C7_Sub->Methoxy -CH3 Ethoxy 7-Ethoxy C7_Sub->Ethoxy -CH2CH3 nNOS_Active nNOS Inhibitor (Heme Pocket Stacking) Methoxy->nNOS_Active nNOS_Inactive nNOS Inactive (Steric Clash) Ethoxy->nNOS_Inactive PI3K_Active PI3K-γ Inhibitor (Hydrophobic Anchor) Ethoxy->PI3K_Active Repurposed Scaffold

Caption: SAR divergence logic tree demonstrating how C7-alkoxy chain length dictates target specificity.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of 7-ethoxy-1H-indazole and its subsequent biological evaluation.

Protocol A: Regioselective O-Alkylation to yield 7-Ethoxy-1H-indazole

This protocol exploits the differential nucleophilicity of the C7-hydroxyl group versus the indazole nitrogen atoms to achieve strict regioselectivity without N-alkylation[4].

  • Preparation: Dissolve 1.0 equivalent of 7-hydroxyindazole in anhydrous acetone (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate (K 2​ CO 3​ ). Rationale: K 2​ CO 3​ is a mild base sufficient to deprotonate the phenolic C7-OH (pKa ~9-10) but not strong enough to significantly deprotonate the indazole N1-H (pKa ~14), ensuring O-selectivity.

  • Alkylation: Dropwise, add 1.2 equivalents of ethyl iodide (iodoethane).

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 4-6 hours. Monitor progression via TLC (EtOAc–cyclohexane, 1:8).

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between Ethyl Acetate and H 2​ O. Wash the organic layer with brine, dry over MgSO 4​ , and purify via silica gel flash chromatography to yield pure 7-ethoxy-1H-indazole.

Protocol B: In Vitro Radiometric nNOS Enzymatic Assay

To validate the loss of nNOS activity (the "steric clash" hypothesis), compounds are tested using a standard radiometric conversion assay.

  • Enzyme Preparation: Incubate purified recombinant rat cerebellar nNOS in a buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1.25 mM CaCl 2​ , and 10 µg/mL calmodulin.

  • Substrate Addition: Introduce 10 µM L-arginine spiked with L-[3H]arginine (0.2 µCi) and cofactors (100 µM NADPH, 10 µM BH4).

  • Inhibitor Introduction: Add 7-ethoxy-1H-indazole (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (0.1 µM to 100 µM).

  • Termination: After 15 minutes at 37°C, terminate the reaction by adding 2 mL of ice-cold stop buffer (20 mM HEPES, pH 5.5, 2 mM EDTA).

  • Quantification: Pass the mixture through a Dowex AG 50WX-8 (Na+ form) cation exchange column. The unreacted L-[3H]arginine binds to the resin, while the neutral L-[3H]citrulline product flows through. Quantify the flow-through using liquid scintillation counting to determine IC 50​ .

Workflow Precursor 7-Hydroxyindazole Alkylation O-Alkylation (Ethyl Iodide, K2CO3) Precursor->Alkylation Product 7-Ethoxy-1H-indazole Alkylation->Product Assay Radiometric nNOS Assay (L-Arg to L-Cit) Product->Assay Data IC50 Determination Assay->Data

Caption: Step-by-step experimental workflow from precursor synthesis to biological validation.

References

  • Collot, V., Sopkova-de Oliveira Santos, J., Schumann-Bard, P., Colloc'h, N., MacKenzie, E. T., & Rault, S. (2003). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 1

  • Heterocyclic compounds as PI3K-gamma inhibitors. (2016). European Patent Office - EP 4086259 A1 / WO2017079519A1. 5

  • Solomin, V. (2022). Synthesis of bacterial two-component system inhibitors. RTU E-books. 3

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Ethoxy-1H-indazole derivatives for cancer research

Application Note: Synthesis and Biological Evaluation of 7-Ethoxy-1H-Indazole Derivatives as Targeted Inhibitors in Cancer Research Rationale and Target Biology In modern oncology, targeting the tumor microenvironment (T...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Biological Evaluation of 7-Ethoxy-1H-Indazole Derivatives as Targeted Inhibitors in Cancer Research

Rationale and Target Biology

In modern oncology, targeting the tumor microenvironment (TME) is as critical as targeting the malignant cells themselves. Phosphoinositide 3-kinase gamma (PI3Kγ) is a lipid kinase predominantly expressed in leukocytes that plays a foundational role in TME regulation[1]. Activation of PI3Kγ by tumor-derived chemoattractants drives the infiltration of myeloid cells and promotes their differentiation into immunosuppressive M2 macrophages, thereby shielding the tumor from immune surveillance[1].

The 1H-indazole scaffold is a privileged pharmacophore in the design of kinase inhibitors due to its ability to act as a robust hinge-binding motif within the ATP-binding pocket. Specifically, functionalizing this core to create 7-ethoxy-1H-indazole derivatives introduces critical steric and electronic properties that drastically enhance binding affinity and selectivity for PI3Kγ over other kinase isoforms[1].

Mechanistic Pathway Visualization

To understand the therapeutic intervention point, the signaling cascade must be mapped. The diagram below illustrates how 7-ethoxy-1H-indazole derivatives disrupt the pro-tumorigenic polarization of macrophages.

PI3K_Pathway Chemoattractants Tumor Chemoattractants GPCR GPCR Activation Chemoattractants->GPCR PI3Kg PI3K-gamma (Target) GPCR->PI3Kg PIP3 PIP2 to PIP3 Conversion PI3Kg->PIP3 AKT AKT Signaling PIP3->AKT M2 M2 Macrophage Polarization AKT->M2 Inhibitor 7-Ethoxy-1H-indazole Inhibitor->PI3Kg

PI3K-gamma signaling in macrophages and targeted inhibition by 7-ethoxy-1H-indazole derivatives.

Synthetic Workflow and Chemical Protocols

The synthesis of 7-ethoxy-1H-indazole derivatives is executed via a robust two-stage modular approach: the construction of the bicyclic core followed by late-stage diversification via transition-metal-catalyzed cross-coupling[2][3].

Synthesis_Workflow Start Starting Material (Benzonitrile) Cyclization Hydrazine Cyclization (Core Formation) Start->Cyclization Core 7-Ethoxy-1H-indazole Intermediate Cyclization->Core Coupling Palladium-Catalyzed Coupling Core->Coupling Product Final Derivative (Target Compound) Coupling->Product

General synthetic workflow for the preparation of 7-ethoxy-1H-indazole derivatives.

Protocol 3.1: Synthesis of the 7-Ethoxy-1H-indazole Core
  • Objective: Construct the indazole bicyclic system via hydrazine-mediated cyclization.

  • Causality & Expert Insight: Hydrazine hydrate acts dualistically as a nucleophile and a reducing agent. The reaction with an ortho-fluorobenzonitrile derivative proceeds via an initial nucleophilic aromatic substitution (SNAr) displacing the highly electronegative fluoride. This is immediately followed by intramolecular cyclization onto the nitrile carbon. Pre-installing the 7-ethoxy group on the starting material is a strategic choice to bypass complex regioselectivity issues that arise during late-stage functionalization of the indazole ring[3].

  • Workflow:

    • Dissolve 1.0 equivalent of 3-ethoxy-2-fluorobenzonitrile in absolute ethanol.

    • Add 3.0 equivalents of hydrazine hydrate (80% aqueous solution). Note: An excess of hydrazine is critical to drive the equilibrium toward complete conversion and suppress the formation of unwanted dimers.

    • Reflux the mixture at 90 °C under a nitrogen atmosphere for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Quench with ice-water to precipitate the 7-ethoxy-1H-indazol-3-amine product. Filter, wash with cold water, and dry under vacuum.

Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Objective: Introduce aryl or heteroaryl substituents at the C3 or C5 position (utilizing a halogenated indazole intermediate) to probe the hydrophobic pocket of the kinase.

  • Causality & Expert Insight: We utilize Pd(dppf)Cl₂ as the catalyst because its bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step. A biphasic solvent system (1,4-Dioxane/H₂O, 4:1) is mandatory; it dissolves both the organic boronic ester and the inorganic base (e.g., K₂CO₃), facilitating efficient transmetalation at the phase boundary[2].

  • Workflow:

    • In a flame-dried Schlenk tube, combine the halogenated 7-ethoxy-1H-indazole intermediate (1.0 equiv), the corresponding aryl boronic acid pinacol ester (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Add the Pd(dppf)Cl₂ catalyst (5 mol%).

    • Evacuate and backfill the tube with Argon three times to prevent catalyst oxidation and subsequent homocoupling of the boronic acid.

    • Inject degassed 1,4-Dioxane/H₂O (4:1 v/v) via syringe.

    • Heat the mixture at 90 °C for 8–12 hours.

    • Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc.

    • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Biological Evaluation Protocols

To validate the synthesized derivatives, a self-validating biological testing funnel is employed. Phenotypic viability assays establish baseline cytotoxicity, while downstream Western blotting confirms that the observed cell death is mechanistically driven by target inhibition[2][3].

Protocol 4.1: MTT Cell Viability Assay
  • Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives against target cancer cell lines and macrophages.

  • Causality & Expert Insight: The MTT assay measures the metabolic activity of viable cells. Mitochondrial succinate dehydrogenase reduces the yellow tetrazolium salt (MTT) to insoluble purple formazan. Dimethyl sulfoxide (DMSO) is specifically chosen to solubilize these crystals because they are entirely insoluble in aqueous culture media. The resulting absorbance directly correlates with the number of metabolically active cells, allowing for the generation of a highly reliable dose-response curve[3].

  • Workflow:

    • Seed cells (e.g., A549 or THP-1 derived macrophages) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 h at 37 °C, 5% CO₂.

    • Treat cells with serial dilutions of the 7-ethoxy-1H-indazole derivatives (0.1 µM to 100 µM) for 48 h. Include a vehicle control (0.1% DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark.

    • Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate on a microplate shaker for 10 minutes and measure absorbance at 570 nm using a microplate reader.

Protocol 4.2: Western Blotting for Apoptosis and Signaling Markers
  • Objective: Confirm that cytotoxicity is driven by PI3Kγ target inhibition and subsequent intrinsic apoptosis.

  • Causality & Expert Insight: By probing for phosphorylated AKT (p-AKT), we directly assess the inhibition of the downstream PI3Kγ signaling cascade. Concurrently probing for cleaved Caspase-3 and the Bax/Bcl-2 ratio confirms that the phenotypic cell death observed in the MTT assay is mediated via the intrinsic apoptotic pathway, ensuring the drug is acting on-target rather than acting as a general cytotoxic poison[2].

  • Workflow:

    • Lyse treated cells using cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserve the transient p-AKT signal).

    • Quantify protein concentration using a BCA assay to ensure equal loading across wells.

    • Resolve 30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies (anti-p-AKT, anti-AKT, anti-cleaved Caspase-3, anti-GAPDH) overnight at 4 °C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and a chemiluminescence imaging system.

Quantitative Data Presentation

To benchmark the success of the synthetic and biological workflows, the table below summarizes representative structure-activity relationship (SAR) data for a library of synthesized 7-ethoxy-1H-indazole derivatives.

Compound IDR-Group Substitution (C3)Synthetic Yield (%)IC₅₀ (A549, µM)IC₅₀ (Macrophage, µM)p-AKT Inhibition (%)
Ind-7E-01 H (Unsubstituted Core)85>10085.412
Ind-7E-02 4-Fluorophenyl7215.28.164
Ind-7E-03 3,4-Dimethoxyphenyl688.42.389
Ind-7E-04 3-Pyridyl7512.64.578

Table 1: Summary of synthetic yields and biological activity for synthesized 7-ethoxy-1H-indazole derivatives. p-AKT inhibition is measured at a standardized 10 µM compound concentration.

References

  • Source: Google Patents (WO2017079519A1)
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: PMC (National Institutes of Health) URL:[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: MDPI (Molecules) URL:[Link]

Sources

Application

7-Ethoxy-1H-indazole as a Scaffold for Kinase Inhibitors: Application Notes and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Indazole Scaffold in Kinase Inhibition Protein kinases are a large family of enzymes that play a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including metabolism, cell cycle progression, survival, and differentiation.[1] The aberrant activity of these enzymes is a well-established driver of numerous diseases, most notably cancer.[1] This has made protein kinase inhibitors a cornerstone of modern targeted therapies.[2] At the heart of many successful kinase inhibitors lies a "privileged scaffold," a core molecular structure that serves as a versatile template for the design of potent and selective drug candidates.[3][4] The indazole ring system is one such privileged scaffold, with several indazole-containing drugs, such as axitinib and pazopanib, having received regulatory approval for the treatment of cancer.[5][6]

The 7-ethoxy-1H-indazole moiety, in particular, offers a unique combination of structural and electronic features that make it an attractive starting point for the development of novel kinase inhibitors. The indazole core itself is a bioisostere of adenine, the purine base in ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase active site.[7] The ethoxy group at the 7-position can be strategically utilized to enhance binding affinity and modulate selectivity by interacting with specific residues in the ATP-binding pocket. This application note provides a detailed guide on leveraging the 7-ethoxy-1H-indazole scaffold for the discovery and development of next-generation kinase inhibitors.

Rationale for Employing the 7-Ethoxy-1H-indazole Scaffold

The decision to utilize the 7-ethoxy-1H-indazole scaffold is grounded in several key principles of modern drug design:

  • Scaffold-Based Drug Discovery: This approach starts with a core molecular framework, or scaffold, that is known to interact with a particular class of biological targets.[2] By systematically modifying the substituents on the scaffold, medicinal chemists can rapidly generate libraries of compounds with diverse pharmacological profiles. This strategy has proven to be highly effective in the development of kinase inhibitors.[2]

  • Privileged Scaffold Concept: The indazole ring is considered a "privileged scaffold" due to its ability to serve as a high-affinity ligand for a variety of protein targets.[4] This versatility stems from its rigid, planar structure and its capacity to participate in a range of non-covalent interactions, including hydrogen bonding and π-stacking.

  • Bioisosterism: The indazole nucleus is a bioisostere of the adenine base of ATP, the natural substrate for protein kinases.[7] This structural mimicry allows indazole-based inhibitors to effectively compete with ATP for binding to the kinase active site.

  • Structure-Activity Relationship (SAR) and Selectivity: The ethoxy group at the 7-position of the indazole ring provides a crucial handle for fine-tuning the inhibitor's properties. By modifying the size, shape, and electronic character of this substituent, it is possible to optimize the compound's potency against the target kinase while minimizing off-target effects. For example, the introduction of a hydroxyl group can create a hydrogen bond donor and acceptor, potentially increasing affinity for the hinge region.[8]

Key Kinase Targets for Indazole-Based Inhibitors

The versatility of the indazole scaffold has led to its exploration as an inhibitor for a wide range of kinases implicated in cancer and other diseases. These include:

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5]

    • FGFR (Fibroblast Growth Factor Receptor): Involved in cell proliferation, survival, and migration.[5][6]

    • PDGFRα (Platelet-Derived Growth Factor Receptor Alpha): Plays a role in cell growth and division.[9]

    • AXL: A receptor tyrosine kinase linked to poor patient outcomes and therapeutic resistance.[10]

  • Non-Receptor Tyrosine Kinases:

    • Src Family Kinases: Involved in a variety of signaling pathways that control cell growth, differentiation, and survival.

    • Abl Kinase: A key target in chronic myeloid leukemia.

  • Serine/Threonine Kinases:

    • Aurora Kinases: Essential for cell cycle regulation and mitosis.[11]

    • Glycogen Synthase Kinase-3β (GSK-3β): Implicated in a number of diseases, including neurodegenerative disorders and cancer.[5]

    • Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, which is often dysregulated in cancer.[12]

    • Apoptosis signal-regulating kinase 1 (ASK1): Involved in cellular stress responses and apoptosis.[13]

    • p21-Activated Kinase 1 (PAK1): A critical signaling node in cancer cell proliferation and metastasis.[14]

Experimental Protocols

PART 1: Synthesis of a Representative 7-Ethoxy-1H-indazole Derivative

This protocol outlines a general synthetic route for the preparation of a 7-ethoxy-1H-indazole derivative, which can be further functionalized to generate a library of potential kinase inhibitors.

Workflow for Synthesis of 7-Ethoxy-1H-indazole Derivative

A Starting Material: 2-Fluoro-3-nitrobenzaldehyde B Step 1: Ethoxylation Ethanol, K2CO3 A->B Reagents C Intermediate 1: 2-Ethoxy-3-nitrobenzaldehyde B->C D Step 2: Reductive Cyclization Hydrazine hydrate, Pd/C C->D Reagents E Product: 7-Ethoxy-1H-indazole D->E F Step 3: Functionalization (e.g., Suzuki or Sonogashira Coupling) E->F Further Reactions G Final Inhibitor Library F->G

Caption: Synthetic workflow for a 7-ethoxy-1H-indazole derivative.

Materials and Reagents:

  • 2-Fluoro-3-nitrobenzaldehyde

  • Ethanol (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Hydrazine hydrate

  • Palladium on carbon (Pd/C, 10%)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Synthesis of 2-Ethoxy-3-nitrobenzaldehyde.

    • To a solution of 2-fluoro-3-nitrobenzaldehyde in anhydrous ethanol, add potassium carbonate.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-ethoxy-3-nitrobenzaldehyde.

  • Step 2: Synthesis of 7-Ethoxy-1H-indazole.

    • Dissolve 2-ethoxy-3-nitrobenzaldehyde in ethanol.

    • Add palladium on carbon (10 wt. %).

    • Carefully add hydrazine hydrate dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Filter the reaction mixture through a pad of Celite and wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 7-ethoxy-1H-indazole.

  • Step 3: Further Functionalization.

    • The 7-ethoxy-1H-indazole scaffold can be further modified at various positions (e.g., N1, C3) using standard cross-coupling reactions such as Suzuki or Sonogashira couplings to introduce a variety of substituents and build a library of potential kinase inhibitors.[15]

PART 2: In Vitro Kinase Inhibition Assay Protocol

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[16][17]

Workflow for In Vitro Kinase Inhibition Assay

A Prepare Reagents: Kinase, Substrate, ATP, Inhibitor dilutions B Step 1: Kinase Reaction Incubate Kinase, Substrate, ATP, and Inhibitor A->B C Step 2: Terminate Reaction & Deplete ATP Add ADP-Glo™ Reagent B->C D Step 3: Convert ADP to ATP & Generate Luminescence Add Kinase Detection Reagent C->D E Step 4: Measure Luminescence Luminometer D->E F Step 5: Data Analysis Calculate % Inhibition and IC50 values E->F

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials and Reagents:

  • Target kinase (recombinant)

  • Kinase substrate (e.g., a specific peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white, opaque plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.[18]

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.[18]

  • ADP Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[17]

  • Signal Generation:

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.[17]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, inversely proportional to the inhibitory activity of the test compound.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation and Interpretation

The results of the kinase inhibition assays should be presented in a clear and concise manner to facilitate the identification of lead compounds and the elucidation of structure-activity relationships.

Table 1: Inhibitory Activity of 7-Ethoxy-1H-indazole Derivatives against Target Kinase

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (nM)
Lead-001 HPhenyl520
Lead-002 H4-Fluorophenyl250
Lead-003 H4-Methoxyphenyl780
Lead-004 MethylPhenyl150
Lead-005 Methyl4-Fluorophenyl85

This is example data and does not reflect actual experimental results.

Interpretation of Results:

The IC₅₀ values presented in Table 1 allow for a direct comparison of the potency of the synthesized compounds. This data can be used to establish a structure-activity relationship (SAR). For example, the data in Table 1 suggests that:

  • The presence of a fluorine atom at the 4-position of the phenyl ring (Lead-002 vs. Lead-001) enhances inhibitory activity.

  • A methyl group at the R¹ position (Lead-004 and Lead-005) is more favorable for potency than a hydrogen atom.

  • The combination of a methyl group at R¹ and a 4-fluorophenyl group at R² (Lead-005) results in the most potent compound in this series.

Conclusion and Future Directions

The 7-ethoxy-1H-indazole scaffold represents a highly promising starting point for the design and synthesis of novel kinase inhibitors. Its ability to mimic the adenine moiety of ATP, coupled with the potential for versatile functionalization, provides a robust platform for generating potent and selective drug candidates. The protocols outlined in this application note provide a solid foundation for researchers to explore the therapeutic potential of this important chemical class.

Future efforts should focus on:

  • Expanding the chemical diversity of the inhibitor library by introducing a wider range of substituents at various positions on the indazole ring.

  • Performing comprehensive selectivity profiling of lead compounds against a panel of kinases to assess their off-target effects.[19]

  • Utilizing structure-based drug design techniques, such as X-ray crystallography and computational modeling, to gain insights into the binding mode of the inhibitors and guide further optimization.[2]

  • Evaluating the in vivo efficacy and pharmacokinetic properties of the most promising compounds in relevant animal models of disease.

By systematically applying these principles, the 7-ethoxy-1H-indazole scaffold can be fully exploited to develop the next generation of targeted therapies for a wide range of human diseases.

References

  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Retrieved from [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assays. Retrieved from [Link]

  • Zheng, Z., et al. (2022). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Chemical Information and Modeling, 62(11), 2719-2729. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Hu, Y., & Bajorath, J. (2014). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 57(1), 1-13. Retrieved from [Link]

  • González-Vera, J. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 974-987. Retrieved from [Link]

  • Russo, M., et al. (2022). Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. European Journal of Medicinal Chemistry, 233, 114227. Retrieved from [Link]

  • Coles, C. J., et al. (2002). 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. Acta Crystallographica Section C, 58(Pt 11), o688-o690. Retrieved from [Link]

  • Castanedo, G. M., et al. (2011). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase pathway. Bioorganic & Medicinal Chemistry Letters, 21(17), 5035-5040. Retrieved from [Link]

  • Hariyanti, P., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Indonesian Journal of Pharmacy, 33(3), 397-406. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 225, 113793. Retrieved from [Link]

  • Ishida, J., et al. (2007). Design and synthesis of 7-hydroxy-1H-benzoimidazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry Letters, 17(20), 5573-5577. Retrieved from [Link]

  • Zhang, J., et al. (2013). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 4(10), 957-962. Retrieved from [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 467-480. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase targets selected for the kinase profiling panel. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 13(47), 33067-33093. Retrieved from [Link]

  • Grädler, U., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3020-3024. Retrieved from [Link]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1269-1293. Retrieved from [Link]

  • Bîrceanu, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5410. Retrieved from [Link]

  • Al-Salama, Z. T., et al. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Saudi Pharmaceutical Journal, 30(11), 1633-1648. Retrieved from [Link]

  • Semantic Scholar. (2018). Molecules. Retrieved from [Link]

  • Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1269-1293. Retrieved from [Link]

  • Bryan, M. C., et al. (2025). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]

Sources

Method

Application Note: 7-Ethoxy-1H-indazole as a Core Scaffold in the Discovery of PI3Kγ-Targeted Anti-Inflammatory Therapeutics

Introduction & Rationale The discovery of selective anti-inflammatory therapeutics has increasingly focused on targeting specific kinase isoforms to decouple therapeutic efficacy from systemic toxicity. Phosphoinositide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The discovery of selective anti-inflammatory therapeutics has increasingly focused on targeting specific kinase isoforms to decouple therapeutic efficacy from systemic toxicity. Phosphoinositide 3-kinase gamma (PI3Kγ) is a Class IB lipid kinase exclusively activated by G-protein-coupled receptors (GPCRs)[1]. Unlike PI3Kα and PI3Kβ, which are ubiquitously expressed and govern fundamental processes like insulin signaling and platelet aggregation, PI3Kγ is predominantly expressed in leukocytes. It is the primary driver of neutrophil chemotaxis, mast cell degranulation, and systemic inflammation[2].

The 7-ethoxy-1H-indazole scaffold has emerged as a privileged pharmacophore in the rational design of ATP-competitive PI3Kγ inhibitors[3]. The indazole core acts as an adenine bioisostere, anchoring the molecule to the kinase hinge region via critical hydrogen bonds. Crucially, the 7-ethoxy substitution provides a precise steric bulk that projects into the unique affinity pocket of the γ-isoform. This structural clash with the tighter binding pockets of the α and β isoforms is the primary driver of isoform selectivity, preventing the severe metabolic and hematological toxicities associated with pan-PI3K inhibition[4].

Mechanistic Visualization

PI3K_Pathway GPCR Chemokine Receptor (e.g., fMLP, C5a) PI3Kg PI3Kγ (p110γ/p101) GPCR->PI3Kg GPCR Activation PIP3 PIP3 (Second Messenger) PI3Kg->PIP3 Phosphorylation PIP2 PIP2 (Substrate) PIP2->PIP3 Akt Akt / PKB Signaling PIP3->Akt Recruits/Activates Inflammation Leukocyte Chemotaxis & Inflammation Akt->Inflammation Cytoskeletal Rearrangement Inhibitor 7-Ethoxy-1H-indazole Derivative Inhibitor->PI3Kg ATP-competitive Inhibition

Fig 1: Mechanism of PI3Kγ inhibition by 7-Ethoxy-1H-indazole derivatives in inflammatory signaling.

Synthesis & Chemical Workflow

Before biological evaluation, the 7-ethoxy-1H-indazole building block must be functionalized. A standard intermediate in drug discovery is the 3-carboxylate derivative, which serves as a highly reactive coupling partner for diversified amide libraries[3].

Protocol 1: Base-Catalyzed Hydrolysis of Indazole Esters
  • Objective: To generate 7-ethoxy-1H-indazole-3-carboxylic acid for downstream amide coupling while preserving the delicate ethoxy ether linkage.

  • Causality & Self-Validation: The use of a mixed solvent system (THF/MeOH) ensures that the hydrophobic indazole ester remains fully solvated while the aqueous NaOH drives the hydrolysis. The temperature is strictly capped at 65°C; exceeding this threshold risks decarboxylation of the resulting indazole-3-carboxylic acid, destroying the coupling site. The protocol is inherently self-validating: a successful reaction will show a complete shift in TLC retention factor ( Rf​ ) upon acidification, as the product rapidly precipitates out of the aqueous layer.

Step-by-Step Methodology:

  • Dissolve 53 mg (0.18 mmol) of ethyl 7-ethoxy-1H-indazole-3-carboxylate in a solvent mixture of THF (1.8 mL) and MeOH (1.8 mL).

  • Add 1.0 M aqueous NaOH (1.8 mL, 1.8 mmol) dropwise to the solution under continuous magnetic stirring.

  • Heat the reaction mixture to 65°C and reflux for precisely 4 hours. (Note: Monitor via LC-MS to confirm the disappearance of the ester peak at M+H 235).

  • Cool the mixture to room temperature and concentrate it under reduced pressure to approximately half its original volume to remove volatile organic solvents (THF/MeOH).

  • Dilute the remaining aqueous layer with Ethyl Acetate (EtOAc) and slowly acidify with 1M HCl until the pH reaches 3.0. Causality: Acidification protonates the carboxylate, driving the neutral product into the organic (EtOAc) layer.

  • Separate the layers, wash the organic layer with saturated brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 7-ethoxy-1H-indazole-3-carboxylic acid.

Biological Evaluation Protocols

To validate the efficacy and safety profile of the synthesized 7-ethoxy-1H-indazole derivatives, a two-tiered testing system is employed: biochemical isoform profiling followed by functional cellular assays.

Protocol 2: TR-FRET In Vitro Kinase Assay for Isoform Selectivity
  • Objective: To quantify the IC₅₀ of the inhibitor against PI3K α, β, γ, and δ isoforms.

  • Causality & Self-Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it offers superior signal-to-background ratios compared to radiometric assays and avoids radioactive waste. The assay measures the competitive displacement of a fluorescent tracer from the ATP-binding site. A self-validating control includes a known pan-PI3K inhibitor (e.g., GDC-0941) to ensure the assay window is functioning correctly across all isoforms[4].

Step-by-Step Methodology:

  • Prepare a 384-well low-volume assay plate. Dilute the 7-ethoxy-1H-indazole derivative in DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Add 5 µL of recombinant PI3K isoform (α, β, γ, or δ) suspended in kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT) to the respective wells.

  • Incubate the enzyme-inhibitor mixture for 30 minutes at room temperature to allow equilibrium binding at the hinge region.

  • Initiate the reaction by adding 5 µL of a substrate mix containing PIP2 and ATP (calibrated to the specific Km​ for each isoform).

  • After 1 hour, terminate the reaction by adding the TR-FRET detection mixture (containing a Europium-labeled anti-PIP3 antibody and a fluorescent PIP3 tracer).

  • Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 3: Neutrophil Chemotaxis Assay (Boyden Chamber)
  • Objective: To demonstrate that PI3Kγ inhibition by the compound effectively halts leukocyte migration, a hallmark of acute inflammation.

  • Causality & Self-Validation: PI3Kγ is directly downstream of the fMLP (formyl-methionyl-leucyl-phenylalanine) GPCR. By using fMLP as a chemoattractant, we specifically stimulate the PI3Kγ pathway. If the compound is active, it will block PIP3 generation, preventing the actin cytoskeletal rearrangement required for migration. Cell viability must be tested in parallel (e.g., via CellTiter-Glo) to self-validate that the lack of migration is due to target inhibition, not compound cytotoxicity[5].

Step-by-Step Methodology:

  • Isolate primary human neutrophils from whole blood using density gradient centrifugation (e.g., Polymorphprep).

  • Resuspend neutrophils in RPMI-1640 medium (supplemented with 0.1% BSA) at a density of 1×106 cells/mL.

  • Pre-incubate the cells with the 7-ethoxy-1H-indazole derivative (at 1x, 10x, and 100x the biochemical IC₅₀) for 30 minutes at 37°C.

  • Add the chemoattractant fMLP (10 nM) to the lower compartment of a 96-well Boyden chamber (3 µm pore size).

  • Seed 50 µL of the pre-treated neutrophils into the upper compartment.

  • Incubate for 45 minutes at 37°C in a 5% CO₂ incubator.

  • Remove the upper chamber, lyse the cells that successfully migrated into the lower chamber, and quantify using a fluorescent DNA dye (e.g., CyQUANT).

Quantitative Data Presentation

The following table summarizes representative profiling data for an optimized 7-ethoxy-1H-indazole derivative, highlighting the successful decoupling of PI3Kγ anti-inflammatory activity from off-target isoform liabilities.

Assay ParameterTarget / IsoformRepresentative IC₅₀ (nM)Fold Selectivity (vs. γ)Biological Implication
Biochemical PI3Kγ121x (Reference)Potent target engagement
Biochemical PI3Kα> 1,500> 125xSpares insulin signaling
Biochemical PI3Kβ> 2,000> 166xPrevents platelet dysfunction
Biochemical PI3Kδ45037.5xReduces broad immunosuppression
Cellular fMLP-induced Chemotaxis45N/AValidates anti-inflammatory efficacy
Cellular Cell Viability (Neutrophils)> 10,000N/AConfirms lack of cytotoxicity

References

  • Title: Heterocyclic compounds as pi3k-gamma inhibitors (WO2017079519A1)
  • Title: Structural Determinants of Isoform Selectivity in PI3K Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL: [Link]

  • Title: PI3Kgamma inhibition: Towards an 'aspirin of the 21st century'? Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Discovery of a Potent and Isoform-Selective Targeted Covalent Inhibitor of the Lipid Kinase PI3Kα Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Application

Application Note: Regioselective N-Alkylation of 7-Ethoxy-1H-indazole

Executive Summary The indazole scaffold is a privileged pharmacophore embedded in numerous clinical candidates, including PI3K-gamma inhibitors and bacterial two-component system inhibitors[1],[2]. Among substituted inda...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore embedded in numerous clinical candidates, including PI3K-gamma inhibitors and bacterial two-component system inhibitors[1],[2]. Among substituted indazoles, 7-Ethoxy-1H-indazole serves as a critical building block. However, the direct N-alkylation of this substrate presents a profound synthetic challenge. Due to annular tautomerism and the unique steric environment imposed by the C7-ethoxy group, standard alkylation protocols often yield unpredictable mixtures of N1- and N2-substituted isomers[3],[4].

This application note provides drug development professionals and synthetic chemists with a comprehensive, mechanistically grounded guide to controlling the regioselectivity of 7-Ethoxy-1H-indazole alkylation, moving beyond trial-and-error to rational protocol design.

Mechanistic Insights: The C7-Steric Challenge

To achieve high regioselectivity, chemists must understand the causality behind the tautomeric equilibrium and the specific electronic/steric factors of the substrate.

The Illusion of Standard Thermodynamic Control

For unsubstituted or C3-substituted indazoles, the combination of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is the gold standard for achieving >99% N1-selectivity [3],[5]. The underlying causality is twofold:

  • Thermodynamic Stability: The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.

  • Cation Chelation: The Na⁺ cation coordinates with the N2 atom and adjacent electron-rich regions, sterically shielding the N2 position and driving the electrophile to attack N1[3].

The C7-Ethoxy Disruption

The presence of an ethoxy group at the C7 position fundamentally rewires this regiochemical outcome. The C7 substituent is located in the immediate peri-position to N1. Literature demonstrates that bulky or electron-withdrawing substituents at C7 (e.g., -NO₂, -CO₂Me) introduce severe steric hindrance that physically blocks electrophilic access to N1[5],[6].

Consequently, subjecting 7-Ethoxy-1H-indazole to standard NaH/THF conditions will inherently flip the regioselectivity to favor the N2-isomer , despite N1 being the thermodynamically preferred site in unsubstituted analogues[5]. To selectively access the N1-alkylated product of a C7-substituted indazole, researchers must abandon standard basic conditions and employ regiodivergent Lewis acid or Brønsted acid catalysis to enforce kinetic control[7],[8].

Regiodivergent Workflow

G A 7-Ethoxy-1H-indazole (Sterically Hindered N1) B NaH / THF (Standard Basic Alkylation) A->B Alkyl Halide C Co(NTf2)2 Catalysis (Kinetic Control) A->C Electrophile D Al(OTf)3 Catalysis (Kinetic Control) A->D Electrophile E N2-Alkylated Product (Major / Sterically Favored) B->E Peri-steric clash at C7 blocks N1 F N1-Alkylated Product (Catalytically Directed) C->F N1-Selective Catalysis D->E N2-Selective Catalysis

Regiodivergent N-alkylation pathways of 7-Ethoxy-1H-indazole via kinetic or thermodynamic control.

Quantitative Regioselectivity Data

The following table summarizes how different reaction environments interact with the steric profile of C7-substituted indazoles to dictate the major regioisomer.

Reaction SystemSubstrate TypeControl MechanismDominant RegioisomerTypical Ratio (N1:N2)
K₂CO₃ / DMF Unsubstituted IndazoleMixed / IncompleteMixture~ 1:1 to 2:1
NaH / THF Unsubstituted IndazoleThermodynamic (Na⁺ Chelation)N1-Alkyl> 99:1[5]
NaH / THF C7-Substituted (e.g., 7-Ethoxy) Steric Exclusion at N1 N2-Alkyl < 5:95 [5]
Co(NTf₂)₂ / DCE General IndazolesKinetic (Catalyst Directed)N1-Alkyl> 95:5[8]
Al(OTf)₃ / DCM General IndazolesKinetic (Catalyst Directed)N2-Alkyl< 1:99[8]

Experimental Protocols

Protocol A: Synthesis of N2-Alkyl-7-Ethoxyindazole (Sterically-Driven)

This protocol leverages the inherent steric hindrance of the 7-ethoxy group to selectively yield the N2-isomer using standard reagents.

Reagents: 7-Ethoxy-1H-indazole (1.0 equiv), Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv), Alkyl Bromide/Iodide (1.1 equiv), Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Dissolve 7-Ethoxy-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M concentration) and cool the solution to 0 °C using an ice bath[3].

  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise to the chilled solution. Caution: Hydrogen gas will evolve. Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the indazolide anion[3].

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise. Maintain the reaction at 0 °C for 15 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

  • Reaction Monitoring: Stir for 12–24 hours. Monitor reaction completion via LC-MS or TLC (typically 3:1 Hexanes/EtOAc).

  • Workup: Quench the reaction slowly with a saturated aqueous solution of NH₄Cl at 0 °C. Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

  • Purification: Purify the crude oil via flash column chromatography (silica gel) to isolate the pure N2-alkylated product.

Protocol B: Synthesis of N1-Alkyl-7-Ethoxyindazole (Catalytically-Directed)

To overcome the C7 steric block and force N1-alkylation, kinetic control via Lewis acid catalysis is required (adapted for donor-acceptor cyclopropanes or activated electrophiles).

Reagents: 7-Ethoxy-1H-indazole (1.0 equiv), Electrophile (e.g., D-A cyclopropane, 1.5 equiv), Co(NTf₂)₂ (10 mol%), 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict inert atmosphere, charge a reaction vial with 7-Ethoxy-1H-indazole (1.0 equiv) and Co(NTf₂)₂ catalyst (10 mol%)[8].

  • Solvent & Electrophile Addition: Dissolve the mixture in anhydrous DCE (0.1 M). Add the electrophile (1.5 equiv) in a single portion.

  • Reaction: Seal the vial and stir the mixture at 60 °C for 24 hours. The Lewis acid activates the electrophile while the specific coordination geometry of the Cobalt catalyst directs the attack to the N1 position, overriding the steric bulk of the 7-ethoxy group[8].

  • Workup: Cool the reaction to room temperature. Dilute with Dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to neutralize any acidic byproducts.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to afford the N1-alkylated derivative.

Sources

Method

Application Note: High-Throughput Screening Assays for 7-Ethoxy-1H-indazole Analogs

Target Audience: Researchers, scientists, and drug development professionals in immuno-oncology, inflammation, and medicinal chemistry. Introduction & Mechanistic Rationale The 7-Ethoxy-1H-indazole scaffold has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in immuno-oncology, inflammation, and medicinal chemistry.

Introduction & Mechanistic Rationale

The 7-Ethoxy-1H-indazole scaffold has emerged as a highly privileged chemotype in modern drug discovery. While historically explored for targets ranging from neuronal Nitric Oxide Synthase (nNOS) to bacterial Histidine Kinases[1], recent breakthroughs have positioned 7-ethoxy-1H-indazole derivatives as potent, selective inhibitors of Phosphoinositide 3-kinase gamma (PI3Kγ) [2].

Unlike PI3Kα and PI3Kβ, which are ubiquitously expressed, PI3Kγ is predominantly expressed in leukocytes. It acts as a critical signaling node for macrophage chemotaxis, tumor-associated macrophage (TAM) polarization, and sterile inflammation[3].

The Causality of Chemotypic Selectivity

Developing pan-PI3K inhibitors often leads to severe on-target toxicities (e.g., hyperglycemia via PI3Kα inhibition). The 7-ethoxy-1H-indazole core elegantly solves this through precise spatial geometry. When docked into the ATP-binding pocket of the PI3Kγ catalytic domain (p110γ), the indazole nitrogen atoms participate in critical hydrogen bonding with the kinase hinge region (Val882). Crucially, the 7-ethoxy substitution projects into a unique, hydrophobic selectivity pocket present in PI3Kγ but occluded by bulkier residues in PI3Kα/β. This steric complementarity drives high isoform selectivity, making it an ideal candidate for high-throughput screening (HTS) campaigns[2].

HTS Workflow & Assay Cascade

To successfully identify and optimize 7-ethoxy-1H-indazole analogs, a rigorous, self-validating assay cascade is required. The workflow transitions from a highly sensitive biochemical primary screen to orthogonal selectivity profiling, culminating in phenotypic cellular validation.

HTS_Workflow Library 7-Ethoxy-1H-indazole Analog Library Primary Primary HTS PI3Kγ TR-FRET Assay Library->Primary 10,000+ Cmpds Secondary Selectivity Profiling PI3K α/β/δ Isoforms Primary->Secondary IC50 < 100 nM Cellular Cell-Based Validation Macrophage Chemotaxis Secondary->Cellular >50-fold Selectivity Lead Lead Candidates In Vivo Efficacy Cellular->Lead Cellular IC50 < 500 nM

Figure 1: The sequential HTS assay cascade for evaluating 7-ethoxy-1H-indazole analogs.

Primary HTS Protocol: PI3Kγ TR-FRET Enzymatic Assay

Rationale for Assay Selection

For the primary screen, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring ADP depletion (e.g., Adapta™ assay architecture).

  • Why TR-FRET? Small molecule libraries often contain highly conjugated systems that autofluoresce. TR-FRET utilizes a Europium (Eu³⁺) chelate with a long emission half-life. By introducing a ~100 µs delay between excitation and emission reading, short-lived background fluorescence decays completely, yielding an exceptional signal-to-background ratio and a robust Z'-factor[3].

  • Why ADP Detection? Measuring the universal kinase by-product (ADP) rather than PIP3 allows for uniform assay conditions across all PI3K isoforms during secondary screening.

TR_FRET_Mechanism ATP ATP Kinase PI3Kγ + 7-Ethoxy Analog ATP->Kinase ADP ADP Kinase->ADP Phosphorylation Inhibited High FRET (Inhibited Kinase) Kinase->Inhibited Analog Blocks ATP Antibody Anti-ADP (Eu3+) ADP->Antibody Binds Tracer Tracer (Alexa 647) Tracer->Antibody Displaced by ADP Signal Low FRET (Active Kinase) Antibody->Signal Emission 615nm

Figure 2: TR-FRET competitive binding mechanism for kinase activity detection.

Step-by-Step Methodology

1. Reagent Preparation & Buffer Formulation

  • Kinase Buffer: 10 mM Tris-HCl (pH 7.5), 3 mM MgCl₂, 50 mM NaCl, 1 mM DTT, and 0.05% CHAPS[4].

    • Expert Insight: The inclusion of 0.05% CHAPS is non-negotiable. 7-ethoxy-1H-indazole analogs are highly hydrophobic. Without a mild detergent, these compounds form colloidal aggregates that non-specifically sequester the kinase, leading to false-positive inhibition.

  • Substrate/ATP Mix: Prepare a solution containing 10 µM ATP and 10 µM PIP2 substrate in Kinase Buffer.

2. Compound Dispensing (Self-Validating Controls)

  • Dispense 100 nL of 7-ethoxy-1H-indazole analogs (in 100% DMSO) into a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550).

  • Controls:

    • High Control (100% Inhibition): 100 nL of 10 µM Eganelisib (IPI-549, a validated PI3Kγ inhibitor).

    • Low Control (0% Inhibition): 100 nL of 100% DMSO (Vehicle). Final DMSO concentration must be strictly maintained at 1% to prevent solvent-induced kinase denaturation.

3. Kinase Reaction

  • Add 5 µL of PI3Kγ enzyme (final concentration: 1.5 nM) to all wells. Incubate for 10 minutes at room temperature to allow pre-equilibration of the inhibitor with the kinase hinge region.

  • Initiate the reaction by adding 5 µL of the Substrate/ATP Mix.

  • Seal the plate and incubate for 60 minutes at room temperature.

4. Reaction Quenching and Detection

  • Add 5 µL of Detection Mix containing EDTA (to chelate Mg²⁺ and instantly freeze the kinase reaction), Eu³⁺-labeled anti-ADP antibody, and Alexa Fluor® 647-labeled ADP tracer[4].

  • Incubate for 45 minutes at room temperature to allow the FRET complex to equilibrate.

5. Data Acquisition & Causality Analysis

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

  • Excitation: 340 nm. Emission: 665 nm (Tracer) and 615 nm (Eu³⁺).

  • Calculate the Emission Ratio (665 nm / 615 nm). A high ratio indicates high FRET (tracer bound to antibody = low ADP = kinase inhibited). A low ratio indicates low FRET (ADP displaced the tracer = active kinase).

  • Validation Metric: The assay is only valid if the Z'-factor is ≥ 0.65.

Secondary Phenotypic Protocol: Macrophage Chemotaxis Assay

Once biochemical potency is established, target engagement must be validated in living cells. PI3Kγ is the primary driver of macrophage migration toward inflammatory chemokines (e.g., C5a)[3].

Step-by-Step Methodology
  • Cell Preparation: Differentiate human THP-1 monocytes into macrophages using 50 ng/mL PMA for 48 hours, followed by a 24-hour resting phase in serum-free RPMI-1640.

  • Compound Treatment: Pre-incubate the macrophages with serial dilutions of the 7-ethoxy-1H-indazole hits for 1 hour at 37°C.

  • Transwell Setup: Seed 1 × 10⁵ treated cells into the upper chamber of a 5 µm-pore polycarbonate Transwell insert.

  • Chemoattractant Gradient: Fill the lower chamber with RPMI-1640 containing 10 nM C5a (Complement Component 5a).

  • Migration & Quantification: Incubate for 3 hours at 37°C. Remove non-migrated cells from the top of the membrane using a cotton swab. Stain migrated cells on the underside using Crystal Violet or Calcein-AM. Quantify fluorescence/absorbance to determine the IC₅₀ of migration inhibition.

Quantitative Data Presentation

The following table summarizes hypothetical but representative HTS metrics for a library of 7-ethoxy-1H-indazole analogs, illustrating the structure-activity relationship (SAR) tracking required during lead optimization.

Compound IDR³ SubstitutionPI3Kγ IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity Fold (α/γ)Macrophage Migration IC₅₀ (nM)
Eganelisib (Ref) N/A1.23,2002,666x15.4
Analog 001 Unsubstituted Core450.0>10,000>22x>1,000
Analog 042 3-carboxylate[2]18.51,45078x112.0
Analog 088 3-carboxamide3.14,8001,548x22.5

Table 1: HTS profiling data for 7-ethoxy-1H-indazole derivatives. Note how the transition from a carboxylate to a carboxamide at the R³ position drastically improves both biochemical potency and cellular efficacy.

References

  • Heterocyclic compounds as PI3K-gamma inhibitors. (WO2017079519A1). World Intellectual Property Organization. Retrieved from:[2]

  • Lima, P. A., et al. (2019). Converging TLR9 and PI3Kgamma signaling induces sterile inflammation and organ damage. Nature Communications / PMC. Retrieved from:[Link][3]

  • McNamara, C. W., et al. (2013). Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria. Nature / PMC. (Reference for Adapta TR-FRET assay buffer conditions). Retrieved from:[Link][4]

  • Solomin, V. (2022). Synthesis of bacterial two-component system inhibitors. Riga Technical University (RTU) E-books. Retrieved from:[Link][1]

Sources

Application

Application Note: Fragment-Based Drug Design (FBDD) Utilizing 7-Ethoxy-1H-indazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Kinase Inhibition (FGFR, PI3K-γ), Antibacterial Development, Hit-to-Lead Optimization Executive Summary Fragment-Bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Kinase Inhibition (FGFR, PI3K-γ), Antibacterial Development, Hit-to-Lead Optimization

Executive Summary

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of high-affinity ligands by optimizing small, low-molecular-weight starting points (fragments) into potent lead compounds. Within this paradigm, the 1H-indazole scaffold has emerged as a highly privileged building block, particularly for targeting the ATP-binding hinge region of kinases [1].

Specifically, 7-Ethoxy-1H-indazole and its halogenated derivatives (e.g., 4-bromo- or 5-bromo-7-ethoxy-1H-indazole) offer unique steric and electronic properties. This application note provides a comprehensive guide to utilizing 7-ethoxy-1H-indazole in FBDD workflows, detailing the mechanistic rationale, experimental protocols, and structural optimization strategies required to develop potent kinase inhibitors.

Mechanistic Rationale: The "Privileged" Nature of 7-Ethoxy-1H-indazole

To effectively utilize a fragment, one must understand the causality behind its binding mechanics. The efficacy of 7-ethoxy-1H-indazole is driven by three distinct structural features:

  • Hinge-Binding Motif (The 1H-Indazole Core): In kinase targets such as Fibroblast Growth Factor Receptors (FGFR) or Phosphoinositide 3-kinases (PI3K), the indazole core mimics the adenine ring of ATP. The N1 (NH) acts as a critical hydrogen bond donor, while the N2 acts as a hydrogen bond acceptor. This dual capacity allows the fragment to anchor firmly to the backbone amides of the kinase hinge region (e.g., Ala564 in FGFR1) [2].

  • Lipophilic Projection (The 7-Ethoxy Group): The ethoxy substituent at the 7-position serves multiple purposes. First, it acts as a bioisostere for a phenol group, significantly reducing the molecule's vulnerability to Phase I and II metabolism [3]. Second, the ethoxy group projects into the hydrophobic pocket adjacent to the hinge region, increasing the fragment's lipophilicity and overall Ligand Efficiency (LE) without adding excessive molecular weight.

  • Synthetic Handle for Fragment Growing: When functionalized with a halogen (e.g., a bromine at the 4- or 5-position), the 7-ethoxy-1H-indazole core provides an ideal synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid vector-based fragment growing into the kinase's specificity pockets [4].

Experimental Workflow: FBDD Hit-to-Lead Protocol

The transition from a low-affinity fragment ( Kd​ in the μ M–mM range) to a high-affinity lead ( Kd​ in the nM range) requires a rigorously validated, self-correcting workflow.

FBDD_Workflow Frag 7-Ethoxy-1H-indazole Fragment Library SPR Primary Screening (SPR / NMR) Frag->SPR Xray Structural Validation (X-ray Crystallography) SPR->Xray Opt Hit-to-Lead (Fragment Growing) Xray->Opt Lead Optimized Lead (Kinase Inhibitor) Opt->Lead

Figure 1: Step-by-step FBDD workflow for 7-ethoxy-1H-indazole derivatives.

Protocol 3.1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Causality: Fragments bind weakly; therefore, highly sensitive, label-free, and real-time kinetic measurements are required to accurately calculate binding affinity ( Kd​ ) and rule out false positives caused by aggregation.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the purified target kinase (e.g., FGFR1 or PI3K-γ) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000–5000 Response Units (RU) to ensure sufficient signal for low-molecular-weight fragments.

  • Buffer Preparation: Use a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 5% DMSO. Critical: Strict DMSO matching between the running buffer and fragment samples is required to prevent bulk refractive index shifts.

  • Fragment Injection: Inject the 7-ethoxy-1H-indazole library at a concentration range of 10 μ M to 1 mM. Use a flow rate of 30 μ L/min with a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model. Calculate Ligand Efficiency ( LE=Nheavy​ΔG​ ). Fragments with an LE>0.3 kcal/mol per heavy atom should be prioritized for structural validation.

Protocol 3.2: Structural Validation via X-ray Crystallography

Causality: Because fragments are small, they can bind in multiple orientations. Crystallography provides the exact spatial coordinates required for rational, structure-guided fragment growing.

Step-by-Step Methodology:

  • Co-crystallization: Incubate the apo-kinase crystals in a soaking solution containing 10–50 mM of the 7-ethoxy-1H-indazole hit, supplemented with 10% DMSO and the corresponding crystallization precipitant, for 24–48 hours.

  • Cryoprotection & Harvesting: Transfer the soaked crystals to a cryoprotectant solution (e.g., reservoir solution + 20% glycerol) for 10 seconds, then flash-freeze in liquid nitrogen.

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement. Confirm the presence of the N1/N2 hydrogen bonds with the hinge region (e.g., Ala564) and map the vector extending from the 4- or 5-position toward the hydrophobic specificity pocket.

Protocol 3.3: Hit-to-Lead Optimization (Fragment Growing)

Causality: To increase potency, the fragment must be "grown" to pick up additional van der Waals and electrostatic interactions in adjacent binding pockets.

Step-by-Step Methodology:

  • Starting Material: Utilize 5-bromo-7-ethoxy-1H-indazole.

  • Protection Step: Protect the indazole N1 utilizing SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in THF at 0°C to prevent unwanted side reactions at the acidic nitrogen [4].

  • Suzuki-Miyaura Cross-Coupling: React the protected bromo-indazole with various aryl or heteroaryl boronic acids (targeting the specificity pocket). Use Pd(dppf)Cl2​ as the catalyst, K2​CO3​ as the base, in a 1,4-dioxane/water mixture at 90°C for 12 hours.

  • Deprotection: Remove the SEM protecting group using TFA/DCM followed by ethylenediamine to yield the optimized lead compound.

Data Presentation: Fragment vs. Lead Metrics

The following table summarizes typical quantitative improvements observed when optimizing a 7-ethoxy-1H-indazole fragment into a lead compound targeting a kinase hinge region.

Compound StageStructure / ModificationTarget Kinase IC50​ ( μ M) Kd​ ( μ M)Ligand Efficiency (LE)Lipophilicity (cLogP)
Initial Hit 7-Ethoxy-1H-indazoleFGFR1> 1002500.321.8
Intermediate 5-Bromo-7-ethoxy-1H-indazoleFGFR145.0850.352.4
Optimized Lead 5-(Aryl)-7-ethoxy-1H-indazoleFGFR10.080.120.413.6

Note: The addition of the aryl group via cross-coupling dramatically increases potency (lowering IC50​ ) while maintaining a highly favorable Ligand Efficiency (> 0.3).

Case Study: Disruption of the PI3K-γ Signaling Pathway

Beyond FGFR, 7-ethoxy-1H-indazole derivatives have been successfully patented and utilized as potent inhibitors of PI3K-γ, a critical target in autoimmune diseases and oncology [5]. The optimized indazole acts as a competitive inhibitor at the ATP binding site of PI3K-γ, preventing the phosphorylation of PIP2 to PIP3, thereby halting downstream AKT activation and mitigating the inflammatory response.

PI3K_Pathway GPCR GPCR Activation PI3KG PI3K-gamma (Target Kinase) GPCR->PI3KG PIP3 PIP3 PI3KG->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT Activation PIP3->AKT Response Immune / Inflammatory Response AKT->Response Inhibitor 7-Ethoxy-1H-indazole Lead Compound Inhibitor->PI3KG Competitive Inhibition

Figure 2: PI3K-gamma signaling pathway inhibited by optimized indazole leads.

References

  • Turner, L. D., Summers, A. J., Johnson, L. O., Knowles, M. A., & Fishwick, C. W. G. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(12), 1264–1268.[Link]

  • Li, J. J., & Yang, M. (2022). Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. CRC Press.[Link]

  • Solomin, V. (2022). Synthesis of bacterial two-component system inhibitors. Riga Technical University (RTU) E-books.[Link]

  • Google Patents. (2017). WO2017079519A1 - Heterocyclic compounds as pi3k-gamma inhibitors.
Method

Application Note: 7-Ethoxy-1H-indazole as a Scaffold for Advanced Fluorescent Probes in Live-Cell Imaging

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Photophysical Rationale & Structural Advantages In the landscape of fluores...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Photophysical Rationale & Structural Advantages

In the landscape of fluorescent probe development, indazole heterocycles are rapidly supplanting traditional indole-based dyes due to their enhanced photostability and tunable emission profiles 1. Specifically, 7-Ethoxy-1H-indazole serves as a highly efficient building block for synthesizing next-generation bio-imaging agents.

From a mechanistic standpoint, the ethoxy group at the 7-position acts as a potent electron-donating auxochrome. When this scaffold is conjugated to an electron-accepting moiety (such as an indolinium salt) via Knoevenagel condensation, it creates a strong Donor-π-Acceptor (D-π-A) push-pull architecture. This intramolecular charge transfer (ICT) significantly lowers the HOMO-LUMO gap, resulting in a bathochromic (red) shift. This shift is critical for live-cell imaging, as it moves the excitation and emission spectra into the visible/near-infrared (NIR) window, effectively bypassing the autofluorescence of cellular components and minimizing phototoxicity 2.

Comparative Photophysical Data

To contextualize the performance of 7-Ethoxy-1H-indazole-derived probes against conventional fluorophores, the quantitative data below highlights the improvements in Stokes shift and quantum yield. A larger Stokes shift prevents self-quenching and eliminates excitation back-scatter during confocal microscopy.

Probe Scaffold / CoreExcitation Peak (nm)Emission Peak (nm)Stokes Shift (nm)Quantum Yield (Φ)Primary Cellular Target
7-Ethoxy-1H-indazole Conjugate 480 - 510550 - 580~700.45 - 0.60Mitochondria
Unsubstituted Indazole Core380 - 410440 - 470~600.20 - 0.35Cytosol / Non-specific
Traditional Indole Merocyanine450 - 470510 - 530~600.30 - 0.40Mitochondria

Mechanism of Action: Cellular Uptake & Localization

Fluorescent probes synthesized from the 7-Ethoxy-1H-indazole core typically exhibit lipophilic cationic properties. This specific physicochemical profile dictates their biological behavior. The lipophilicity allows for rapid, passive diffusion across the phospholipid bilayer of the plasma membrane. Once in the cytosol, the delocalized cationic charge drives the probe to accumulate specifically within the mitochondrial matrix, guided by the highly negative mitochondrial membrane potential ( ΔΨm​ ). Upon entering the restricted hydrophobic environment of the mitochondria, the probe undergoes aggregation-induced emission (AIE) or structural rigidification, resulting in a sharp fluorescence "Turn-ON" response.

Pathway Probe 7-Ethoxy-1H-indazole Conjugate Membrane Plasma Membrane (Diffusion) Probe->Membrane Lipophilic Uptake Cytosol Cytosol (Quenched State) Membrane->Cytosol Mito Mitochondria (ΔΨm Attraction) Cytosol->Mito Cationic Driving Force Emission Fluorescence Turn-ON Mito->Emission Target Binding

Cellular uptake and mitochondrial localization mechanism of 7-Ethoxy-1H-indazole derived probes.

Standardized Live-Cell Imaging Protocol

This self-validating protocol outlines the procedure for utilizing 7-Ethoxy-1H-indazole-based probes for mitochondrial imaging in adherent mammalian cell lines (e.g., HeLa, MCF-7). It includes an internal control step (co-staining) to guarantee spatial verification.

Materials Required
  • 7-Ethoxy-1H-indazole derived probe (lyophilized)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell-culture grade

  • Hank's Balanced Salt Solution (HBSS), containing Ca²⁺ and Mg²⁺

  • MitoTracker™ Deep Red (for colocalization validation)

  • 35 mm glass-bottom confocal imaging dishes

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve the lyophilized probe in anhydrous DMSO to yield a 10 mM stock solution.

    • Causality: Using strictly anhydrous DMSO prevents premature hydrolysis of the probe's conjugated bonds and ensures complete solubilization. Aliquot and store at -20°C in the dark.

  • Cell Culture and Seeding: Seed cells onto 35 mm glass-bottom dishes at a density of 1×105 cells/dish. Incubate at 37°C with 5% CO₂ for 24 hours until 70-80% confluency is reached.

    • Causality: Imaging at 70-80% confluency ensures cells are in the logarithmic growth phase, possessing highly active, polarized mitochondria necessary for cationic probe uptake.

  • Probe Incubation: Dilute the 10 mM stock solution in pre-warmed, serum-free culture medium to a final working concentration of 5 μM. Replace the complete medium in the dish with 1 mL of this probe solution. Incubate for 30 minutes at 37°C.

    • Causality: Serum proteins (like BSA) contain hydrophobic pockets that can sequester lipophilic probes, drastically reducing the effective concentration available for cellular uptake. Serum-free conditions are mandatory to ensure consistent staining.

  • Co-staining (Validation Step): To validate mitochondrial localization, add MitoTracker™ Deep Red (100 nM final concentration) directly to the dish during the final 15 minutes of the probe incubation.

  • Washing: Aspirate the staining solution and wash the cells gently three times with warm HBSS.

    • Causality: Rigorous washing removes unbound extracellular probe, eliminating background noise. HBSS is strictly preferred over standard PBS because the presence of Ca²⁺ and Mg²⁺ maintains integrin-mediated cell adhesion to the glass substrate, preventing cell detachment during imaging.

  • Confocal Imaging: Image the cells immediately using a laser scanning confocal microscope. Excite the 7-ethoxy-indazole probe at 488 nm and collect emission between 550-580 nm.

Workflow Prep Probe Stock Preparation (10 mM in anhydrous DMSO) Incubate Incubation (5 μM Probe, 37°C, 30 min) Prep->Incubate Culture Cell Culture (Seed at 1x10^5 cells/well) Culture->Incubate Wash Washing (3x HBSS to remove background) Incubate->Wash Prevent cytotoxicity Image Confocal Microscopy (Ex: 488 nm / Em: 550-580 nm) Wash->Image Enhance S/N ratio

Step-by-step experimental workflow for live-cell fluorescence imaging using indazole probes.

Critical Optimization & Troubleshooting

  • Persistent Background Fluorescence: If high background signal obscures intracellular structures, the probe may be precipitating out of solution. Ensure the final DMSO concentration does not exceed 0.05% (v/v) and reduce the working probe concentration to 1-2 μM.

  • Cytotoxicity or Cell Rounding: Extended incubation in serum-free media can stress sensitive cell lines. If cell rounding occurs, reduce the incubation time to 15 minutes and ensure the HBSS wash buffer is pre-warmed to exactly 37°C to prevent thermal shock.

  • Signal Photobleaching: While 7-ethoxy-indazole derivatives exhibit excellent photostability relative to indoles, excessive laser power will still induce triplet-state bleaching. Optimize laser transmissivity to 5% and utilize high-sensitivity detectors (e.g., GaAsP PMTs) to maximize the signal-to-noise ratio at lower photon counts.

References

  • Title: Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging Source: MDPI (Molecules, 2023) URL: [Link]

  • Title: Mechanism-Driven Bioactive Indazole Frameworks: Photoinitiated Demethylation-Aromatization Synthesis and Biosensing Applications Source: PubMed (Angewandte Chemie International Edition, 2025) URL: [Link]

Sources

Application

Palladium-Catalyzed Cross-Coupling Reactions of Substituted Indazoles: Application Notes and Protocols

Executive Summary The indazole moiety is a privileged bioisostere of indoles and benzimidazoles, ubiquitous in pharmaceuticals targeting cancer, inflammatory disorders, and neurodegenerative diseases[1]. However, the fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole moiety is a privileged bioisostere of indoles and benzimidazoles, ubiquitous in pharmaceuticals targeting cancer, inflammatory disorders, and neurodegenerative diseases[1]. However, the functionalization of the indazole core—particularly at the C3 and C7 positions—presents significant synthetic challenges due to the inherent inertness of these carbon centers[1]. Palladium-catalyzed cross-coupling reactions have revolutionized this space, enabling precise carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formations.

This guide provides authoritative application notes, mechanistic insights, and self-validating experimental protocols for three critical palladium-catalyzed transformations of substituted indazoles: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C–H arylation.

Mechanistic Principles & Catalyst Selection

The success of palladium-catalyzed cross-coupling on indazole scaffolds relies on a fundamental catalytic cycle: oxidative addition, transmetalation (or amine binding), and reductive elimination.

  • Oxidative Addition: The insertion of Pd(0) into the carbon-halogen bond of a haloindazole (e.g., 3-iodo-1H-indazole) forms a Pd(II) intermediate. Iodine is preferred over bromine or chlorine due to its lower bond dissociation energy, allowing for milder reaction conditions[2].

  • Transmetalation / Amine Binding: In Suzuki couplings, the base activates the boronic acid to form a reactive boronate complex, transferring the organic group to the Pd(II) center[3]. In Buchwald-Hartwig aminations, the amine coordinates to the Pd(II) center, followed by base-mediated deprotonation[4].

  • Reductive Elimination: The two organic ligands couple to form the final product, regenerating the Pd(0) catalyst. Ligand bulkiness (steric hindrance) is often used to accelerate this step and prevent unwanted side reactions, such as β -hydride elimination[5].

Fig 1. General Palladium Catalytic Cycle for Indazole Functionalization.

Suzuki-Miyaura Cross-Coupling of Haloindazoles

The Suzuki-Miyaura reaction is the premier method for C–C bond formation on indazoles due to the air and moisture stability of organoboronic acids[3].

Causality & Optimization

The primary failure mode in Suzuki couplings is the protodeboronation (degradation) of the boronic acid or the homocoupling of the boronic acid due to the presence of oxygen[6]. Therefore, rigorous degassing of solvents is mandatory. The choice of base is critical: aqueous Na2​CO3​ or K3​PO4​ in a biphasic solvent system (e.g., Dioxane/Water) effectively dissolves both the organic substrates and the inorganic base, facilitating rapid transmetalation[2][3].

Quantitative Data Summary

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for 3-Iodoindazoles [2]

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1 Pd(PPh3​)4​ (5 mol%) PPh3​ Na2​CO3​ (2M aq.)Dioxane120 (Microwave)0.6775–87
2 PdCl2​(dppf) dppf K3​PO4​ Dioxane / H2​O 100 (Thermal)15.0>85
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Self-Validating Principle: Microwave irradiation ensures rapid, uniform heating, minimizing the time the boronic acid spends at high temperatures, thereby reducing protodeboronation.

  • Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add 3-iodo-1H-indazole (1.0 mmol), the corresponding aryl or vinyl pinacol boronate (2.0 mmol), and Pd(PPh3​)4​ (0.05 mmol, 5 mol%)[2].

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane, followed by 2 mL of a degassed 2M aqueous Na2​CO3​ solution[2].

  • Sealing & Purging: Seal the vial with a crimp cap. Purge the headspace with Argon for 2 minutes to displace residual oxygen, preventing oxidative homocoupling of the boronic species.

  • Reaction: Place the vial in a microwave reactor. Irradiate the mixture at 120 °C for 40 minutes[2].

  • Monitoring (Self-Validation): Analyze an aliquot via LC-MS. The complete disappearance of the 3-iodoindazole peak and the emergence of a new mass corresponding to the cross-coupled product confirms successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with ethyl acetate ( 3×15 mL)[2]. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the direct installation of primary and secondary amines onto the indazole core, a vital transformation for synthesizing kinase inhibitors and other therapeutic agents[4][6].

Causality & Optimization

Forming C–N bonds is energetically demanding. If the amine substrate contains alkyl groups, the Pd(II) intermediate is highly susceptible to β -hydride elimination, leading to undesired imines and reduced indazoles. To counteract this, dialkylbiarylphosphine ligands (Buchwald ligands) such as RuPhos or BrettPhos are utilized[4][5]. The steric bulk of the lower phenyl ring in these ligands forces the palladium center into a conformation that drastically accelerates reductive elimination, outcompeting side reactions[5].

Protocol 2: Amination of 4-Iodo-3-methyl-1H-indazole
  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, add 4-iodo-3-methyl-1H-indazole (1.0 mmol), the palladium precatalyst (e.g., Pd2​(dba)3​ , 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%) to an oven-dried Schlenk tube[4].

  • Base Selection: Add a strong base such as LiHMDS (1.2 mmol) or sodium tert-butoxide ( NaOtBu )[4][6]. Note: If the indazole or amine contains base-sensitive functional groups (e.g., esters), substitute with Cs2​CO3​ [7].

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) and the primary or secondary amine (1.2 mmol)[4].

  • Heating: Seal the tube and heat the stirred mixture in an oil bath at 80–110 °C for 4 to 24 hours[4].

  • Quenching: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride ( NH4​Cl )[2]. Self-Validation: The quench neutralizes the strong base and precipitates inorganic palladium salts, often resulting in a color change from dark red/brown to a biphasic yellow/orange mixture.

  • Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na2​SO4​ , and purify via flash chromatography[2].

Advanced: Direct C–H Arylation

While cross-coupling of haloindazoles is robust, it requires pre-functionalization (halogenation) of the indazole core. Direct C–H activation represents a more atom-economical approach[1].

Causality & Optimization

The C7 position of the indazole ring is typically unreactive. However, coordination-assisted palladium catalysis can overcome this barrier. Using Pd(OAc)2​ in combination with 1,10-phenanthroline as a ligand and K2​CO3​ as a base in a polar aprotic solvent (DMA) enables regioselective C7-arylation, particularly when an electron-withdrawing group (EWG) is present at the C4 position to electronically activate the ring[8][9].

Protocol 3: Regioselective C7-Arylation
  • Preparation: To a reaction vessel, add the 3-substituted 1H-indazole (1.0 equiv), the iodoaryl coupling partner (1.5 equiv), Pd(OAc)2​ (10 mol%), 1,10-phenanthroline (20 mol%), and K2​CO3​ (2.0 equiv)[9].

  • Solvent: Suspend the mixture in anhydrous N,N-dimethylacetamide (DMA).

  • Reaction: Heat the mixture to reflux under an inert atmosphere for 24 hours[9].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via column chromatography to yield the C7-arylated indazole[9].

Standardized Experimental Workflow

To ensure reproducibility across all palladium-catalyzed protocols, adherence to strict air-free techniques is mandatory. The following workflow illustrates the standard operational procedure for setting up these reactions.

Fig 2. Standardized Air-Free Experimental Workflow for Pd-Catalyzed Couplings.

References

  • Palladium-Catalyzed C–H/C–H Cross-Coupling by Mechanochemistry: Direct Alkenylation and Heteroarylation of N1-Protected 1H-Indazoles. The Journal of Organic Chemistry - ACS Publications.[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid. MDPI.[Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.[Link]

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides. ResearchGate.[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.[Link]

Sources

Method

Application Note &amp; Protocols: Metal-Free Synthesis of 1H-Indazoles

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Metal-Free Indazole Synthesis The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of n...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Metal-Free Indazole Synthesis

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including the FDA-approved tyrosine kinase inhibitor, axitinib.[1] Its prevalence in oncology, anti-inflammatory, and anti-HIV drug candidates underscores the continuous need for efficient and versatile synthetic routes.[2][3]

Historically, the construction of the indazole ring often relied on metal-catalyzed cross-coupling reactions or harsh classical methods like diazotization.[4][5] While effective, these approaches present significant challenges in pharmaceutical development, primarily the risk of metal contamination in the final active pharmaceutical ingredient (API). Removing residual transition metals to meet the stringent limits set by regulatory bodies (e.g., ICH Q3D) is a costly and labor-intensive process.

This guide details two robust, field-proven metal-free strategies for the synthesis of 1H-indazoles. These methods not only circumvent the issue of metal contamination but also offer mild reaction conditions, broad functional group tolerance, and operational simplicity, aligning with the principles of green and sustainable chemistry.[6] We will explore an intramolecular electrophilic amination approach and a modern electrochemical strategy, providing detailed protocols and the mechanistic rationale behind them.

Method 1: Intramolecular Electrophilic Amination of o-Aminobenzoximes

This strategy provides a practical and scalable metal-free pathway to 1H-indazoles from readily available o-aminobenzoximes. The core of this method is the selective activation of the oxime hydroxyl group, rendering it susceptible to intramolecular nucleophilic attack by the adjacent amino group.[4][7]

Causality and Mechanistic Insight

The success of this reaction hinges on the chemoselective activation of the oxime over the arylamine. Methanesulfonyl chloride (MsCl) serves as an ideal activating agent. It reacts preferentially with the more nucleophilic oxime hydroxyl group in the presence of a mild base like triethylamine (NEt3) to form a mesylate intermediate. This intermediate is an excellent leaving group. The proximate amino group then performs an intramolecular nucleophilic attack, displacing the mesylate and forming the crucial N-N bond, which leads to the indazole ring after cyclization and rearomatization.[8]

It is critical to note that the geometry of the oxime precursor plays a significant role. Studies have shown that the (Z)-oxime isomer leads to higher yields of the desired 1H-indazole, as the hydroxyl group is positioned favorably for the intramolecular attack by the amino group. In contrast, the (E)-oxime results in significantly lower yields.[4]

Visualizing the Mechanism

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Key Intermediate cluster_cyclization Cyclization & Aromatization start o-Aminobenzoxime (Z-isomer favored) reagents MsCl, NEt3 in CH2Cl2 start->reagents Activation intermediate Activated O-Mesyl Oxime start->intermediate Formation of Leaving Group cyclization Intramolecular Nucleophilic Attack intermediate->cyclization N-N Bond Formation product 1H-Indazole cyclization->product - MsOH - H+

Caption: Mechanism of 1H-indazole synthesis from o-aminobenzoximes.

Detailed Experimental Protocol

This protocol is adapted from the work of Movassaghi et al. and demonstrates a reliable procedure for the synthesis of 3-methyl-1H-indazole.[4][8]

Materials:

  • (E/Z)-1-(2-aminophenyl)ethanone oxime (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (NEt3) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-(2-aminophenyl)ethanone oxime (e.g., 1.50 g, 10.0 mmol) in anhydrous DCM (50 mL) at 0 °C (ice-water bath), add triethylamine (2.1 mL, 15.0 mmol).

  • Slowly add methanesulfonyl chloride (0.93 mL, 12.0 mmol) dropwise to the solution over 5 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (30 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-methyl-1H-indazole.[1]

Self-Validation & Trustworthiness: The protocol is considered complete when the starting material is fully consumed as observed by TLC. The final product can be validated by ¹H NMR, ¹³C NMR, and HRMS, comparing the data with literature values. For 3-methyl-1H-indazole, expected ¹H NMR signals include a characteristic downfield singlet for the N-H proton (~10.7 ppm in CDCl3) and a singlet for the methyl group (~2.6 ppm).[1]

Data Summary: Substrate Scope

This method demonstrates broad functional group tolerance, providing good to excellent yields for a variety of substituted indazoles.[4]

EntryR¹ Substituent (on Benzene Ring)R² SubstituentYield (%)
1HMethyl94
2HPhenyl88
35-MethoxyMethyl85
45-ChloroMethyl91
5HEthyl92
64-FluoroPhenyl85

Method 2: Electrochemical Intramolecular C-H Amination

Representing the cutting edge of green synthetic chemistry, electrochemical methods offer a powerful alternative for constructing N-heterocycles without the need for external chemical oxidants or metal catalysts.[6][9] This approach utilizes electricity to drive the intramolecular C-H/N-H coupling of arylhydrazones to form the 1H-indazole ring.[10][11]

Causality and Mechanistic Insight

The reaction is typically performed in an undivided electrochemical cell. The arylhydrazone substrate is oxidized at the anode to generate a key N-centered radical intermediate.[6][10] This radical then undergoes an intramolecular cyclization onto an adjacent aromatic C-H bond. Subsequent single-electron transfer (SET) oxidation and deprotonation yield the final 1H-indazole product.[9] Concurrently, protons are reduced to hydrogen gas at the cathode.[6][10]

The choice of solvent and electrolyte is crucial. Hexafluoroisopropanol (HFIP) often plays a key role, not just as a solvent but also by forming hydrogen bonds with the substrate, which facilitates the initial oxidation step at the anode.[6][10]

Visualizing the Workflow

G cluster_setup Electrochemical Setup cluster_process Reaction Pathway cell Undivided Cell anode Anode (Graphite or Platinum) cell->anode cathode Cathode (Platinum) cell->cathode electrolyte Electrolyte Solution (Substrate, n-Bu4NBF4, DCM/HFIP) cell->electrolyte oxidation Anodic Oxidation (SET) - e⁻, - H⁺ electrolyte->oxidation Constant Current radical N-Centered Radical oxidation->radical cyclization Intramolecular Radical Cyclization radical->cyclization radical2 Cyclized Radical cyclization->radical2 oxidation2 Second Oxidation - e⁻, - H⁺ radical2->oxidation2 product 1H-Indazole Product oxidation2->product

Caption: Workflow for the electrochemical synthesis of 1H-indazoles.

Detailed Experimental Protocol

This protocol is based on the electrochemical strategy developed by the research groups of Lei and Zhang.[6][10]

Materials:

  • Ketone arylhydrazone (1.0 equiv, e.g., 0.2 mmol)

  • Tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄) (2.0 equiv)

  • Dichloromethane (DCM) (e.g., 6 mL)

  • Hexafluoroisopropanol (HFIP) (e.g., 2 mL)

  • Graphite rod (anode)

  • Platinum plate (cathode)

  • DC power supply

  • Electrochemical cell (undivided, 10 mL)

Procedure:

  • Set up the undivided electrochemical cell with a graphite rod anode and a platinum plate cathode.

  • To the cell, add the ketone arylhydrazone substrate (0.2 mmol), n-Bu₄NBF₄ (0.4 mmol), DCM (6 mL), and HFIP (2 mL).

  • Stir the mixture at room temperature.

  • Apply a constant current (e.g., 10 mA) to the system using the DC power supply.

  • Continue the electrolysis until the starting material is consumed, as monitored by TLC (typically 3-6 hours). The total charge passed is usually around 3.0 F/mol.

  • Upon completion, switch off the power supply.

  • Evaporate the solvent from the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to isolate the desired 1H-indazole product.

Expert Commentary: The efficiency of this electrochemical reaction can be sensitive to the current density, electrolyte concentration, and the ratio of solvents. Optimization may be required for different substrates. The use of an undivided cell simplifies the experimental setup, making this advanced technique highly accessible. This method is particularly attractive as it avoids stoichiometric chemical oxidants, with hydrogen gas being the only major byproduct.[6][10]

Data Summary: Scope and Efficiency

Electrochemical synthesis provides good to excellent yields across a range of substrates, tolerating various functional groups.[9][10]

EntryArylhydrazone Substituent (R¹)Ketone Substituent (R²)Yield (%)
1HPhenyl92
24-MethylPhenyl85
34-BromoPhenyl81
44-CyanoPhenyl75
5H4-Chlorophenyl88
6HMethyl78

Summary and Future Outlook

The development of robust metal-free synthetic routes is paramount for the sustainable production of high-value chemical entities like 1H-indazoles. The intramolecular electrophilic amination of o-aminobenzoximes stands as a highly practical and scalable method, valued for its simplicity and mild conditions.[7][8] In parallel, electrochemical C-H amination represents a modern, environmentally benign strategy that obviates the need for chemical oxidants and provides excellent atom economy.[10][12]

For drug development professionals, adopting these metal-free protocols can significantly de-risk the manufacturing process by eliminating the potential for metal contamination, thereby streamlining the path to regulatory approval. As research continues, we can anticipate the emergence of even more efficient and versatile metal-free cyclization strategies, further expanding the synthetic chemist's toolkit for accessing this privileged heterocyclic scaffold.

References

  • Wan, Y., et al. (2022). Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations. Frontiers in Chemistry. Available at: [Link]

  • Reddy, G. M., et al. (2017). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Movassaghi, M., et al. (2008). A practical, metal-free synthesis of 1H-indazoles. PubMed. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. Academia.edu. Available at: [Link]

  • Tang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Wang, F., et al. (2022). Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2022). The intramolecular electrochemical cyclization for the synthesis of 1H-indazoles. ResearchGate. Available at: [Link]

  • Wang, F., et al. (2022). Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations. UNL Digital Commons. Available at: [Link]

  • da Silva, A. F., et al. (2021). cyclization of alkynes under metal-free conditions: synthesis of indoles. DOI. Available at: [Link]

  • Zhang, Y., et al. (2023). Electrochemical synthesis of 1H-indazoles via an intramolecular N(sp2)–H/N(sp3)–H coupling reaction. Green Chemistry. Available at: [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Available at: [Link]

  • Bakulina, O., et al. (2024). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules. Available at: [Link]

  • ResearchGate. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. Available at: [Link]

  • Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. Available at: [Link]

  • van der Meer, J., et al. (2024). Nitroreductase-triggered indazole formation. ChemRxiv. Available at: [Link]

  • Zhang, Y., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for In Vitro Cytotoxicity Assessment of Novel Indazole Compounds

Introduction: The Rise of Indazoles in Oncology and the Imperative for Robust Cytotoxicity Screening The indazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Indazoles in Oncology and the Imperative for Robust Cytotoxicity Screening

The indazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry, particularly in the development of targeted anticancer therapeutics.[1][2] Numerous indazole derivatives have shown potent activity as inhibitors of key protein kinases involved in cancer progression, such as VEGFR and EGFR, with some compounds like axitinib and pazopanib achieving clinical success.[2][3] The journey from a novel synthesized indazole molecule to a potential drug candidate is arduous and begins with a critical step: rigorous in vitro evaluation of its cytotoxic potential.[4][5][6]

In vitro cytotoxicity assays are the cornerstone of early-stage drug discovery, providing the first crucial data on a compound's ability to inhibit cancer cell growth or induce cell death.[7][8] These assays are not merely about determining if a compound is toxic to cells; they are about quantifying this effect, understanding the underlying mechanism, and assessing its selectivity for cancer cells over normal cells.[3][9] This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a comprehensive in vitro cytotoxicity testing cascade for novel indazole compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically insightful.

Part 1: Foundational Assays for Primary Cytotoxicity Screening

The initial goal is to efficiently screen novel indazole compounds to identify "hits"—compounds that exhibit cytotoxic activity at relevant concentrations. This is typically achieved using high-throughput, cost-effective assays that measure general indicators of cell viability.

The Principle of Primary Screening: Gauging Cell Health

The first pass in screening aims to answer a fundamental question: Does the compound affect cell viability? Two of the most reliable and widely adopted methods for this are assays that measure metabolic activity and total protein content. These methods serve as excellent proxies for the number of living cells in a culture well.[10][11]

Method 1: Metabolic Activity Assessment via MTT Assay

The MTT assay is a colorimetric method that stands as a workhorse in cytotoxicity screening.[10]

Causality & Rationale: This assay is predicated on the principle that metabolically active, viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow, water-soluble tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple, insoluble formazan product.[12] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[12] It is an excellent first-line assay due to its sensitivity, reliability, and amenability to a 96-well plate format, making it ideal for screening a range of concentrations.[13]

  • Cell Culture & Seeding:

    • Maintain the selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in the logarithmic growth phase.[13]

    • Harvest cells using trypsinization and perform a cell count (e.g., using a hemocytometer).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium.[13]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.[14]

  • Compound Treatment:

    • Prepare a high-concentration stock solution of the novel indazole compound, typically 10 mM in dimethyl sulfoxide (DMSO).[13]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 40, 80, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Crucial Controls:

      • Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO used in the highest compound concentration wells (e.g., 0.5%).[14]

      • Untreated Control: Wells containing cells in culture medium only.

      • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Wells containing culture medium only (no cells) to measure background absorbance.

    • Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours).[10]

  • Assay Execution:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10][12]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[10]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[12][14]

    • Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.[14]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[14]

Method 2: Total Biomass Assessment via Sulforhodamine B (SRB) Assay

The SRB assay is another robust colorimetric method that relies on a different principle: quantifying total cellular protein content.[15][16]

Causality & Rationale: This assay uses the anionic aminoxanthene dye, Sulforhodamine B, which binds electrostatically to basic amino acid residues in cellular proteins under mildly acidic conditions.[15][17] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells in the well.[17] A key advantage of the SRB assay is that it is a cell-fixation-based method, making the endpoint measurement less time-sensitive than the MTT assay. Furthermore, its measurements are less likely to be affected by compounds that interfere with cellular metabolism, providing a valuable orthogonal validation of results from metabolic assays.[16][18]

  • Cell Seeding & Compound Treatment:

    • Follow steps 1 and 2 exactly as described in the MTT protocol. The initial setup is identical.

  • Cell Fixation:

    • After the compound incubation period, gently add 25-50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[15][19]

  • Washing and Staining:

    • Carefully wash the plates five times with slow-running tap water or deionized water to remove TCA, unbound metabolites, and serum proteins.

    • Allow the plates to air-dry completely at room temperature.

    • Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[15]

    • Incubate at room temperature for 30 minutes.[15]

  • Removal of Unbound Dye:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[19]

    • Allow the plates to air-dry completely.

  • Solubilization and Data Acquisition:

    • Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15][19]

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance (OD) at 510-540 nm using a microplate reader.[15][19]

Data Presentation and Interpretation

The primary output from these assays is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit cell growth by 50%.[13] This value is derived from a dose-response curve.

Calculation of Cell Viability: % Viability = [(OD_Sample - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] * 100

The calculated % Viability is then plotted against the logarithm of the compound concentration to generate a sigmoidal dose-response curve, from which the IC₅₀ value can be determined using non-linear regression analysis.

Table 1: Example IC₅₀ Data for Novel Indazole Compounds

Compound IDTarget Cancer Cell LineIC₅₀ (µM) after 48h (MTT Assay)IC₅₀ (µM) after 48h (SRB Assay)Target Normal Cell Line (Vero)IC₅₀ (µM) after 48h (MTT Assay)Selectivity Index (SI)¹
IND-001MCF-7 (Breast)8.59.2Vero> 100> 11.7
IND-002HCT-116 (Colon)15.214.8Vero85.65.6
IND-003A549 (Lung)5.14.9Vero92.418.1
DoxorubicinMCF-7 (Breast)0.91.1Vero3.43.8

¹Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.[20]

Workflow for Primary Cytotoxicity Screening

G cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis start Select Cancer & Normal Cell Lines seed Seed Cells in 96-Well Plates start->seed incubate Incubate 24h (Cell Attachment) seed->incubate treat Treat with Indazole Compound (Serial Dilutions) incubate->treat incubate2 Incubate 24-72h (Compound Exposure) treat->incubate2 controls Include Controls: - Vehicle (DMSO) - Positive (Doxorubicin) - Blank (Media) controls->incubate2 assay_choice Perform Viability Assay incubate2->assay_choice mtt MTT Assay (Metabolic Activity) assay_choice->mtt Option A srb SRB Assay (Protein Content) assay_choice->srb Option B read Read Absorbance (Plate Reader) mtt->read srb->read calc Calculate % Viability read->calc curve Generate Dose-Response Curve calc->curve ic50 Determine IC50 Value curve->ic50

Caption: Workflow for primary cytotoxicity screening of novel compounds.

Part 2: Elucidating the Mechanism of Cell Death

After identifying a potent and selective indazole compound, the next critical step is to investigate how it induces cell death. The two most common forms of cell death are necrosis and apoptosis.[21] Understanding which pathway your compound activates is vital for its development as a targeted therapeutic.

Method 3: Membrane Integrity Assessment via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage.[22]

Causality & Rationale: LDH is a stable cytosolic enzyme that is present in all cells.[22] In healthy cells with intact plasma membranes, LDH is retained within the cytoplasm. However, upon membrane damage—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture supernatant.[23] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the formation of a colored formazan product, which is quantifiable by absorbance.[23] A significant increase in LDH activity in the supernatant indicates a loss of membrane integrity and is a strong indicator of necrotic cell death.[24]

  • Cell Seeding & Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT protocol. It is essential to run this assay in parallel with other viability assays using cells from the same treatment plate.

    • Crucial Controls for LDH Assay:

      • Spontaneous LDH Release: Untreated cells (measures background cell death).

      • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., containing Triton X-100) provided with the assay kit. This represents 100% cytotoxicity.[22]

      • Medium Background: Culture medium without cells (to correct for LDH present in serum).[23]

  • Sample Collection:

    • After the compound incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.

    • Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

  • Assay Execution:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye solution).

    • Add the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.[23]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[24]

Calculation of Cytotoxicity: % Cytotoxicity = [(OD_Sample - OD_Spontaneous) / (OD_Maximum - OD_Spontaneous)] * 100

Method 4: Apoptosis Confirmation via Caspase-Glo® 3/7 Assay

Many effective anticancer agents work by inducing apoptosis, or programmed cell death.[25][26] A key event in this pathway is the activation of a family of proteases called caspases.

Causality & Rationale: Caspases-3 and -7 are the primary "executioner" caspases.[25] Their activation represents a point of no return in the apoptotic cascade, leading to the cleavage of key cellular proteins and the orderly disassembly of the cell.[27] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent method that directly measures the combined activity of these two enzymes.[28][29] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by caspase-3 and -7.[28] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to caspase activity.[27] A strong luminescent signal is a definitive indicator that the indazole compound is inducing apoptosis.[30]

  • Cell Seeding & Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Assay Execution (Add-Mix-Measure Format):

    • After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[27]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[27] The reagent contains detergents that lyse the cells.

    • Mix the contents by gently agitating the plate on a shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light, to allow the luminescent signal to stabilize.[27]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Visualizing the Mechanism: Apoptosis Signaling

G compound Novel Indazole Compound stress Cellular Stress (e.g., DNA Damage) compound->stress pro_apop Pro-Apoptotic Proteins (Bax, Bak) stress->pro_apop mito Mitochondria pro_apop->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 casp37 Caspase-3/7 (Executioner) casp9->casp37 parp PARP Cleavage casp37->parp Cleavage Events dna_frag DNA Fragmentation casp37->dna_frag Cleavage Events apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: Simplified intrinsic apoptosis pathway activated by a cytotoxic compound.

Part 3: Ensuring Data Integrity and a Self-Validating Experimental Design

The trustworthiness of your results hinges on a well-designed experiment with robust controls and a logical framework for data interpretation.[31]

The Importance of Cell Line Selection

The choice of cell lines can dramatically impact the outcome and relevance of a cytotoxicity study.[31]

  • Relevance: Select cancer cell lines that are relevant to the intended therapeutic indication of the indazole compound (e.g., use colorectal cancer lines like HCT-116 and WiDr if targeting colon cancer).[32][33]

  • Diversity: Test compounds against a panel of cell lines from different cancer types to understand the breadth of activity.

  • Selectivity: Always include at least one non-cancerous cell line (e.g., Vero, HEK293, or normal human fibroblasts) in your screening panel.[3][20][32] This is critical for calculating the Selectivity Index (SI) and determining if your compound has a therapeutic window.

A Multi-Assay Approach for Self-Validation

No single assay can tell the whole story. A key principle of trustworthy research is to use orthogonal methods—assays that measure different biological endpoints—to validate your findings. A compound identified as a "hit" in an MTT assay should be confirmed with an SRB assay. This ensures the observed effect is not an artifact of a specific assay chemistry.

For example, a compound that shows a low IC₅₀ in the MTT assay (indicating high potency) could be interpreted in several ways. By integrating results from other assays, a clearer picture emerges:

  • Scenario 1: Low MTT signal + High LDH release + Low Caspase-3/7 activity = Necrotic Cell Death .

  • Scenario 2: Low MTT signal + Low LDH release + High Caspase-3/7 activity = Apoptotic Cell Death .

  • Scenario 3: Low MTT signal + Low LDH release + Low Caspase-3/7 activity = Cytostatic Effect (inhibition of proliferation without immediate cell death).

This logical triangulation provides a self-validating system for characterizing the cytotoxic profile of your novel indazole compounds.

Logical Flow for Mechanistic Validation

G cluster_interrogation Mechanism of Action Interrogation cluster_conclusion Conclusion start Potent Compound Identified (Low IC50 from MTT/SRB) ldh LDH Assay: Measure Membrane Integrity start->ldh caspase Caspase-Glo 3/7 Assay: Measure Apoptosis Induction start->caspase necrosis Conclusion: Necrosis ldh->necrosis High Signal (Membrane Damage) apoptosis Conclusion: Apoptosis ldh->apoptosis Low/Moderate Signal cytostatic Conclusion: Cytostatic/Other ldh->cytostatic Low Signal caspase->necrosis Low Signal caspase->apoptosis High Signal (Caspase Activation) caspase->cytostatic Low Signal

Caption: A logical framework for using orthogonal assays to validate the mechanism of cell death.

Conclusion

The systematic evaluation of novel indazole compounds using a multi-assay, logically structured approach is fundamental to their successful development as anticancer agents. By beginning with broad screening assays like MTT and SRB to establish potency and selectivity, and then progressing to mechanistic assays such as LDH and Caspase-Glo®, researchers can build a comprehensive and reliable profile of their lead candidates. This rigorous, self-validating methodology not only enhances confidence in the data but also provides the crucial insights needed to guide further preclinical and clinical development.

References

  • Hariyanti, H., Hayun, H., & Arsianti, A. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Al-Warhi, T., et al. (2025). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Vichai, V., & Kirtikara, K. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]

  • Wang, Y., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • RSC. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • Spaczynska, E., et al. (2005). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. NCATS. [Link]

  • Deb, S., et al. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

  • Bentham Science. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Bentham Science. [Link]

  • MDPI. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • ResearchGate. (2019). What is the best assay for assessment of cancer cell lines proliferation and apoptosis?. ResearchGate. [Link]

  • ScienCell. (n.d.). LDH Cytotoxicity Assay (LDH). ScienCell. [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Molecular Devices. [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Ethoxy-1H-indazole

Welcome to the technical support resource for the synthesis of 7-Ethoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 7-Ethoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key structural motif in various pharmacologically active agents, optimizing the synthesis of 7-Ethoxy-1H-indazole is critical for efficient drug discovery and development.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize conditions, and achieve higher yields and purity in your experiments.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific, practical problems encountered during the synthesis of 7-Ethoxy-1H-indazole and its precursors.

Question: My yield is consistently low when preparing 7-Ethoxy-1H-indazole via Williamson ether synthesis from 7-Hydroxy-1H-indazole. What are the likely causes and solutions?

Answer:

Low yield in this specific etherification is a common challenge, often stemming from a combination of factors including incomplete reaction, side-product formation, and suboptimal workup. Let's diagnose the primary causes.

  • Issue: Competing N-Alkylation vs. O-Alkylation. The indazole scaffold possesses two nucleophilic sites: the N1 nitrogen and the C7 hydroxyl group.[3] Direct alkylation can lead to a mixture of the desired O-alkylated product (7-ethoxy-1H-indazole) and the undesired N-alkylated isomers (1-ethyl-7-hydroxy-1H-indazole and 2-ethyl-7-hydroxy-1H-indazole). The regiochemical outcome is highly dependent on the reaction conditions.[4][5]

    • Causality: The choice of base and solvent system dictates which nucleophile is more reactive. Strong, non-coordinating bases in polar aprotic solvents tend to favor N-alkylation by creating a more accessible indazolide anion. To favor O-alkylation, conditions that promote the phenoxide's nucleophilicity while minimizing N1 deprotonation are required.

    • Solution: Employ a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. These conditions are generally milder and have been shown to favor O-alkylation of phenols in the presence of other nucleophilic sites. The use of a stronger base like sodium hydride (NaH) will almost certainly lead to a complex mixture with significant N-alkylation.[4][5]

  • Issue: Incomplete Consumption of Starting Material. If you observe significant amounts of 7-Hydroxy-1H-indazole remaining after the reaction, the cause could be insufficient activation or reagent degradation.

    • Causality: The base may not be strong enough to fully deprotonate the hydroxyl group, or the alkylating agent (e.g., ethyl iodide, ethyl bromide) may be degrading. Anhydrous conditions are critical, as water can quench the base and hydrolyze the alkylating agent.

    • Solution:

      • Ensure all reagents and solvents are rigorously dried.

      • Increase the equivalents of the base and alkylating agent (e.g., from 1.1 eq to 1.5-2.0 eq).

      • Slightly increase the reaction temperature (e.g., from room temperature to 50-60 °C) and monitor progress carefully by TLC or LC-MS.[4]

  • Issue: Product Loss During Workup and Purification. 7-Ethoxy-1H-indazole has moderate polarity and can be lost during aqueous workup if the pH is not controlled or if an inappropriate extraction solvent is used.

    • Causality: The indazole nitrogen is weakly basic and can be protonated under acidic conditions, increasing water solubility.

    • Solution: During workup, ensure the aqueous phase is neutral or slightly basic before extraction with a solvent like ethyl acetate or dichloromethane. For purification, column chromatography on silica gel is effective. Use a gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity.[6]

Table 1: Troubleshooting Summary for Williamson Ether Synthesis
Observed Problem Potential Cause Recommended Action
Mixture of products (O- and N-ethylated)Incorrect base/solvent combination favoring N-alkylation.Switch to a milder base like K₂CO₃ or Cs₂CO₃ in DMF. Avoid NaH.
Significant starting material remainsInsufficient activation; reagent decomposition due to moisture.Ensure anhydrous conditions. Increase equivalents of base and ethylating agent. Gently increase temperature.
Low isolated yield after purificationProduct loss during aqueous extraction or chromatography.Control pH during workup. Use ethyl acetate for extraction. Optimize silica gel chromatography gradient.

Frequently Asked Questions (FAQs)

This section covers broader concepts and provides foundational knowledge for the synthesis of substituted indazoles.

Question: What are the most reliable methods for constructing the core 1H-indazole ring system before introducing the 7-ethoxy group?

Answer: Developing a robust synthesis for the indazole core is paramount. While numerous methods exist, a few are particularly noteworthy for their reliability and substrate scope.[1][7]

  • The Jacobson Indazole Synthesis: This classical method involves the diazotization of an N-acylated o-toluidine, followed by intramolecular cyclization. It is a robust method for preparing simple 1H-indazoles.[8]

  • The Cadogan-Sundberg Reaction: This involves the reductive cyclization of o-nitrostyrenes using a trivalent phosphorus reagent like triethyl phosphite. This method is effective for creating a range of substituted indazoles.[8]

  • Cyclization from o-Aminobenzoximes: A modern, metal-free approach uses readily available o-aminobenzoximes. Activation of the oxime with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine leads to a mild and efficient cyclization to form the 1H-indazole ring.[9] This method is often preferred due to its mild conditions and high yields.[10]

Question: How do I choose the optimal base and solvent for regioselective N-alkylation of the indazole core, if required for a different synthetic route?

Answer: While our primary topic is 7-ethoxy substitution, understanding N-alkylation is crucial as it's a common competing reaction and a desired transformation for other targets. Regioselectivity between the N1 and N2 positions is a classic challenge in indazole chemistry.[2][4]

The outcome is a delicate balance of steric hindrance, electronic effects, and the nature of the base-solvent counter-ion pair.[5]

  • For N1-Selectivity (Thermodynamic Product): The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for achieving N1 selectivity. The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering alkylation at that position and directing the electrophile to N1.[4]

  • For N2-Selectivity (Kinetic Product): Achieving N2 selectivity is often more challenging. Conditions such as using potassium tert-butoxide in THF can sometimes favor the N2 isomer, although mixtures are common.[5] In some specific cases, substituents at the C7 position (like -NO₂ or -CO₂Me) have been shown to direct alkylation to the N2 position with high selectivity.[5]

Table 2: General Guide to Base/Solvent Effects on Indazole Alkylation
Base/Solvent System Typical Selectivity Rationale Reference
NaH / THFHigh N1-SelectivityNa⁺ coordinates with N2, sterically directing the electrophile to N1. Favors the thermodynamic product.[4][5]
K₂CO₃ / DMFMixture, often favors N1 but can varyMilder conditions, less deprotonation. Outcome is substrate-dependent.[4]
Cs₂CO₃ / AcetonitrileMixture, often favors N1Similar to K₂CO₃, but the larger Cs⁺ cation can influence regioselectivity.[11]
t-BuOK / THFCan favor N2-SelectivityBulky base may favor deprotonation at the less hindered N1, but subsequent alkylation can occur at N2 (kinetic control).[5]
Question: What analytical data should I expect to confirm the successful synthesis of 7-Ethoxy-1H-indazole?

Answer: Unambiguous characterization requires a combination of spectroscopic techniques. The key is to differentiate the desired product from its starting materials and potential regioisomers.

Table 3: Expected Spectroscopic Data for 7-Ethoxy-1H-indazole
Technique Expected Observation Interpretation Reference
¹H NMR Broad singlet >10 ppmSinglet ~8.1 ppmMultiplets ~6.8-7.8 ppmQuartet ~4.2 ppm (J≈7 Hz)Triplet ~1.5 ppm (J≈7 Hz)NH proton of the indazole ringProton at C3 (H 3)Aromatic protons on the benzene ring-O-CH₂ -CH₃ (ethoxy group)-O-CH₂-CH₃ (ethoxy group)[12][13]
¹³C NMR Peaks ~105-146 ppmPeak ~64 ppmPeak ~15 ppmAromatic carbons of the indazole ring-O-C H₂-CH₃ (ethoxy group)-O-CH₂-C H₃ (ethoxy group)[12][13]
IR Spec. Broad band ~3150 cm⁻¹Bands ~2980, 2870 cm⁻¹Band ~1250 cm⁻¹ (strong)N-H stretch of the indazole ringAliphatic C-H stretches from the ethoxy groupAryl ether C-O stretch[13]
Mass Spec. [M+H]⁺ at m/z = 163.08Molecular ion peak corresponding to the molecular weight of 162.19 g/mol .N/A

Visualized Workflows and Mechanisms

To further clarify the process, the following diagrams illustrate key decision-making and chemical transformation steps.

Troubleshooting_Workflow start Low Yield of 7-Ethoxy-1H-indazole check_purity Analyze Crude Product by LC-MS / NMR start->check_purity incomplete_rxn Problem: Incomplete Reaction (High % of Starting Material) check_purity->incomplete_rxn  Starting Material > 20%?   side_products Problem: Side Products Observed (e.g., N-Alkylated Isomers) check_purity->side_products  Significant Impurities Present?   low_recovery Problem: Low Recovery After Purification check_purity->low_recovery  Crude is clean, but final yield is low?   solve_incomplete Solution: 1. Ensure anhydrous conditions. 2. Increase equivalents of base/alkylating agent. 3. Increase temperature moderately. incomplete_rxn->solve_incomplete solve_side_products Solution: 1. Switch to milder base (K₂CO₃). 2. Use DMF or ACN as solvent. 3. Avoid strong bases like NaH. side_products->solve_side_products solve_recovery Solution: 1. Neutralize workup to pH 7-8. 2. Use Ethyl Acetate for extraction. 3. Optimize chromatography gradient. low_recovery->solve_recovery

Caption: Troubleshooting workflow for diagnosing low yield.

Reaction_Mechanism cluster_0 Deprotonation Step cluster_1 SN2 Attack (O-Alkylation) cluster_2 Competing Side Reaction (N-Alkylation) Ind_OH 7-Hydroxy-1H-indazole Phenoxide Potassium 1H-indazol-7-olate (Phenoxide Intermediate) Ind_OH->Phenoxide Base Indazolide Indazolide Anion (Favored by strong base, e.g., NaH) Ind_OH->Indazolide NaH Base K₂CO₃ Product 7-Ethoxy-1H-indazole Phenoxide->Product Nucleophilic Attack EtI Ethyl Iodide EtI->Product Electrophile N_Product 1-Ethyl-7-hydroxy-1H-indazole EtI->N_Product Indazolide->N_Product Nucleophilic Attack

Caption: Mechanism of O- vs. N-alkylation.

Experimental Protocols

The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 7-Ethoxy-1H-indazole from 7-Hydroxy-1H-indazole

Materials:

  • 7-Hydroxy-1H-indazole (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Ethyl Iodide (EtI) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-Hydroxy-1H-indazole and anhydrous DMF (approx. 0.1 M concentration).

  • Add anhydrous potassium carbonate to the solution with stirring.

  • Add ethyl iodide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 7-Ethoxy-1H-indazole.

Protocol 2: NMR Sample Preparation and Analysis

Procedure:

  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).

  • Process the data and compare the chemical shifts, multiplicities, and integrations with the expected values to confirm the structure and assess purity.[13]

References

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.
  • Abbassi, N., Rakib, E. M., Zouihri, H., et al. (2011). N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1354. [Link]

  • Mal, S., Nayak, D., & Pradhan, V. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Wiley-VCH. (2007).
  • ResearchGate. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Synlett. [Link]

  • Ma, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9). [Link]

  • BenchChem. (2025). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. BenchChem Technical Support.
  • Counceller, C. M., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(5), 889-892. [Link]

  • Chen, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Keating, C. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1953. [Link]

  • U.S. Patent No. 8,022,227. (2011). Method of synthesizing 1H-indazole compounds.
  • Organic Syntheses. (2020). Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • BenchChem. (2026). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem Technical Support.

Sources

Optimization

Overcoming solubility issues of 7-Ethoxy-1H-indazole in aqueous media

Welcome to the technical support resource for 7-Ethoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 7-Ethoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered with this compound in aqueous media. As Senior Application Scientists, we have synthesized data from established pharmaceutical principles and field experience to provide you with robust, actionable solutions.

Understanding the Challenge: The Physicochemical Profile of 7-Ethoxy-1H-indazole

7-Ethoxy-1H-indazole possesses a bicyclic aromatic indazole core and an ethoxy group. This structure confers significant hydrophobicity, leading to its characteristic poor solubility in aqueous solutions. The majority of new chemical entities exhibit poor water solubility, which can hinder research and development by causing inadequate dissolution for in vitro assays or variable bioavailability in preclinical studies.[][2][3] The indazole ring contains nitrogen atoms that can be protonated or deprotonated, suggesting that its solubility may be influenced by pH.

This guide provides a systematic approach to enhancing the aqueous solubility of 7-Ethoxy-1H-indazole, starting from simple adjustments to more advanced formulation strategies.

Troubleshooting Guide & FAQs

Here we address the most common questions and issues encountered during the handling and formulation of 7-Ethoxy-1H-indazole.

Q1: My 7-Ethoxy-1H-indazole is not dissolving in my aqueous buffer (e.g., PBS). Why is this happening and what is the simplest first step?

Answer: This is the most common issue and is expected due to the compound's lipophilic nature. The simplest and most direct method to attempt first is pH adjustment .

The Scientific Rationale: The 1H-indazole structure contains nitrogen atoms that can accept or donate a proton. According to the pH-partition hypothesis, the ionization of a compound is dependent on the pH of the media and the pKa of the drug.[4] By adjusting the pH, you can shift the equilibrium towards the ionized (salt) form of the compound, which is typically much more soluble in water than the neutral form.[5][6]

  • To increase solubility of a basic compound: Decrease the pH to below its pKa to form a soluble cationic salt.

  • To increase solubility of an acidic compound: Increase the pH to above its pKa to form a soluble anionic salt.

For 7-Ethoxy-1H-indazole, protonating the nitrogen in the indazole ring by lowering the pH is a logical first step.

Immediate Action: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 2-4). If a specific final pH is required for your experiment, you can prepare a concentrated stock solution at a low pH and then dilute it into your final experimental medium, ensuring the final pH does not cause precipitation.

See Protocol 1: Solubility Enhancement by pH Adjustment for a detailed, step-by-step methodology.

Q2: I tried adjusting the pH, but the solubility is still insufficient, or the required pH is incompatible with my experiment. What should I try next?

Answer: If pH modification is not viable, the next strategy is to use cosolvents . This technique involves adding a water-miscible organic solvent to your aqueous medium to increase the solubility of non-polar molecules.[7]

The Scientific Rationale: Cosolvents work by reducing the overall polarity of the solvent system. Water is a highly polar solvent with a strong hydrogen-bonding network. Cosolvents disrupt this network, creating a less polar environment that is more favorable for dissolving hydrophobic compounds like 7-Ethoxy-1H-indazole.[] This is one of the most effective and widely used techniques for parenteral and oral formulations.[8][9]

Commonly Used Cosolvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (PEGs), particularly PEG 300 and PEG 400

  • Dimethyl Sulfoxide (DMSO)

  • Glycerin

Immediate Action: Prepare a stock solution of 7-Ethoxy-1H-indazole in a pure cosolvent (like DMSO or ethanol) and then dilute this stock into your aqueous buffer. It is critical to monitor for precipitation upon dilution. Often, a combination of aqueous buffer and a certain percentage of cosolvent (e.g., 10% DMSO) is used as the final vehicle.

See Protocol 2: Solubility Enhancement Using Cosolvents for a detailed workflow.

Q3: My compound precipitates out of the cosolvent mixture when diluted. Are there more robust formulation strategies for achieving higher concentrations?

Answer: Yes. When pH adjustment and simple cosolvency are insufficient, more advanced formulation techniques involving surfactants or cyclodextrins are required. These are powerful methods for significantly increasing the apparent solubility of poorly soluble drugs.[10][11][12]

Strategy 1: Surfactant-based Formulations

The Scientific Rationale: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[13] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[13][14] The hydrophobic tails form the core of the micelle, creating a microenvironment where a poorly soluble drug like 7-Ethoxy-1H-indazole can be encapsulated, while the hydrophilic heads face the aqueous medium, rendering the entire complex water-soluble.[12][15]

Commonly Used Surfactants:

Surfactant Name Type Typical Use
Polysorbate 80 (Tween® 80) Non-ionic Parenteral, Oral
Polysorbate 20 (Tween® 20) Non-ionic Parenteral, Oral
Sodium Dodecyl Sulfate (SDS) Anionic In vitro assays, topical

| Cremophor® EL | Non-ionic | Parenteral, Oral |

See Protocol 3: Preparation of a Formulation Using Surfactants for a step-by-step guide.

Strategy 2: Cyclodextrin-based Formulations

The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic internal cavity.[16][17] They can encapsulate a poorly soluble "guest" molecule, like 7-Ethoxy-1H-indazole, within their cavity, forming a water-soluble "inclusion complex".[2][][19] This masks the hydrophobic nature of the drug, significantly enhancing its aqueous solubility and stability.[16][17]

Commonly Used Cyclodextrins:

Cyclodextrin Name Key Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity, widely used in parenteral formulations.[17]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, excellent safety profile for parenteral use.

| β-cyclodextrin | Lower solubility and potential for nephrotoxicity compared to its derivatives. |

See Protocol 4: Preparation of an Inclusion Complex with Cyclodextrins for a detailed method.

Q4: How do I choose the right solubilization strategy for my experiment?

Answer: The optimal strategy depends on your experimental context, including the required concentration, route of administration (for in vivo studies), and potential for excipient interference in in vitro assays.

Below is a decision-making workflow to guide your choice.

cluster_start Start: Solubility Issue cluster_eval1 Initial Evaluation cluster_step1 Strategy 1: pH Adjustment cluster_step2 Strategy 2: Cosolvents cluster_step3 Strategy 3: Advanced Formulation cluster_end Outcome start Dissolve Compound in Aqueous Buffer eval1 Is it soluble? start->eval1 ph_adjust Attempt pH Adjustment (e.g., pH 2-4) eval1->ph_adjust No success Proceed with Experiment eval1->success Yes eval2 Solubility sufficient & pH compatible? ph_adjust->eval2 cosolvent Use Cosolvents (e.g., DMSO, PEG 400) eval2->cosolvent No eval2->success Yes eval3 Soluble without precipitation upon dilution? cosolvent->eval3 advanced Use Surfactants (e.g., Tween® 80) or Cyclodextrins (e.g., HP-β-CD) eval3->advanced No eval3->success Yes eval4 Solubility sufficient & formulation stable? advanced->eval4 eval4->success Yes failure Consult Formulation Specialist eval4->failure No

Caption: Decision workflow for selecting a solubilization method.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details how to prepare an acidic stock solution of 7-Ethoxy-1H-indazole.

Methodology:

  • Prepare an Acidic Buffer: Prepare a 0.1 M citrate buffer (pH 3.0) or use 0.1 M HCl.

  • Weigh Compound: Accurately weigh the desired amount of 7-Ethoxy-1H-indazole.

  • Initial Dissolution: Add a small volume of the acidic buffer to the compound. Vortex or sonicate the mixture for 5-10 minutes.

  • Titrate to Volume: Gradually add more acidic buffer while continuing to mix until the compound is fully dissolved. Make up to the final desired stock concentration.

  • Dilution into Final Medium: For your experiment, slowly add the acidic stock solution to your final (e.g., neutral pH) buffer while vortexing. Observe carefully for any signs of precipitation.

    • Self-Validation: If cloudiness or precipitate appears, the solubility limit in the final medium has been exceeded. You may need to lower the final concentration or use an alternative solubilization method.

Protocol 2: Solubility Enhancement Using Cosolvents

This protocol provides a workflow for preparing a formulation using a cosolvent system.

cluster_workflow Cosolvent Formulation Workflow A 1. Select Cosolvent (e.g., DMSO, PEG 400) B 2. Prepare Concentrated Stock (e.g., 100 mM in 100% DMSO) A->B C 3. Prepare Cosolvent/Aqueous Vehicle (e.g., 10% DMSO in PBS) B->C D 4. Dilute Stock into Vehicle (e.g., 1:100 dilution) C->D E 5. Final Check (Vortex, check for clarity) D->E F Ready for Use (Final concentration: 1 mM in 10% DMSO) E->F

Caption: Step-by-step workflow for preparing a cosolvent system.

Methodology:

  • Select a Cosolvent: Choose a biocompatible cosolvent suitable for your application (e.g., DMSO for in vitro, PEG 400 or Propylene Glycol for in vivo).

  • Prepare Concentrated Stock: Dissolve 7-Ethoxy-1H-indazole in 100% of your chosen cosolvent to create a high-concentration stock solution (e.g., 50-100 mM). Use vortexing and gentle warming if necessary.

  • Dilution: Add the concentrated stock solution dropwise into the final aqueous buffer while vortexing vigorously. Do not exceed a final cosolvent concentration that is tolerated by your experimental system (typically <1% for cell-based assays, but can be higher for animal studies).

  • Self-Validation: Visually inspect the final solution for clarity. Let it stand for 30 minutes. If any precipitation occurs, the formulation is not stable. You must either reduce the final concentration or increase the percentage of cosolvent.

Protocol 3: Preparation of a Formulation Using Surfactants

This protocol describes how to create a micellar solution to solubilize the compound.

cluster_micelle Micellar Solubilization Drug 7-Ethoxy-1H-indazole (Hydrophobic) Micelle Surfactant Micelle (e.g., Tween® 80) Drug->Micelle Encapsulation Solubilized Drug Drug Encapsulated in Micelle Core Micelle->Solubilized Drug Results in Aqueous Medium Aqueous Medium Solubilized Drug->Aqueous Medium Soluble in

Caption: Diagram illustrating micelle formation and drug encapsulation.

Methodology:

  • Prepare Surfactant Solution: Prepare a solution of the surfactant (e.g., 1-10% w/v Tween® 80) in your desired aqueous buffer. Ensure the concentration is well above the surfactant's CMC.

  • Add Compound: Add the weighed 7-Ethoxy-1H-indazole directly to the surfactant solution.

  • Solubilize: Mix thoroughly using a vortex mixer and sonicate in a water bath for 15-30 minutes. Gentle heating (40-50°C) can facilitate the process.

  • Equilibrate: Allow the solution to equilibrate at room temperature for at least one hour.

  • Self-Validation: The final solution should be clear and free of visible particles. Filter through a 0.22 µm syringe filter to remove any undissolved particulates before use.

Protocol 4: Preparation of an Inclusion Complex with Cyclodextrins

This protocol outlines the creation of a cyclodextrin inclusion complex.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD) in water or your desired buffer. Warming the solution can help dissolve the cyclodextrin.

  • Add Compound: Add the 7-Ethoxy-1H-indazole powder to the cyclodextrin solution.

  • Complexation: Vigorously stir the mixture at room temperature for 24-48 hours. This extended time is necessary to allow for the formation of the inclusion complex.

  • Clarification: After stirring, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any uncomplexed drug.

  • Final Formulation: Carefully collect the supernatant, which contains the soluble drug-cyclodextrin complex. Filter through a 0.22 µm filter.

  • Self-Validation: The concentration of the solubilized drug in the final filtered solution can be quantified using HPLC-UV. This validates the effectiveness of the complexation.

References

  • Vertex AI Search. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
  • Sikarra, D., Shukla, V., & Kharia, A. A. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences, 01, 18-38.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. AJPTI.
  • MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • PMC. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Scientist Solutions. (2025). The important role and application of surfactants in pharmaceutical formulations.
  • ResearchGate. (n.d.). Liquisolid Technique for Solubility Enhancement of Poorly Soluble Drug - A Brief Review.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Pharma Excipients. (2025). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Scientist Solutions. (2025). Co-solvent: Significance and symbolism.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • Pharma Excipients. (2022). Cosolvent and Complexation Systems.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Revolutionizing drug formulation: Advanced approaches for enhancing solubility.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Pharma Excipients. (n.d.). Unlock the Potential of Poorly Soluble Drugs with Apisolex™ Technology.
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research.
  • PMC. (n.d.). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System.

Sources

Troubleshooting

Troubleshooting unexpected side products in 7-Ethoxy-1H-indazole synthesis

Welcome to the Technical Support Center for Indazole Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and synthetic challenges associated with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and synthetic challenges associated with the preparation of 7-Ethoxy-1H-indazole.

The indazole core is a privileged pharmacophore, widely utilized in the development of PI3K-gamma inhibitors and bacterial two-component system inhibitors [1]. However, synthesizing 7-alkoxy indazoles frequently results in unexpected side products due to the ambident nucleophilicity of the indazole ring and the competitive kinetics of cyclization intermediates.

Diagnostic Q&A: Troubleshooting Side Products

Q1: When attempting to synthesize 7-ethoxy-1H-indazole via direct O-alkylation of 1H-indazol-7-ol using ethyl iodide, I am isolating predominantly N1-ethyl and N2-ethyl side products. How can I drive O-alkylation? Causality: The indazole core is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atoms (N1 and N2) are "softer" and more polarizable than the "harder" C7-hydroxyl oxygen. When using a soft electrophile like ethyl iodide (EtI) under standard basic conditions (e.g., NaH in DMF), the reaction is under kinetic control, which heavily favors N-alkylation [2]. Solution: To favor O-alkylation, you must shift the reaction dynamics. First, switch to a "harder" electrophile such as ethyl tosylate (EtOTs) or ethyl triflate. Second, replace NaH with a weaker, bulkier base like Cesium Carbonate ( Cs2​CO3​ ) in a less polar solvent like acetonitrile. The large cesium cation coordinates weakly with the oxygen, leaving it more nucleophilic. For absolute regiocontrol, the most self-validating approach is to temporarily protect the N1 position with a bulky group (e.g., a Boc or THP group) prior to O-alkylation.

Q2: I am synthesizing 7-ethoxy-1H-indazole via the condensation of 2-fluoro-3-ethoxybenzaldehyde with hydrazine hydrate. Instead of the desired indazole, LC/MS shows a major mass corresponding to an azine dimer ( R−CH=N−N=CH−R ). What is going wrong? Causality: This is a classic stoichiometric and kinetic failure. The reaction proceeds via a primary hydrazone intermediate. The inductive electron-donating effect of the 3-ethoxy group increases the nucleophilicity of the hydrazone's terminal NH2​ while simultaneously deactivating the aromatic ring toward the necessary intramolecular SN​Ar ring closure. If the local concentration of the starting aldehyde is too high, the hydrazone will rapidly undergo an intermolecular condensation with a second aldehyde molecule, forming a highly stable, unreactive azine dimer [3]. Solution: Azine formation must be kinetically starved. Maintain a massive excess of hydrazine (10–20 equivalents) and utilize a reverse addition technique—slowly dripping the aldehyde into a refluxing solution of hydrazine. Using high-boiling polar solvents (DMA or NMP) at elevated temperatures (150 °C) accelerates the intramolecular SN​Ar cyclization before intermolecular azine formation can occur [3].

Q3: I am utilizing the classical Jacobson indazole synthesis starting from 2-methyl-3-ethoxyaniline. My yield is poor, and I am isolating highly colored azo-dyes and phenol impurities. How can I optimize this? Causality: The Jacobson synthesis relies on the diazotization of an N-acetyl-o-toluidine derivative followed by intramolecular cyclization. The side products you are observing are the result of diazonium salt decomposition. Diazonium intermediates are highly unstable; if the reaction temperature exceeds 5 °C, the diazonium species will spontaneously lose N2​ to form a phenol (via hydrolysis) or react with unreacted aniline to form highly conjugated azo-coupling products [4]. Solution: Ensure strict thermodynamic control (-5 °C to 0 °C) during the sodium nitrite addition. Alternatively, switch to a modern, anhydrous variation of the Jacobson synthesis utilizing 3-methylbutyl nitrite (isoamyl nitrite) in a one-pot reaction. This avoids the accumulation of unstable aqueous diazonium intermediates entirely [4].

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic divergence in the hydrazine-mediated synthesis route (Addressing Q2), highlighting the critical junction where the reaction either successfully cyclizes or fails into an azine side product.

Pathway A 2-Fluoro-3-ethoxybenzaldehyde + Hydrazine B Hydrazone Intermediate A->B Condensation (- H2O) C 7-Ethoxy-1H-indazole (Desired Pathway) B->C Intramolecular SNAr (150 °C, Excess N2H4) D Azine Dimer (Undesired Pathway) B->D Intermolecular Condensation (Excess Aldehyde)

Caption: Mechanistic divergence in hydrazine-mediated 7-ethoxy-1H-indazole synthesis.

Quantitative Data: Regioselectivity in Alkylation

To further emphasize the principles discussed in Q1, the following table summarizes the empirical impact of electrophile hardness and base selection on the regioselectivity of 1H-indazol-7-ol alkylation.

ElectrophileBaseSolventTemp (°C)Major ProductO-Alkylation : N-Alkylation Ratio
Ethyl Iodide (EtI)NaH (1.2 eq)DMF25N-Ethyl< 1 : 99
Ethyl Iodide (EtI) K2​CO3​ (2.0 eq)DMF60N-Ethyl10 : 90
Ethyl Tosylate (EtOTs) Cs2​CO3​ (2.0 eq)MeCN80O-Ethyl85 : 15
Ethyl Tosylate (EtOTs) Cs2​CO3​ (2.0 eq)MeCN80O-Ethyl> 99 : 1 (Requires N1-Boc protection)

Experimental Protocols

Protocol A: Optimized One-Step Synthesis via Hydrazine Condensation

This protocol utilizes kinetic starvation to prevent azine formation, ensuring self-validation through intermediate LC/MS tracking.

  • Preparation: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, magnetic stirrer, and an addition funnel. Flush the system with inert N2​ gas.

  • Hydrazine Loading: Add Hydrazine hydrate (98%, 10.0 mL, ~200 mmol, 20 equiv) and anhydrous N,N-Dimethylacetamide (DMA) (20 mL) to the flask. Heat the mixture to 150 °C.

  • Reverse Addition: Dissolve 2-fluoro-3-ethoxybenzaldehyde (1.68 g, 10.0 mmol, 1 equiv) in 10 mL of DMA. Load this into the addition funnel.

  • Controlled Condensation: Add the aldehyde solution dropwise to the refluxing hydrazine over a period of 60 minutes. Self-Validation Checkpoint: Pull a 10 µL aliquot at 30 minutes. LC/MS should show the hydrazone mass [M+H]+ without the azine dimer mass.

  • Cyclization: Once addition is complete, maintain reflux at 150 °C for an additional 4 hours to drive the SN​Ar ring closure.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove excess hydrazine and DMA. Quench with ice water (50 mL) to precipitate the crude 7-ethoxy-1H-indazole. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Regioselective O-Ethylation via N-Protection

This protocol guarantees O-alkylation by temporarily masking the highly nucleophilic N1 position.

  • N-Protection: Dissolve 1H-indazol-7-ol (1.0 equiv) in DCM. Add Triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv). Cool to 0 °C. Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 equiv). Stir for 2 hours at room temperature. Wash with 1M HCl, extract, and concentrate to yield N1-Boc-1H-indazol-7-ol.

  • O-Alkylation: Dissolve the protected intermediate in anhydrous Acetonitrile (0.2 M). Add Cs2​CO3​ (2.0 equiv) and Ethyl p-toluenesulfonate (EtOTs, 1.5 equiv). Heat to 80 °C for 12 hours. Self-Validation Checkpoint: TLC (Hexanes:EtOAc 7:3) should show complete consumption of the starting material with a single new, less polar spot.

  • Deprotection: Cool the mixture, filter off the cesium salts, and concentrate. Redissolve the crude mass in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours to cleave the Boc group.

  • Isolation: Concentrate to remove TFA, neutralize with saturated NaHCO3​ , extract with EtOAc, and purify via flash chromatography to isolate pure 7-ethoxy-1H-indazole.

References

  • European Patent Office. (2016). Heterocyclic compounds as pi3k-gamma inhibitors - EP 4086259 A1. Google Patents.
  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at:[Link]

  • Wiles, C., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Thieme Connect. Product Class 2: 1H- and 2H-Indazoles (Jacobson Indazole Synthesis). Science of Synthesis. Available at:[Link]

Optimization

Technical Support Center: Enhancing the Stability of 7-Ethoxy-1H-indazole Derivatives

Welcome to the Application Science Support Center. Indazole-containing derivatives are privileged scaffolds in medicinal chemistry, widely utilized in the development of kinase inhibitors and receptor agonists due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. Indazole-containing derivatives are privileged scaffolds in medicinal chemistry, widely utilized in the development of kinase inhibitors and receptor agonists due to their favorable binding thermodynamics[1]. However, derivatives bearing electron-donating alkoxy groups, such as 7-ethoxy-1H-indazole, frequently encounter stability bottlenecks during lead optimization. These liabilities typically manifest as rapid metabolic clearance or photochemical degradation.

This guide provides actionable troubleshooting strategies, self-validating protocols, and structural optimization logic to enhance the stability of your indazole pipeline.

Workflow: Degradation Pathways & Optimization Logic

G N1 7-Ethoxy-1H-indazole (Lead Scaffold) N2 CYP450 / ROS Exposure (Metabolic & Environmental Stress) N1->N2 Subjected to N3 O-Deethylation (Major CYP Liability) N2->N3 High HOMO Energy N4 N-Oxidation / Photolysis (Minor Chemical Liability) N2->N4 UV / Oxygen N5 Rational Structural Optimization (e.g., Fluorination, C-3 Blocking) N3->N5 Identify Liability N4->N5 Identify Liability N6 Stable Indazole Derivative (Extended t1/2, High Exposure) N5->N6 Reduce Nucleophilicity

Metabolic degradation pathways of 7-ethoxy-1H-indazole and structural optimization logic.

Troubleshooting FAQs: Identifying & Mitigating Degradation

Q: Why does my 7-ethoxy-1H-indazole derivative rapidly degrade in human liver microsomes (HLM)? A: The primary metabolic liability of the 7-ethoxy-1H-indazole scaffold is O-dealkylation mediated by Cytochrome P450 (CYP) enzymes. The electron-donating nature of the ethoxy group increases the electron density (HOMO energy) of the aromatic system. This makes the ether oxygen highly susceptible to2[2], which subsequently cleaves the ethyl chain to leave a vulnerable phenolic hydroxyl group.

Q: How can I synthetically block the O-deethylation pathway without losing target affinity? A: We recommend a physical organic chemistry approach: lower the HOMO energy of the π -system. Replacing the ethoxy group with a fluorinated isostere (e.g., 2,2,2-trifluoroethoxy) pulls electron density away from the ring, significantly reducing its nucleophilicity and 3[3]. Alternatively, if the degradation involves distal oxidation, introducing a halogen (e.g., chlorine) at the C-3 position of the indazole core can sterically and electronically shield the molecule.

Q: My compound shows discoloration and degradation during benchtop storage in solution. What is the mechanism? A: Indazole rings are susceptible to photolytic cleavage and oxidative degradation when exposed to UV light and reactive oxygen species (ROS). This leads to 4[4]. Furthermore,5[5] can rapidly degrade the sample. To mitigate this, store stock solutions in amber vials, purge containers with an inert gas (argon or nitrogen), and avoid prolonged exposure to ambient light.

Quantitative Data: Impact of Structural Optimization on Stability

The following table summarizes the causal relationship between structural modifications of the indazole core, the resulting shift in electronic properties, and the quantitative improvement in metabolic stability parameters.

Compound ModificationMechanism of StabilizationHOMO Energy ShiftHLM t1/2​ (min)Intrinsic Clearance ( μ L/min/mg)
7-Ethoxy-1H-indazole (Lead)None (Baseline)High (Electron-rich)< 15> 90
3-Chloro-7-ethoxy-1H-indazole C-3 Steric/Electronic BlockingModerate Reduction~ 30~ 45
7-(Trifluoromethoxy)-1H-indazole π -System Depletion via FluorinationSignificant Reduction> 100< 15

(Note: Data illustrates the physical organic chemistry principles of fluorination and chlorination on indazole scaffolds to tune metabolic robustness[3])

Step-by-Step Methodology: Self-Validating In Vitro Microsomal Stability Assay

To accurately diagnose whether your 7-ethoxy-1H-indazole derivative is failing due to enzymatic CYP metabolism or simple aqueous chemical instability, you must employ a self-validating assay.

Step 1: Reagent Preparation & Equilibration

  • Prepare a 10 mM stock of the indazole derivative in DMSO.

  • Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality Note: Maintaining pH 7.4 is critical to ensure the physiological protonation state of the indazole nitrogens, which dictates binding affinity to the CYP active site.

  • Mix the compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

Step 2: Reaction Initiation & Sampling

  • Initiate the catalytic cycle by adding NADPH (final concentration 1 mM). Causality Note: NADPH is the obligate electron donor for CYP450 enzymes; without it, the heme center cannot be reduced, and true metabolic oxidation cannot occur.

  • Aliquot 50 µL samples at defined time points: 0, 5, 15, 30, and 60 minutes.

Step 3: Quenching & Protein Precipitation

  • Immediately quench each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal analytical standard (e.g., Tolbutamide).

  • Causality Note: The highly organic, cold environment instantly denatures the CYP enzymes, halting the reaction precisely at the time point and precipitating the protein to prevent LC-MS/MS column fouling.

  • Centrifuge at 4,000 rpm for 15 minutes and transfer the supernatant for LC-MS/MS analysis.

Step 4: Control Validation (The Self-Validating System)

  • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. If degradation occurs here, the instability is chemical (e.g., hydrolysis or oxidation), not CYP-mediated.

  • Positive Control: Run Verapamil (a known high-clearance compound) to validate that the microsomal batch possesses active enzymatic viability.

  • Negative Control: Run Warfarin (a known low-clearance compound) to ensure the system is not artificially degrading stable molecules.

References
  • Benchchem - 3-Bromo-6-(trifluoromethyl)-1H-indazole stability and degradation pathways.
  • PMC / National Library of Medicine - Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ACS Publications - Characterization of the Degradation and Nitrogenous Disinfection Byproduct Formation of Nitrogen-Containing Benzoheterocyclic Compounds.
  • PMC / National Library of Medicine - On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • eCampus Ontario - An Introduction to Medicinal Chemistry & Molecular Recognition.

Sources

Troubleshooting

Technical Support Center: Purification of 7-Ethoxy-1H-indazole and its Intermediates

Welcome to the technical support center for the synthesis and purification of 7-Ethoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this import...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 7-Ethoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. High purity is paramount for reliable downstream applications, from biological screening to API (Active Pharmaceutical Ingredient) development. This document provides in-depth, experience-driven answers to common purification challenges, detailed protocols, and troubleshooting logic to streamline your workflow and enhance product quality.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the overall purification strategy for 7-Ethoxy-1H-indazole and its precursors.

Q1: What are the most common impurities encountered during the synthesis of 7-Ethoxy-1H-indazole?

A1: Impurities are typically process-related and depend on the synthetic route. Common routes involve the cyclization of substituted anilines or the reduction of nitro-aromatics. Key impurities may include:

  • Unreacted Starting Materials: Such as the corresponding 2-amino or 2-nitro precursors.

  • Regioisomers: Formation of other ethoxy-indazole isomers (e.g., 4-Ethoxy-1H-indazole) can occur depending on the selectivity of the cyclization step.

  • Side-Reaction Products: By-products like oxindoles can form, particularly in syntheses starting from 2-aminophenylacetic acid derivatives[1].

  • Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMAc, DMSO) and leftover reagents from the cyclization or preceding steps.

  • Degradation Products: Indazoles can be sensitive to harsh acidic or basic conditions, leading to decomposition.

Q2: What is the most effective first-pass purification technique for crude 7-Ethoxy-1H-indazole?

A2: For crystalline solids, recrystallization is almost always the most efficient and scalable initial purification step. It is excellent for removing the bulk of impurities and can significantly upgrade purity with minimal complexity. The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at room or sub-ambient temperatures. Common choices include ethanol, methanol, or mixed solvent systems like toluene/petroleum ether[2][3][4].

Q3: When is column chromatography the preferred method over recrystallization?

A3: Column chromatography should be employed under the following circumstances:

  • Oily or Non-Crystalline Products: If the crude material does not solidify, chromatography is necessary for purification.

  • Closely Related Impurities: When impurities have very similar solubility profiles to the desired product (e.g., regioisomers), recrystallization may be ineffective. The differential interaction with a stationary phase like silica gel can provide the required separation[5][6].

  • Multiple Impurities: When the crude product is a complex mixture, chromatography can separate multiple components in a single run.

  • Final Polishing Step: After an initial recrystallization, chromatography can be used to remove trace impurities to achieve >99.5% purity.

Q4: How can colored impurities be removed effectively?

A4: Dark, colored impurities are often large, conjugated molecules or polymeric by-products. These can typically be removed by treating a solution of the crude product with activated charcoal . This is most conveniently done during a recrystallization procedure: the charcoal is added to the hot solution, stirred briefly (5-10 minutes), and then removed by hot filtration through a pad of celite before the solution is cooled to induce crystallization[1]. Over-treatment with charcoal can lead to product loss, so use it judiciously.

Q5: What is the role of acid-base extraction in purifying indazole derivatives?

A5: Acid-base extraction is a powerful liquid-liquid extraction technique used to separate compounds based on their acidic or basic properties[7]. Indazoles are weakly basic (pKa ≈ 1-2 for the protonated form) and can be manipulated with this technique.

  • Removing Basic Impurities: Washing an organic solution of the crude product with dilute acid (e.g., 1N HCl) will extract more strongly basic impurities into the aqueous layer.

  • Removing Acidic Impurities: A subsequent wash with a weak base (e.g., saturated NaHCO₃ solution) will remove acidic impurities[8].

  • Isolating the Indazole: While less common, it is possible to extract the indazole itself into a strongly acidic aqueous phase, leaving neutral impurities behind in the organic layer. The indazole is then recovered by basifying the aqueous layer and re-extracting into an organic solvent.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Q: My final product is a dark, persistent oil that won't crystallize. What should I do?

A: This is a common issue often caused by residual high-boiling solvents or the presence of impurities that inhibit crystallization.

  • Causality: Solvents like DMF, DMAc, or DMSO are difficult to remove on a standard rotary evaporator and can leave products oily[9]. Impurities act as a "eutectic" mixture, lowering the melting point of the bulk material.

  • Troubleshooting Workflow:

    G A Crude Product is an Oil B Step 1: High-Vacuum Evaporation (Remove residual solvent, e.g., DMF, DMSO) A->B C Did it solidify? B->C D Yes C->D    E No C->E    F Proceed to Recrystallization D->F G Step 2: Perform Acid-Base Wash (Dissolve in EtOAc, wash with 1N HCl, then NaHCO3) E->G H Did it solidify after solvent removal? G->H I Yes H->I    J No H->J    I->F K Step 3: Purify via Column Chromatography J->K

    Caption: Decision tree for troubleshooting an oily product.

Q: My TLC shows an impurity with an Rf value very close to my product. How can I separate them?

A: This strongly suggests the presence of a regioisomer or a structurally similar analog.

  • Causality: Isomers often have very similar polarities, making them difficult to separate.

  • Solutions:

    • Optimize Column Chromatography: Do not rely on a standard solvent system. Perform a systematic screen of different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) and use a very shallow elution gradient to maximize resolution[5].

    • Change Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity. For very challenging separations, preparative HPLC with a C18 or phenyl-hexyl column may be necessary[10].

    • Derivatization (Advanced): If the impurity has a reactive handle that the product lacks (or vice versa), you can selectively react the impurity to drastically change its polarity, perform an easy separation (e.g., a simple filtration or extraction), and then proceed. This is a more involved, last-resort strategy.

Q: My product seems to be degrading on the silica gel column. What's happening and how can I prevent it?

A: The mildly acidic nature of standard silica gel can cause degradation of sensitive compounds. The indazole NH group can also interact strongly with the silica surface, leading to peak tailing and potential decomposition.

  • Causality: The silanol (Si-OH) groups on the surface of silica are acidic and can catalyze decomposition or act as a strong hydrogen-bond donor.

  • Solutions:

    • Deactivate the Silica: The most common solution is to add a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) , to the mobile phase[8][11]. This neutralizes the acidic sites on the silica.

    • Use Neutral or Basic Alumina: Alumina is a viable alternative stationary phase that lacks the strong acidity of silica.

    • Minimize Contact Time: Run the column as quickly as possible while maintaining good separation (i.e., use a slightly stronger solvent system and apply pressure).

Section 3: Detailed Purification Protocols

These protocols provide standardized, step-by-step procedures for the most common purification techniques.

Protocol 1: Recrystallization

This protocol is designed to significantly enhance the purity of crystalline 7-Ethoxy-1H-indazole.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent/SystemSolubility ProfileNotes
Ethanol (or Methanol)High solubility when hot, moderate when cold.Good general-purpose solvent. Cooling in an ice bath is usually required for good recovery[3].
Isopropanol (IPA)Similar to ethanol but often provides better crystal morphology.A good alternative if ethanol/methanol results in oils or poor recovery[1].
Toluene / Petroleum EtherSoluble in hot toluene, insoluble in petroleum ether.Dissolve in minimal hot toluene, then add petroleum ether until turbidity persists. Cool to crystallize. Excellent for removing more polar impurities[2].
Ethyl Acetate / HexanesSoluble in ethyl acetate, insoluble in hexanes.Similar to the toluene system; a very common and effective combination.

Step-by-Step Methodology:

  • Place the crude, solid 7-Ethoxy-1H-indazole in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen primary solvent (e.g., Ethanol). Heat the mixture to reflux with stirring.

  • Continue to add the solvent dropwise until the solid is just completely dissolved. Do not add excessive solvent, as this will reduce yield.

  • (Optional: Decolorization) If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • (Optional: Hot Filtration) If charcoal or insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel containing a fluted filter paper or a small pad of Celite.

  • Remove the solution from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger, purer crystals.

  • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for purifying oily products or separating closely-related impurities.

Table 2: Recommended Column Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective, and cost-efficient stationary phase for most applications[6][12].
Mobile Phase Hexanes / Ethyl Acetate (Gradient)Excellent starting system. Begin with a low polarity (e.g., 95:5 Hex/EtOAc) and gradually increase the ethyl acetate concentration to elute the product[5].
Dichloromethane / Methanol (Gradient)A more polar system for compounds that do not move in Hex/EtOAc. Use with caution as DCM is chlorinated.
Additive 0.5% Triethylamine (TEA) in mobile phaseRecommended if peak tailing or on-column degradation is observed. Neutralizes acidic silica sites[8].

Step-by-Step Methodology:

  • Prepare the Column: Slurry-pack a glass chromatography column with silica gel in the initial, low-polarity mobile phase. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent completely to create a "dry load." This technique generally results in better separation.

  • Carefully add the dry-loaded silica to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Monitor the fractions by TLC.

  • Gradually increase the polarity of the mobile phase to elute the desired compound. A slow, shallow gradient is key for separating close-running spots.

  • Once the product has eluted, the column can be flushed with a high-polarity solvent to remove any remaining materials.

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 3: Acid-Base Extraction Workflow

This workflow is used to remove acidic or basic impurities from a crude product mixture.

G A 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) B 2. Transfer to Separatory Funnel A->B C 3. Add 1N HCl (aq) Shake and Separate Layers B->C D Aqueous Layer 1: Contains Basic Impurities C->D  (Discard) E Organic Layer C->E F 4. Add sat. NaHCO3 (aq) Shake and Separate Layers E->F G Aqueous Layer 2: Contains Acidic Impurities F->G  (Discard) H Organic Layer F->H I 5. Wash with Brine H->I J 6. Dry Organic Layer (e.g., Na2SO4) I->J K 7. Filter and Evaporate Solvent J->K L Purified Neutral Product (7-Ethoxy-1H-indazole) K->L

Caption: Workflow for a standard acid-base extractive workup.

Section 4: Purity Assessment

Confirmation of purity is a critical final step. Do not rely on a single method.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and column fractions. A single spot in multiple solvent systems is a good, but not definitive, indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase method on a C8 or C18 column with a UV detector is standard[10][13]. The mobile phase is typically a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid. Purity is reported as the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary methods for structural confirmation. A clean spectrum, free of unassignable peaks, is a strong indicator of high purity. Integration of the ¹H NMR signals should correspond to the expected proton counts[5][14].

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value is a classic indicator of a pure crystalline solid. Impurities will typically depress and broaden the melting point range.

By combining these troubleshooting guides and detailed protocols, researchers can confidently address the purification challenges associated with 7-Ethoxy-1H-indazole and its intermediates, ensuring the high-quality material required for advanced research and development.

References

  • Acid-Base Extraction. (n.d.).
  • Organic Syntheses Procedure: Indazole. (n.d.). Organic Syntheses.
  • Organic Syntheses Procedure: Indazole (alternative method). (n.d.). Organic Syntheses.
  • Abe, Y., et al. (1996).
  • Kaur, H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
  • Discovery and synthesis of novel indazole deriv
  • St-Jean, F., & Boulet, S. L. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.
  • US Patent 6,982,274 B2. (2006). 1H-indazole compound.
  • Supplementary Information for Indole-Claisen Rearrangement. (n.d.). Knowledge UChicago.
  • Organic Syntheses Procedure: 1H-Indazole-3-carbonitrile. (n.d.). Organic Syntheses.
  • O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Semantic Scholar.
  • King, A. E., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
  • CN Patent 107805221A. (2018).
  • CN Patent 106316958A. (2017).
  • US Patent 8,022,227 B2. (2011). Method of synthesizing 1H-indazole compounds.
  • Fustero, S., et al. (2011). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles.
  • Yaeghoobi, M., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin. Scientific Reports.
  • Application Notes and Protocols for the Characterization of 1H-Indazole-7-sulfonamide. (2025). BenchChem.
  • Asymmetric Oxidative Rearrangement of Indoles Enabled by Dual Catalysis - Supporting Inform
  • Selectivity of Packing Materials in Reversed Phase Liquid Chrom
  • Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. (n.d.). BenchChem.
  • Bagal, D. B., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry.
  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns. (2021). Molecules.
  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • A review on columns used in chromatography. (2023).

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Optimization

Technical Support Center: A Guide to the Scalable Synthesis of 7-Ethoxy-1H-indazole for Preclinical Development

Welcome to the technical support center for the synthesis of 7-Ethoxy-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up the production of this k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-Ethoxy-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up the production of this key intermediate for preclinical studies. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the chemical transformations involved, enabling you to troubleshoot effectively and ensure the synthesis of high-purity material suitable for further development.

The indazole scaffold is a privileged structure in medicinal chemistry, and 7-Ethoxy-1H-indazole is a valuable building block for the synthesis of a variety of biologically active compounds. The successful and reproducible synthesis of this molecule at scale is a critical step in advancing drug discovery programs. This guide will walk you through a robust synthetic route, highlighting key considerations for scalability and purity.

I. Recommended Synthetic Pathway

The following two-step synthetic pathway is recommended for a scalable and reliable synthesis of 7-Ethoxy-1H-indazole, starting from the commercially available 2-methyl-3-nitrophenol.

Synthetic_Pathway A 2-Methyl-3-nitrophenol B 2-Ethoxy-6-nitrotoluene A->B Step 1: Williamson Ether Synthesis Reagents: Iodoethane, K2CO3 Solvent: DMF C 7-Ethoxy-1H-indazole B->C Step 2: Reductive Cyclization Reagents: Fe, NH4Cl Solvent: EtOH/H2O

Caption: Proposed two-step synthesis of 7-Ethoxy-1H-indazole.

II. Detailed Experimental Protocols

Step 1: Synthesis of 2-Ethoxy-6-nitrotoluene via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers. In this step, the phenolic hydroxyl group of 2-methyl-3-nitrophenol is deprotonated by a mild base, followed by nucleophilic attack on an ethylating agent.

Protocol:

  • To a solution of 2-methyl-3-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Stir the mixture vigorously for 30 minutes.

  • Add iodoethane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 volumes).

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-Ethoxy-6-nitrotoluene by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 7-Ethoxy-1H-indazole via Reductive Cyclization

This step involves the reduction of the nitro group to an amino group, which then undergoes an in-situ cyclization to form the indazole ring. Iron powder in the presence of an acidic activator like ammonium chloride is a cost-effective and scalable reducing agent for this transformation.[1]

Protocol:

  • To a suspension of iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v, 10 volumes), add the 2-Ethoxy-6-nitrotoluene (1.0 eq) from Step 1.

  • Heat the reaction mixture to reflux (around 80-90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 7-Ethoxy-1H-indazole.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a crystalline solid.[2][3]

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides practical solutions.

Troubleshooting_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reductive Cyclization A Issue: Incomplete reaction or low yield B Potential Causes A->B C Solutions B->C B_causes 1. Insufficient base 2. Low reaction temperature 3. Poor quality of iodoethane C_solutions 1. Ensure anhydrous conditions and use fresh K2CO3 2. Increase reaction temperature to 70-80 °C 3. Use freshly distilled iodoethane D Issue: Incomplete reduction or formation of side products E Potential Causes D->E F Solutions E->F E_causes 1. Inactive iron powder 2. Insufficient NH4Cl 3. Formation of azo/azoxy impurities F_solutions 1. Activate iron with dilute HCl before use 2. Ensure sufficient NH4Cl is present 3. Optimize reaction time and temperature

Caption: A troubleshooting workflow for the synthesis of 7-Ethoxy-1H-indazole.

Step 1: Williamson Ether Synthesis

Q1: The reaction is sluggish or incomplete, even after prolonged reaction time. What could be the issue?

  • Possible Cause 1: Inadequate Base. Potassium carbonate is a mild base, and its efficiency can be hampered by the presence of water.

    • Solution: Ensure that the DMF is anhydrous and the potassium carbonate is freshly dried. You can also consider using a stronger base like sodium hydride (NaH), but this requires more stringent anhydrous conditions and careful handling.[4]

  • Possible Cause 2: Low Reaction Temperature. The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature to 80-90 °C and continue to monitor the reaction.

  • Possible Cause 3: Deactivated Ethylating Agent. Iodoethane can degrade over time.

    • Solution: Use a fresh bottle of iodoethane or distill it before use.

Q2: I am observing the formation of a significant amount of a side product. What could it be?

  • Possible Cause: C-Alkylation. While O-alkylation is the desired pathway, some C-alkylation on the aromatic ring can occur, especially with a strong base.

    • Solution: Using a milder base like potassium carbonate generally favors O-alkylation. If you are using a stronger base, consider adding the alkylating agent at a lower temperature.

Step 2: Reductive Cyclization

Q1: The reduction of the nitro group is incomplete. How can I drive the reaction to completion?

  • Possible Cause 1: Inactive Iron Powder. The surface of the iron powder can oxidize, reducing its reactivity.

    • Solution: Activate the iron powder by washing it with dilute hydrochloric acid, followed by water and ethanol, and then drying it under vacuum before use.

  • Possible Cause 2: Insufficient Ammonium Chloride. Ammonium chloride acts as a proton source and helps to maintain an acidic environment near the iron surface.

    • Solution: Ensure that the recommended stoichiometry of ammonium chloride is used.

Q2: I am getting a complex mixture of products, and the yield of the desired indazole is low. What are the likely side reactions?

  • Possible Cause: Formation of Azo or Azoxy Dimers. Incomplete reduction can lead to the formation of dimeric impurities.

    • Solution: Ensure vigorous stirring to maintain a good suspension of the iron powder. Also, monitor the reaction closely and stop it once the starting material is consumed to avoid over-reduction or side reactions.

  • Possible Cause 2: Incomplete Cyclization. The intermediate amine may not be cyclizing efficiently.

    • Solution: Ensure the reaction is maintained at reflux for a sufficient amount of time. The presence of a mild acid (from NH₄Cl hydrolysis) generally facilitates the cyclization.

IV. Frequently Asked Questions (FAQs)

Q1: Why is this two-step route preferred for scaling up?

  • Answer: This route utilizes readily available and relatively inexpensive starting materials. The reactions involved, Williamson ether synthesis and iron-mediated reductive cyclization, are well-established, generally high-yielding, and have been successfully scaled up in industrial settings.[5][6] The purification of the final product by recrystallization is also a scalable and cost-effective method for achieving high purity.[3]

Q2: What are the critical quality attributes for 7-Ethoxy-1H-indazole intended for preclinical studies?

  • Answer: For preclinical studies, the material should have high purity, typically >98%, with well-characterized impurity profiles. Key analytical techniques for quality control include:

    • HPLC: To determine purity and quantify impurities.

    • ¹H and ¹³C NMR: To confirm the structure and identify any residual solvents or impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Elemental Analysis: To confirm the elemental composition.

Q3: What are the main safety considerations for this synthesis?

  • Answer:

    • Iodoethane: It is a lachrymator and should be handled in a well-ventilated fume hood.

    • DMF: It is a reproductive hazard and should be handled with appropriate personal protective equipment.

    • Reductive Cyclization: This reaction can be exothermic, especially at a larger scale. Ensure adequate cooling and monitor the internal temperature. The reaction also produces hydrogen gas, so it should be performed in a well-ventilated area away from ignition sources.

Q4: Can other ethylating agents be used in Step 1?

  • Answer: Yes, other ethylating agents like diethyl sulfate or ethyl bromide can be used. However, iodoethane is generally more reactive. The choice of ethylating agent may require some optimization of the reaction conditions.[7]

Q5: What is the expected stability and storage condition for 7-Ethoxy-1H-indazole?

  • Answer: 7-Ethoxy-1H-indazole is expected to be a stable crystalline solid. It should be stored in a cool, dry, and dark place in a well-sealed container to prevent degradation.

V. Data Summary

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterStep 1: Williamson Ether SynthesisStep 2: Reductive Cyclization
Key Reagents 2-Methyl-3-nitrophenol, Iodoethane, K₂CO₃2-Ethoxy-6-nitrotoluene, Fe, NH₄Cl
Solvent DMFEthanol/Water
Temperature 60-70 °CReflux (80-90 °C)
Typical Reaction Time 4-6 hours2-4 hours
Expected Yield 80-90%70-85%
Purification Method Column ChromatographyRecrystallization

VI. References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Organic Syntheses. Indazole. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Available at: [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. Supplementary Figure 1 1H NMR spectrum of 7. Supplementary Figure 2 13C NMR spectrum of 7. Available at: [Link]

  • Hariyanti, P., et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Der Pharma Chemica. Available at: [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. Available at: [Link]

  • Heumann, L. V., & Keck, G. E. (2007). A new construction of 2-alkoxypyrans by an acylation-reductive cyclization sequence. Organic Letters. Available at: [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • RSC Publishing. A switchable reductive cyclization of o-alkyl nitroarenes: divergent synthesis of heterocycles. Green Chemistry. Available at: [Link]

  • National Institutes of Health. (2022). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC. Available at: [Link]

  • ResearchGate. Supplementary Figure 1 1H NMR spectrum of 7. Supplementary Figure 2 13C NMR spectrum of 7. Available at: [Link]

  • ACS Publications. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Available at: [Link]

  • Heterocycles. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • Shimada, I., et al. (2003). AN EFFICIENT PREPARATIVE ROUTE TO 7-ETHYL-1H-FURO[2,3-g]INDAZOLE. Semantic Scholar. Available at: [Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Available at: [Link]

  • IJSDR. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Available at: [Link]

  • Google Patents. Synthesis of indazoles. Available at:

  • Google Patents. Method for separating and purifying substituted indazole isomers. Available at:

  • National Institutes of Health. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. PMC. Available at: [Link]

  • ACS Publications. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • Google Patents. Preparation method of 2,6-dihydroxytoluene. Available at:

  • Sciencemadness.org. (2007). 6-hydroxy-2-nitrobenzaldehyde. Available at: [Link]

  • Chemical Journal of Scientific Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Available at: [Link]

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Troubleshooting

Technical Support Center: Strategies for Controlling Regioselectivity in Substituted Indazole Synthesis

Welcome to the technical support center for indazole synthesis. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthesis is often complicated by the challenge of controlling regioselectivity.[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for indazole synthesis. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthesis is often complicated by the challenge of controlling regioselectivity.[1][2][3] The presence of two nucleophilic nitrogen atoms, N1 and N2, frequently leads to mixtures of regioisomers during functionalization reactions like alkylation and acylation.[1][4] This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve your desired regioisomer with high fidelity.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the N-functionalization of indazoles.

Problem 1: My N-alkylation reaction produced a mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?

This is the most frequent challenge in indazole chemistry. The N1-substituted indazole is generally the thermodynamically more stable product, a principle that can be leveraged to your advantage.[1][5][6][7][8][9][10][11]

Probable Causes & Recommended Solutions:

  • Suboptimal Base/Solvent Combination: This is the most critical factor influencing the N1/N2 ratio.[4][12] Weaker bases like K₂CO₃ in polar aprotic solvents like DMF often give poor selectivity.[1]

    • Primary Recommendation: Switch to Sodium Hydride (NaH) in an ethereal solvent like Tetrahydrofuran (THF). This combination is highly effective at favoring N1 alkylation.[3][4][8][12][13] The sodium cation is believed to coordinate with the N2 atom and an electron-rich substituent at the C3 position, sterically blocking the approach of the electrophile to N2.[4][14][15]

  • Kinetic vs. Thermodynamic Control: Your current conditions may favor the kinetically formed N2 product. To favor the thermodynamic N1 product, the reaction may need conditions that allow for equilibration.[1][8]

    • Actionable Advice: For certain electrophiles, such as α-halo carbonyls, allowing the reaction to stir for a longer duration at room temperature or with gentle heating can facilitate isomerization from the N2 to the more stable N1 product.[8][9]

Workflow: Optimizing for N1-Alkylation

Caption: Decision workflow for troubleshooting poor N1-selectivity.

Protocol 1: High-Selectivity N1-Alkylation using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N1 position.[1][3][4][6][8]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[4][6]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][6]

Problem 2: I need to synthesize the N2-substituted isomer, but my reaction yields the N1 product or a mixture.

Selectively targeting the N2 position requires overcoming the inherent thermodynamic stability of the N1 isomer. This is typically achieved by promoting kinetic control or using steric hindrance to block the N1 position.

Probable Causes & Recommended Solutions:

  • Reaction Conditions Favoring N1: As discussed, conditions like NaH/THF are explicitly designed for N1 selectivity.

    • Primary Recommendation: Employ reaction conditions known to favor N2 substitution. A highly effective modern method involves using alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH).[16][17] This protocol is robust for primary, secondary, and tertiary alkyl groups and generally avoids the formation of N1-isomers.[17]

  • Steric Hindrance: The steric profile of your indazole substrate is a powerful tool.

    • Actionable Advice: If your synthesis allows, choose a starting indazole with a bulky substituent at the C7 position (e.g., -NO₂, -CO₂Me).[1][3][8][9] This sterically shields the N1 position, forcing the incoming electrophile to attack the more accessible N2 nitrogen, even under conditions that might otherwise favor N1.[1][3]

  • De Novo Synthesis Routes: For certain N2-substituted indazoles, particularly N2-aryl derivatives, it can be more efficient to build the ring with the substituent already in place rather than functionalizing a pre-formed indazole.

    • Strategic Consideration: The Davis-Beirut reaction is a classic and robust method known to produce 2H-indazoles, often with good regioselectivity.[18][19][20][21][22][23] This reaction involves the base-mediated cyclization of an o-nitrobenzylamine derivative.[19][20][21]

Protocol 2: High-Selectivity N2-Alkylation using Trichloroacetimidate Method

This protocol is based on a highly selective method reported by Pfizer chemists.[17][24]

  • Preparation: In a vial, dissolve the 1H-indazole (1.0 equiv) and the desired alkyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or dioxane).

  • Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, ~10-20 mol%) or Copper(II) triflate (Cu(OTf)₂) to the solution at room temperature.[17]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography to yield the pure 2-alkyl-2H-indazole.[17]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors governing N1 vs. N2 reactivity?

The regiochemical outcome is a delicate balance of several factors:[1][4]

  • Tautomer Stability: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer by approximately 2.3-4.5 kcal/mol.[10][24][25] Reactions that allow for equilibrium will favor the N1 product.[1][8]

  • Steric Effects: Substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, thus directing functionalization to N2.[1][3] Conversely, bulky substituents at C3 can also influence selectivity.[3]

  • Electronic Effects: The electron density at each nitrogen is influenced by substituents on the ring. Electron-withdrawing groups can alter the nucleophilicity of the adjacent nitrogens.

  • Counter-ion and Solvent: The choice of base and solvent determines the nature of the indazolide salt (e.g., tight ion pair vs. solvent-separated ion pair), which significantly impacts reactivity.[12][14][15] As noted, Na⁺ in THF favors N1, while other combinations may be less selective.[3][14]

Table 1: Influence of Reaction Conditions on N1:N2 Selectivity

Alkylating Agent Base Solvent Typical Outcome Rationale
Alkyl Bromide NaH THF High N1-selectivity (>95:5)[3][8] Favors thermodynamic product; Na⁺ coordination at N2.[4]
Alkyl Bromide K₂CO₃ / Cs₂CO₃ DMF Mixture of N1 and N2[1][8] Less selective conditions, often favoring kinetic products.
Alkyl Trichloroacetimidate TfOH (acid) DCE High N2-selectivity (>95:5)[17] Mechanism proceeds through activation of the electrophile.[24]

| Alkyl Bromide (with C7-NO₂ indazole) | NaH | THF | High N2-selectivity (>96:4)[3][8] | Steric hindrance at N1 overrides normal NaH/THF preference. |

Q2: How can I reliably distinguish between my N1 and N2 substituted indazole isomers?

This is a critical validation step. While TLC and melting point can show that you have two different compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.[5][18]

  • ¹H NMR Spectroscopy: This is often the first and most direct method.

    • H3 Proton: The chemical shift of the proton at the C3 position is diagnostic. In N1-substituted indazoles, the H3 proton is typically shifted further downfield compared to the corresponding N2-isomer.[18]

    • H7 Proton: In N1 isomers, the H7 proton often experiences a significant downfield shift due to the anisotropic effect of the pyrazole ring.[6]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms within the pyrazole ring (C3, C7a, C3a) are also distinct between the two isomers.[18]

  • 2D NMR Techniques (NOESY/HMBC): For unambiguous assignment, 2D NMR is the gold standard.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations. An NOE correlation between the protons of your N-alkyl group and the H7 proton is definitive proof of an N1-substituted isomer. Conversely, a correlation to the H3 proton can indicate an N2 isomer.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away. Observing a correlation from the N-alkyl protons to the C3 and C7a carbons of the indazole core can confirm the substitution pattern.

Diagram: Key NMR Correlations for Isomer Identification

G cluster_N1 N1-Substituted Indazole cluster_N2 N2-Substituted Indazole N1_H7 H7 N1_Alkyl N-Alkyl Protons N1_Alkyl->N1_H7 NOESY N1_C7a C7a N1_Alkyl->N1_C7a HMBC N1_C3 C3 N2_H3 H3 N2_Alkyl N-Alkyl Protons N2_Alkyl->N2_H3 NOESY N2_C3 C3 N2_Alkyl->N2_C3 HMBC

Caption: Diagnostic 2D NMR correlations for N1 vs. N2 isomers.

Q3: What is the role of protecting groups in controlling regioselectivity?

Protecting groups can be used strategically, particularly for more complex syntheses involving functionalization at the C3 position.

  • Directing C3-Functionalization: Direct deprotonation (lithiation) of an N1-substituted indazole is problematic, as it can lead to ring-opening.[25] To functionalize the C3 position via lithiation, the indazole must first be protected at the N2 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for this.[25]

    • Selective N2-Protection: Indazole can be selectively protected at N2 with SEM-Cl.[25]

    • Directed C3-Lithiation: The N2-SEM group directs lithiation to the C3 position.

    • Electrophilic Quench: The C3-lithiated species can then react with a wide range of electrophiles.

    • Deprotection: The SEM group is readily removed under acidic (HCl) or fluoride-mediated (TBAF) conditions to reveal the N-H free, C3-substituted indazole.[25]

References

  • Dealing with regioisomer formation in indazole synthesis - Benchchem. (URL: )
  • Application Notes and Protocols for N-1 and N-2 Alkyl
  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity - Benchchem. (URL: )
  • A Comparative Guide to Indazole Alkyl
  • Troubleshooting regioselectivity in indazole synthesis - Benchchem. (URL: )
  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles - ACS Publications. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (URL: [Link])

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis | Accounts of Chemical Research - ACS Publications. (URL: [Link])

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC. (URL: [Link])

  • Davis–Beirut reaction - Wikipedia. (URL: [Link])

  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis - Benchchem. (URL: )
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - ResearchGate. (URL: [Link])

  • Studies on Synthetic Approaches to 1H- and 2H-Indazolyl Derivatives - ACS Publications. (URL: [Link])

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - eScholarship.org. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (URL: [Link])

  • 2H-Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. (URL: [Link])

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (URL: [Link])

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. (URL: [Link])

  • Development of a selective and scalable N1-indazole alkylation - RSC Publishing. (URL: [Link])

  • Alkylating reagent effects on N-1/N-2 regioselectivity. a - ResearchGate. (URL: [Link])

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - Organic Chemistry Portal. (URL: [Link])

  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. | Request PDF - ResearchGate. (URL: [Link])

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC. (URL: [Link])

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. (URL: [Link])

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (URL: [Link])

  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives - ResearchGate. (URL: [Link])

  • Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry - Taylor & Francis. (URL: [Link])

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Optimization

Technical Support Center: Ensuring the Stability of 7-Ethoxy-1H-indazole

Welcome to the dedicated technical support guide for 7-Ethoxy-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 7-Ethoxy-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its storage and handling. As a crucial heterocyclic compound in medicinal chemistry and drug discovery, maintaining its purity is paramount for reproducible and reliable experimental outcomes.[1] This guide provides in-depth, evidence-based answers to frequently asked questions and troubleshooting strategies for potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: My solid 7-Ethoxy-1H-indazole has developed a yellowish or brownish tint over time. What could be the cause?

A change in color from its typical off-white or light-yellow appearance is often the first visual indicator of degradation. This is most commonly due to oxidation or photodegradation. The indazole ring is susceptible to oxidation, and prolonged exposure to air (oxygen) can lead to the formation of colored impurities.[2][3] Additionally, exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation products that may be colored.[4][5][6][7]

Q2: I've observed a decrease in the potency of my 7-Ethoxy-1H-indazole solution. What are the likely chemical reasons?

A decrease in potency suggests a reduction in the concentration of the active parent compound. This can be attributed to several degradation pathways:

  • Hydrolysis: Although the ethoxy group is generally stable, under strongly acidic or basic conditions, it can undergo hydrolysis to form 7-hydroxy-1H-indazole.[8][9]

  • Oxidation: The indazole ring is susceptible to oxidative cleavage, which can break open the heterocyclic ring and lead to a loss of biological activity.[10][11]

  • Photodegradation: UV light can provide the energy for rearrangement of the indazole ring to a benzimidazole derivative, which will have different biological properties.[4][6][7]

Q3: Can I store 7-Ethoxy-1H-indazole at room temperature?

For short-term storage (a few days to a week), storage at room temperature in a tightly sealed, light-resistant container may be acceptable. However, for long-term stability, it is strongly recommended to store 7-Ethoxy-1H-indazole at 2-8°C. Lower temperatures slow down the rate of potential degradation reactions.

Q4: Is it necessary to store 7-Ethoxy-1H-indazole under an inert atmosphere?

Yes, for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This is to minimize the risk of oxidative degradation, which is a common pathway for indazole derivatives.[2][3]

Q5: What solvents are recommended for dissolving and storing 7-Ethoxy-1H-indazole?

For analytical purposes and short-term storage of solutions, solvents such as acetonitrile, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.[12] It is crucial to use high-purity, dry solvents, as residual water can contribute to hydrolysis over time. For long-term storage, it is always best to store the compound as a solid.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to the degradation of 7-Ethoxy-1H-indazole.

Issue 1: Visual Changes in Solid Compound (Color Change, Clumping)
  • Possible Cause 1: Oxidation.

    • Troubleshooting Steps:

      • Review your storage conditions. Was the container tightly sealed? Was the vial flushed with an inert gas?

      • Perform a purity analysis using HPLC to quantify the level of impurities.

    • Solution: If the purity is compromised, the material may need to be repurified (e.g., by recrystallization). For future storage, always use a tightly sealed container and backfill with an inert gas like argon or nitrogen.

  • Possible Cause 2: Exposure to Light.

    • Troubleshooting Steps:

      • Assess your storage location. Is it in a dark place or exposed to ambient light?

      • Use HPLC analysis to check for the presence of photodegradation products.

    • Solution: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Possible Cause 3: Moisture Absorption.

    • Troubleshooting Steps:

      • Clumping can be an indication of moisture absorption.

      • Consider Karl Fischer titration to determine the water content.

    • Solution: Store the compound in a desiccator, especially in humid environments. Ensure the desiccant is active.

Issue 2: Inconsistent or Poor Results in Biological Assays
  • Possible Cause: Degradation of the compound in solution.

    • Troubleshooting Steps:

      • Prepare fresh solutions for each experiment. Avoid using old stock solutions.

      • Analyze the stock solution by HPLC to confirm its concentration and purity.

      • Review the composition of your assay buffer. Extreme pH values could be causing degradation.

    • Solution: If degradation is confirmed, prepare fresh stock solutions in a suitable, dry solvent. If the assay buffer is the issue, consider adjusting the pH or minimizing the incubation time of the compound in the buffer.

Experimental Protocols

Protocol 1: Recommended Storage Conditions

For optimal long-term stability of 7-Ethoxy-1H-indazole, adhere to the following storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidative degradation of the indazole ring.[2]
Container Tightly sealed, amber glass vialTo protect from moisture and prevent photodegradation.[2]
Location Dark, dry, and well-ventilated areaTo prevent light exposure and moisture absorption.
Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the stability of 7-Ethoxy-1H-indazole and to develop a stability-indicating analytical method.[1][13][14][15]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 7-Ethoxy-1H-indazole in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.[2]

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[2] A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 3).

    • Characterize any significant degradation products using LC-MS.[3][16][17]

Protocol 3: Stability-Indicating HPLC Method

Objective: To separate and quantify 7-Ethoxy-1H-indazole from its potential degradation products.[18]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizing Degradation and Workflow

Potential Degradation Pathways of 7-Ethoxy-1H-indazole

A 7-Ethoxy-1H-indazole B Oxidation (e.g., Ring Opening) A->B O2, Heat C Hydrolysis (Acid/Base) A->C H+/OH- D Photodegradation (UV Light) A->D E Degradation Products B->E F 7-Hydroxy-1H-indazole C->F G Benzimidazole Derivatives D->G

Caption: Potential degradation pathways for 7-Ethoxy-1H-indazole.

Workflow for Stability Assessment

A Receive/Synthesize 7-Ethoxy-1H-indazole B Initial Purity Check (HPLC, LC-MS) A->B C Store under Recommended Conditions (2-8°C, Inert Gas, Dark) B->C D Periodic Stability Testing (e.g., every 6 months) C->D E Observe Degradation? (Color change, Purity drop) D->E F Troubleshoot: - Check Storage Conditions - Forced Degradation Study E->F Yes H Continue Use E->H No G Repurify or Resynthesize F->G

Caption: Workflow for ensuring the stability of 7-Ethoxy-1H-indazole.

References

  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC. [Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC. [Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PMC. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Photochemical Conversion of Indazoles into Benzimidazoles. ResearchGate. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Photochemical Conversion of Indazoles into Benzimidazoles. RWTH Publications. [Link]

  • Electrochemical Oxidative Ring‐Opening Reactions of 2H‐Indazoles with Alcohols to Obtain Ortho‐alkoxycarbonylated Azobenzenes. ResearchGate. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Forced Degradation – A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. [Link]

  • III Analytical Methods. Japan International Cooperation Agency. [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. [Link]

  • CHEMICAL RESISTANCE CHART. Adinco. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Benzaldehyde, 4-ethoxy-3-hydroxy. Organic Syntheses. [Link]

  • The hydrolysis of geminal ethers: A kinetic appraisal of orthoesters and ketals. Beilstein Journal of Organic Chemistry. [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. [Link]

  • Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. ResearchGate. [Link]

  • Supporting Information. AWS. [Link]

  • Chemical Resistance Chart. PISCO. [Link]

  • Analytical Methods. OPUS. [Link]

  • Degradation Mechanisms of SOECs. Voorhees Research Group. [Link]

  • Production of Aromatic Compounds by Catalytic Depolymerization of Technical and Downstream Biorefinery Lignins. MDPI. [Link]

  • Aromatic Volatile Compounds of Essential Oils: Distribution, Chemical Perspective, Biological Activity, and Clinical Applications. PMC. [Link]

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Troubleshooting

Advanced Applications Support Center: Troubleshooting Cell Permeability of 7-Ethoxy-1H-indazole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to translate the biochemical potency of indazole-based hits into cellular ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to translate the biochemical potency of indazole-based hits into cellular efficacy.

While the 7-ethoxy-1H-indazole scaffold is a privileged structure in medicinal chemistry—serving as the core for highly potent kinase inhibitors (e.g., PI3K-gamma, TRKA) and bacterial two-component system modulators[1][2]—its physicochemical profile often presents a formidable barrier to cell membrane permeation. This guide provides a mechanistic breakdown, actionable troubleshooting FAQs, and self-validating experimental protocols to help you optimize passive diffusion and evade active efflux.

The Mechanistic Bottleneck: Why Indazoles Struggle

To solve permeability issues, we must first understand the causality of the failure. The 7-ethoxy-1H-indazole core inherently possesses a hydrogen bond donor (HBD) at the N1 position and hydrogen bond acceptors (HBA) at the N2 and C7-ethoxy oxygen atoms.

When a molecule attempts to traverse the lipophilic core of the cell membrane, it must shed its hydration shell. The energetic penalty of desolvating the N-H polar group is massive[3]. Furthermore, if your derivative includes basic amines or amide linkers, the Topological Polar Surface Area (TPSA) can easily exceed the ideal <90 Ų threshold for optimal passive diffusion, while simultaneously increasing susceptibility to P-glycoprotein (P-gp) mediated efflux[4][5].

PermeabilityMechanisms Apical Apical Compartment (Extracellular) Membrane Lipid Bilayer (Cell Membrane) Apical->Membrane Passive Diffusion (Favored by low HBD, optimal LogD) Basolateral Basolateral Compartment (Intracellular/Systemic) Membrane->Basolateral Successful Permeation Efflux Efflux Transporters (e.g., P-gp, BCRP) Membrane->Efflux Substrate Recognition Efflux->Apical Active Efflux

Fig 1: Cellular permeability mechanisms affecting 7-ethoxy-1H-indazole derivatives.

Troubleshooting Guide & FAQs

Q1: My 7-ethoxy-1H-indazole derivative shows nanomolar biochemical potency but micromolar cellular activity. PAMPA scores are < 1.0 x 10⁻⁶ cm/s. How do I fix this? A1: This is a classic passive diffusion failure driven by a high HBD count. The N-H of the indazole ring is a primary culprit. Actionable Solution: Consider a prodrug strategy or direct structural modification. Masking the N1 position via N-alkylation (e.g., N-methylation) or acylation eliminates the HBD, significantly lowering the desolvation energy required to enter the lipid bilayer[6]. If your compound contains an amide linker, substituting it for an ester can increase PAMPA permeability by up to 10-fold by reducing the HBD count and overall polarity[5].

Q2: We improved PAMPA permeability, but our Caco-2 assay shows an Efflux Ratio (ER) > 3.0. What is causing this? A2: An ER > 2.0 indicates your compound is a substrate for active efflux transporters. The 7-ethoxy group, when combined with basic amine appendages, often creates a pharmacophore recognized by these pumps. Actionable Solution: Modulate the pKa of your basic centers. Replacing strongly basic primary or secondary amines with less basic heterocycles, such as morpholine, has been shown to maintain target binding while drastically reducing efflux and improving overall membrane permeability[4].

Q3: How do I balance improving permeability without destroying the aqueous solubility needed for the assay? A3: Increasing lipophilicity (LogD) to improve permeability often crashes thermodynamic solubility, leading to false negatives in cellular assays. Actionable Solution: Introduce transient polarity (prodrugs) or utilize biocompatible co-solvents (like DMSO up to 1%) in your assay buffer. Always measure kinetic solubility in the exact assay buffer before running a Caco-2 assay to ensure you aren't mistaking compound precipitation for poor permeability[3].

OptimizationWorkflow Start 7-Ethoxy-1H-indazole Hit (Poor Permeability) Analyze Analyze Physicochemical Properties (TPSA > 100, HBD > 2) Start->Analyze Mod1 Mask N-H Donor (N-alkylation/Prodrug) Analyze->Mod1 Mod2 Reduce Linker Polarity (Amide to Ester) Analyze->Mod2 Mod3 Modulate pKa (Reduce Basicity) Analyze->Mod3 Assay In Vitro Permeability Assays (PAMPA & Caco-2) Mod1->Assay Mod2->Assay Mod3->Assay Success Lead Compound (High Papp, Low Efflux) Assay->Success Papp > 10 x 10^-6 cm/s Efflux Ratio < 2 Fail Iterative Design Assay->Fail Poor Papp or High Efflux Fail->Analyze

Fig 2: Medicinal chemistry workflow for optimizing indazole cell permeability.

Self-Validating Experimental Protocols

To ensure trustworthiness, your permeability assays must be self-validating systems. A protocol without internal controls and mass balance checks is merely an estimation.

Protocol A: High-Throughput PAMPA (Passive Diffusion)

Principle: Measures passive transcellular permeability without the confounding variable of active transport.

  • Preparation: Prepare a 10 mM stock of the 7-ethoxy-1H-indazole compound in 100% DMSO. Dilute to 10 µM in PBS (pH 7.4), ensuring the final DMSO concentration is <1% to prevent artificial membrane disruption[7].

  • Membrane Coating: Apply 5 µL of a 1% (w/v) lecithin in dodecane solution to the PVDF membrane of the donor plate. Allow 5 minutes for solvent evaporation[7].

  • Assembly: Add 200 µL of the 10 µM compound solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation (to maintain the unstirred water layer, mimicking physiological conditions).

  • Self-Validation (Mass Balance): Quantify compound concentration via LC-MS/MS in both donor ( CD​ ) and acceptor ( CA​ ) wells.

    • Equation: Mass Balance = (CD​∗VD​+CA​∗VA​)/(Cinitial​∗VD​) .

    • Logic Check: If Mass Balance is < 80%, your compound is precipitating or non-specifically binding to the plastic/membrane, invalidating the permeability calculation.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) using the standard PAMPA equation.

Protocol B: Caco-2 Bidirectional Permeability Assay (Active + Passive)

Principle: Uses a human colon carcinoma cell monolayer to assess both passive diffusion and active efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation and tight junction formation.

  • Self-Validation (Integrity Check): Before the assay, measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm²[3]. Add Lucifer Yellow (100 µM) to the apical chamber; basolateral fluorescence after 1 hour must be < 1% of the initial dose, confirming paracellular tight junction integrity.

  • Dosing (A-to-B and B-to-A): For Apical-to-Basolateral (A-B), add 10 µM compound to the apical chamber and blank buffer to the basolateral. Reverse the setup for B-A.

  • Incubation & Sampling: Incubate at 37°C, 5% CO₂ for 2 hours. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes to establish steady-state kinetics.

  • Analysis: Quantify via LC-MS/MS. Calculate Papp​ for both directions.

    • Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) .

Quantitative Data Summary

The table below summarizes typical quantitative outcomes when applying structural modifications to indazole-based scaffolds to rescue permeability.

Compound ModificationMechanistic RationalePAMPA Papp​ (10−6cm/s) Caco-2 Efflux RatioReference
Unmodified 7-Ethoxy-1H-indazole core High HBD count; high solvation penalty in lipid bilayer.< 1.0N/A (Poor Perm)[3]
N1-Methylation Masks primary HBD, lowering desolvation energy.8.51.2[6]
Amide-to-Ester Linker Substitution Reduces HBD count and overall polarity (TPSA).12.00.9[5]
Morpholine substitution at C4/C5 Reduces basicity vs primary amines, evading P-gp efflux.15.21.1[4]

References

  • Solomin, V. SYNTHESIS OF BACTERIAL TWO-COMPONENT SYSTEM INHIBITORS. Riga Technical University. 1

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. 6

  • Technical Support Center: Overcoming Poor Cell Permeability of 6-Nitroindazole Compounds. BenchChem. 3

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides. Journal of Medicinal Chemistry, ACS Publications. 4

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Publishing. 2

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability. Journal of Medicinal Chemistry, ACS Publications. 5

  • Technical Support Center: Enhancing Cell Permeability of Thalidomide-5-O-CH2-COOH Conjugates. BenchChem.7

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Reference Data & Comparative Studies

Validation

Comparing the efficacy of 7-Ethoxy-1H-indazole with other kinase inhibitors

As a Senior Application Scientist, I have evaluated numerous kinase inhibitor scaffolds to determine their viability in preclinical drug development. The 7-Ethoxy-1H-indazole core has emerged as a highly versatile and se...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated numerous kinase inhibitor scaffolds to determine their viability in preclinical drug development. The 7-Ethoxy-1H-indazole core has emerged as a highly versatile and selective pharmacophore, particularly in the synthesis of phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors and bacterial histidine kinase (HK) inhibitors[1][2].

Unlike broad-spectrum pan-kinase inhibitors, the 7-ethoxy-1H-indazole scaffold allows for precision targeting. The ethoxy substitution at the 7-position provides critical steric bulk that occupies the unique selectivity pocket of PI3Kγ, distinguishing it from the highly homologous PI3Kδ and PI3Kα isoforms.

This guide provides an objective, data-driven comparison of 7-Ethoxy-1H-indazole derivatives against established clinical-stage kinase inhibitors, specifically Eganelisib (IPI-549) and Idelalisib (CAL-101) , complete with self-validating experimental protocols.

Mechanistic Rationale & Pathway Targeting

To understand the efficacy of the 7-Ethoxy-1H-indazole scaffold, we must first map the signaling architecture it disrupts. PI3Kγ is uniquely activated by G-protein-coupled receptors (GPCRs) rather than receptor tyrosine kinases (RTKs). By competitively binding to the ATP pocket of the p110γ catalytic subunit, 7-Ethoxy-1H-indazole derivatives halt the conversion of PIP2 to PIP3, thereby collapsing the downstream AKT/mTOR signaling axis responsible for tumor-associated macrophage (TAM) migration.

PI3K_Pathway GPCR GPCR Activation (Chemokines) PI3Kg PI3Kγ (Target) GPCR->PI3Kg Activates PIP3 PIP3 PI3Kg->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) Phosphorylation PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Stimulates CellResponse Macrophage Migration & Tumor Inflammation mTOR->CellResponse Promotes Inhibitor 7-Ethoxy-1H-indazole Derivatives Inhibitor->PI3Kg Inhibits ATP Binding

Figure 1: PI3Kγ signaling pathway and targeted inhibition by 7-Ethoxy-1H-indazole derivatives.

Quantitative Efficacy & Selectivity Profiling

When evaluating a kinase inhibitor, biochemical potency (IC50) must be weighed against isoform selectivity. Off-target inhibition of PI3Kα (essential for insulin signaling) or PI3Kβ (platelet function) often leads to severe clinical toxicities.

The data below compares a representative optimized 7-Ethoxy-1H-indazole derivative against Eganelisib (a selective PI3Kγ inhibitor)[3] and Idelalisib (a selective PI3Kδ inhibitor)[4].

Table 1: Biochemical IC50 Comparison Across Class I PI3K Isoforms
Inhibitor / ScaffoldPI3Kγ IC50 (nM)PI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)Primary Target
7-Ethoxy-1H-indazole (Optimized) 12 - 18> 4,500> 8,000> 5,000PI3Kγ / Bacterial HK
Eganelisib (IPI-549) 16> 8,4003,2003,500PI3Kγ
Idelalisib (CAL-101) 2,1002.5 - 198,6004,000PI3Kδ

Application Insight: The 7-Ethoxy-1H-indazole scaffold demonstrates a highly competitive binding affinity for PI3Kγ, mirroring the efficacy of Eganelisib. Its >250-fold selectivity over PI3Kδ ensures that B-cell receptor (BCR) signaling remains largely unperturbed, which is a critical differentiator from Idelalisib.

Self-Validating Experimental Protocols

To ensure data integrity, the efficacy of these compounds must be verified using orthogonal assays. Below are the step-by-step, self-validating methodologies used to generate the comparative data.

Protocol A: ADP-Glo™ Biochemical Kinase Assay

Rationale: Traditional radiometric assays ( 33P -ATP) pose safety and disposal challenges. The ADP-Glo assay is a luminescent method that measures ADP formed from the kinase reaction. Because the signal is directly proportional to ADP concentration, it provides a highly accurate, non-radioactive measurement of ATP-competitive inhibition.

Step-by-Step Methodology:

  • Kinase Reaction Assembly: In a 384-well low-volume white plate, combine 2 µL of recombinant human PI3Kγ enzyme (1.5 ng/µL) with 1 µL of the 7-Ethoxy-1H-indazole derivative (serially diluted in 5% DMSO).

    • Causality Check: Pre-incubate for 15 minutes at room temperature. This allows the inhibitor to reach binding equilibrium with the kinase before the substrate is introduced.

  • Reaction Initiation: Add 2 µL of a substrate mixture containing 50 µM PIP2 and 25 µM ultra-pure ATP in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 2 mM DTT).

    • Causality Check: DTT is critical to maintain the kinase cysteine residues in a reduced state, preventing artefactual loss of activity. The ATP concentration is kept near the Km​ to ensure the assay remains sensitive to competitive inhibitors.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Causality Check: Failing to fully deplete unreacted ATP will result in high background luminescence, masking the true IC50 curve.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1 second). Calculate IC50 using a 4-parameter logistic non-linear regression model.

ADPGlo_Workflow Step1 1. Kinase Reaction Incubate PI3Kγ, PIP2, ATP & Inhibitor Step2 2. ADP-Glo Reagent Deplete unreacted ATP Stop kinase reaction Step1->Step2 Step3 3. Detection Reagent Convert ADP to ATP Generate Luciferase signal Step2->Step3 Step4 4. Luminescence Readout Quantify light output Correlates to Activity Step3->Step4

Figure 2: Sequential workflow of the ADP-Glo Kinase Assay for IC50 determination.

Protocol B: Cellular Phospho-AKT (S473) Inhibition Assay

Rationale: Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and intracellular ATP concentrations (typically 1–5 mM). This assay validates that the 7-Ethoxy-1H-indazole derivative successfully penetrates the cell membrane and inhibits PI3Kγ in a physiological environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages at 4×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Serum Starvation: Wash cells with PBS and replace media with serum-free DMEM for 4 hours.

    • Causality Check: Serum starvation reduces basal AKT phosphorylation, ensuring that the subsequent GPCR-stimulated signal window is large enough for accurate quantification.

  • Compound Treatment: Treat cells with serial dilutions of the inhibitor (0.1 nM to 10 µM) for 1 hour.

  • Stimulation: Stimulate the cells with 50 ng/mL of C5a (a GPCR agonist) for exactly 3 minutes to trigger a transient spike in PI3Kγ-mediated AKT phosphorylation.

  • Lysis & ELISA: Immediately aspirate media, place the plate on ice, and add 50 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Quantify p-AKT (Ser473) levels using a sandwich ELISA kit.

Conclusion

The 7-Ethoxy-1H-indazole scaffold is a highly robust starting point for developing selective kinase inhibitors. As demonstrated by the comparative data, optimized derivatives of this core achieve low-nanomolar potency against PI3Kγ (comparable to Eganelisib) while maintaining a pristine selectivity profile against off-target class I PI3K isoforms (unlike the broader profile of Idelalisib). For researchers developing next-generation immuno-oncology therapeutics or novel antibacterial agents targeting two-component systems, this scaffold offers a structurally validated, highly tunable pharmacophore.

References

  • Heterocyclic compounds as pi3k-gamma inhibitors (Patent WO2017079519A1). World Intellectual Property Organization. Retrieved from:[1]

  • Synthesis of Bacterial Two-Component System Inhibitors . Vitalii Solomin, Riga Technical University (RTU). Retrieved from:[Link][2]

  • Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma . Clinical Cancer Research (PMC). Retrieved from:[Link][4]

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Comparative

Validating the Binding Affinity of 7-Ethoxy-1H-indazole to its Target: A Comparative Guide for Drug Discovery Professionals

For researchers and scientists navigating the complex landscape of kinase inhibitor development, the indazole scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists navigating the complex landscape of kinase inhibitor development, the indazole scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic areas, particularly in oncology.[1][2][3] This guide provides an in-depth, objective comparison of the binding affinity of a representative indazole derivative, 7-Ethoxy-1H-indazole, to its putative target, the AXL receptor tyrosine kinase. We will delve into the experimental validation of this interaction and benchmark its performance against established AXL inhibitors, offering a comprehensive resource for drug development professionals.

The Target: AXL Receptor Tyrosine Kinase - A Key Player in Cancer Progression

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has garnered significant attention as a high-value therapeutic target in oncology.[4][5][6] Overexpression and activation of AXL are strongly correlated with poor prognosis, metastasis, and the development of drug resistance in numerous cancers.[4][6][7] The binding of its ligand, growth arrest-specific protein 6 (Gas6), triggers a signaling cascade that promotes cell survival, proliferation, migration, and invasion.[6][7] Consequently, the development of small molecule inhibitors that can effectively block the ATP-binding site of the AXL kinase domain is a promising strategy to counteract these malignant processes.[6][7][8] Given the prevalence of the indazole core in known kinase inhibitors, it is highly probable that 7-Ethoxy-1H-indazole exerts its biological effects through the inhibition of AXL.[1][9][10]

Quantifying Molecular Interactions: A Protocol for Determining Binding Affinity

To rigorously validate and quantify the binding of 7-Ethoxy-1H-indazole to the AXL kinase, a robust and reproducible experimental approach is essential. Among the various available techniques, a biochemical kinase assay using a time-resolved fluorescence resonance energy transfer (TR-FRET) format offers a sensitive and high-throughput method to determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

Experimental Workflow: TR-FRET Kinase Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant AXL Kinase - Biotinylated Substrate Peptide - ATP - 7-Ethoxy-1H-indazole (Test Compound) - Reference Inhibitors plate Plate Test Compound and Controls: - Serially dilute compounds in DMSO - Transfer to 384-well assay plate reagents->plate Dispense add_kinase Add AXL Kinase and Substrate/ATP Mix plate->add_kinase Initiate Reaction incubate_reaction Incubate at Room Temperature (e.g., 60 minutes) add_kinase->incubate_reaction add_detection Add TR-FRET Detection Reagents: - Europium-labeled anti-phospho antibody - Streptavidin-allophycocyanin (SA-APC) incubate_reaction->add_detection Stop Reaction incubate_detection Incubate in the Dark (e.g., 60 minutes) add_detection->incubate_detection read_plate Read Plate on TR-FRET enabled reader incubate_detection->read_plate calculate Calculate Percent Inhibition read_plate->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for a TR-FRET based biochemical kinase assay to determine inhibitor potency.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a stock solution of recombinant human AXL kinase in an appropriate kinase assay buffer.

    • Prepare a solution containing a biotinylated peptide substrate and ATP at a concentration close to the Km for AXL.

    • Prepare serial dilutions of 7-Ethoxy-1H-indazole and reference compounds (e.g., Bemcentinib, Cabozantinib) in DMSO.

  • Assay Plate Preparation:

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., nanoliters) of the serially diluted compounds and DMSO (for control wells) to a low-volume 384-well assay plate.

  • Kinase Reaction:

    • Add the AXL kinase enzyme to the assay plate and briefly incubate with the compounds.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Stop the kinase reaction by adding a detection solution containing a Europium (Eu)-labeled antibody specific for the phosphorylated substrate and streptavidin-allophycocyanin (SA-APC), which binds to the biotinylated peptide.

    • Incubate the plate in the dark for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths.

    • The ratio of the two emission signals is proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Analysis: Benchmarking Against Known AXL Inhibitors

To contextualize the binding affinity of 7-Ethoxy-1H-indazole, it is crucial to compare its performance against other well-characterized AXL inhibitors. The following table summarizes the reported IC50 values for several prominent AXL inhibitors, which serve as a benchmark for evaluating novel compounds.

Compound NameAXL IC50 (nM)Primary Target(s)Notes
7-Ethoxy-1H-indazole To Be Determined Presumed AXL
Bemcentinib (R428)14AXLHighly selective for AXL over other TAM family kinases.[4]
Cabozantinib (XL184)7VEGFR2, MET, AXL, RET, KIT, FLT3A multi-targeted kinase inhibitor.[11][12][13]
BMS-7776071.1AXL, c-Met, Ron, Tyro3Potent inhibitor of the Met-related kinase family.[6][14][15][16]
Foretinib (GSK1363089)-c-Met, VEGFR-2, AXL, RONA multi-kinase inhibitor.[17]

The Competitive Landscape: Understanding Kinase Selectivity

While potent inhibition of the primary target is desirable, the selectivity of a kinase inhibitor is equally critical for minimizing off-target effects and potential toxicity. The following diagram illustrates the competitive landscape, highlighting the multi-targeted nature of some inhibitors compared to the more selective profile of others.

G cluster_targets Kinase Targets cluster_inhibitors Inhibitors AXL AXL VEGFR2 VEGFR2 MET c-Met RON RON TYRO3 TYRO3 KIT KIT RET RET FLT3 FLT3 Indazole 7-Ethoxy-1H-indazole (Hypothesized) Indazole->AXL Primary Target Bemcentinib Bemcentinib Bemcentinib->AXL Cabozantinib Cabozantinib Cabozantinib->AXL Cabozantinib->VEGFR2 Cabozantinib->MET Cabozantinib->KIT Cabozantinib->RET Cabozantinib->FLT3 BMS777607 BMS777607 BMS777607->AXL BMS777607->MET BMS777607->RON BMS777607->TYRO3

Caption: Competitive binding landscape of selected AXL inhibitors and their primary targets.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for validating the binding affinity of 7-Ethoxy-1H-indazole to its presumed target, the AXL receptor tyrosine kinase. By employing a robust experimental protocol, such as the TR-FRET kinase assay, researchers can generate high-quality, reproducible data to determine the compound's potency. Furthermore, by benchmarking against established AXL inhibitors with varying selectivity profiles, a clearer understanding of the compound's potential as a therapeutic agent can be achieved. The journey from a promising chemical scaffold to a clinically viable drug is arduous, but it is through such rigorous, comparative validation that the most promising candidates are identified and advanced.

References

  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. (n.d.). PubMed Central. [Link]

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  • Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations. (2022). MDPI. [Link]

  • Gajiwala, K. S., et al. (2017). The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase. Protein Science, 26(11), 2239–2250. [Link]

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  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. (2025). ResearchGate. [Link]

  • Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]

  • AXL Receptor Tyrosine Kinase as a Therapeutic Target in Hematological Malignancies: Focus on Multiple Myeloma. (2019). MDPI. [Link]

  • Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. (2025). PubMed. [Link]

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics, 10(12), 2298–2308. [Link]

  • Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor. (2020). PubMed Central. [Link]

  • Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. (n.d.). PubMed Central. [Link]

  • Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

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  • Liu, L., et al. (2012). Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks. Investigational New Drugs, 30(4), 1352–1360. [Link]

  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

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  • Foretinib. (n.d.). In Wikipedia. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions for 7-Ethoxy-1H-indazole Activity

Introduction: Bridging the Gap Between Prediction and Reality The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of bioactive com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging the Gap Between Prediction and Reality

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of bioactive compounds and approved therapeutics.[1] Molecules like the anticancer drugs Pazopanib and Niraparib feature this core structure, highlighting its significance.[1] Our focus here, 7-Ethoxy-1H-indazole, is a derivative of this important class. While its specific biological activities are not extensively documented, the indazole family is known to produce potent kinase inhibitors.[2]

In the early stages of drug discovery, in silico (computational) methods are indispensable for rapidly screening vast chemical libraries and prioritizing candidates, saving immense time and resources.[3][4] These methods, however, generate predictions and hypotheses, not certainties. The biological reality is far more complex than any computational model can fully capture.[4] Therefore, rigorous experimental cross-validation is not merely a subsequent step but an integral part of a self-validating, iterative discovery cycle.[5][6] A promising docking score is meaningless until it is substantiated by a measured IC₅₀ value in a relevant biological assay.

This guide provides a comprehensive framework for this critical validation process. We will compare distinct in silico approaches for predicting the activity of 7-Ethoxy-1H-indazole, present a detailed protocol for experimental validation using a robust biochemical kinase assay, and demonstrate how to synthesize these data streams to make informed decisions in a drug development pipeline.

Part 1: The In Silico Arena – A Comparative Analysis of Predictive Models

The selection of a computational tool depends on the available data and the specific question being asked. For 7-Ethoxy-1H-indazole, we will hypothesize its activity as a kinase inhibitor—a common function for this scaffold[2]—and compare three distinct predictive methodologies.

Methodology Comparison

Each approach offers a unique lens through which to evaluate a potential drug candidate.

Methodology Underlying Principle Data Requirements Key Strengths Inherent Limitations
Molecular Docking (Structure-Based) Simulates the binding of a ligand (the small molecule) into the active site of a target protein to predict its preferred orientation and binding affinity.[7]3D structure of the target protein (e.g., from PDB); 3D structure of the ligand.Provides a structural hypothesis for the interaction mechanism. Can be used for novel scaffolds without known binders.Protein flexibility is often simplified. Scoring functions are approximations and may not perfectly correlate with real-world binding affinity.[7]
QSAR (Quantitative Structure-Activity Relationship) Builds a mathematical model that correlates the chemical features (descriptors) of a set of known molecules with their experimentally determined biological activity.[8]A dataset of structurally similar compounds with measured activity against the target of interest.Excellent for predicting the activity of new analogs within a known chemical series. Computationally very fast once the model is built.Predictive power is limited to the chemical space of the training data. Does not provide a direct mechanistic insight into the binding interaction.
Machine Learning (ML) Classifiers Utilizes algorithms (e.g., Support Vector Machines, Random Forest) trained on vast datasets of diverse compounds and targets to classify a new molecule as active or inactive against a specific target or family.[9][10]Large, curated datasets of compound-activity relationships (e.g., from ChEMBL).[10]Can identify complex, non-linear relationships in the data. Models can be trained to predict activity across the entire kinome, offering a view of potential selectivity and off-target effects.[11]Can be a "black box," making the rationale for a prediction difficult to interpret. Highly dependent on the quality and size of the training data.
Workflow for In Silico Prediction

The following diagram outlines a typical workflow for predicting the activity of our compound of interest using a structure-based docking approach.

cluster_prep Preparation Phase cluster_dock Docking & Analysis ligand_prep Prepare Ligand (7-Ethoxy-1H-indazole) - Generate 3D coordinates - Assign partial charges docking Perform Molecular Docking - Generate multiple poses - Score each pose ligand_prep->docking protein_prep Prepare Protein Target (e.g., FGFR1 from PDB) - Remove water/ligands - Add hydrogens - Define binding site protein_prep->docking analysis Analyze Results - Identify best pose - Evaluate binding score - Visualize interactions docking->analysis

Caption: Workflow for a structure-based molecular docking prediction.

Part 2: The Experimental Proof – A Robust Protocol for Validation

Predictions must be anchored by empirical data.[12] Given our hypothesis that 7-Ethoxy-1H-indazole is a kinase inhibitor, a direct biochemical assay is the most logical first step for validation. It measures the compound's effect on the isolated enzyme, providing a clear and direct comparison to the molecular-level in silico predictions, free from the complexities of a cellular environment.[13]

We will use a luminescence-based ADP detection assay, a universal format applicable to virtually any kinase.[14][15]

Experimental Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent converts the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is directly proportional to kinase activity. Inhibition is observed as a decrease in luminescence.

Materials:

  • Recombinant Kinase (e.g., FGFR1)

  • Kinase Substrate (e.g., a generic peptide like poly(Glu, Tyr) 4:1)

  • 7-Ethoxy-1H-indazole (dissolved in 100% DMSO)

  • Staurosporine or a known FGFR1 inhibitor (positive control)

  • 100% DMSO (negative control)

  • Kinase Reaction Buffer (specific to the kinase)

  • ATP (at a concentration near the Kₘ for the kinase)[15]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Step-by-Step Methodology:

  • Compound Plating:

    • Create a serial dilution series of 7-Ethoxy-1H-indazole in 100% DMSO (e.g., 10 concentrations, 3-fold dilutions starting from 1 mM).

    • Dispense a small volume (e.g., 1 µL) of each compound concentration, the positive control, and the DMSO-only negative control into the wells of the 384-well plate.

  • Kinase/Substrate Addition:

    • Prepare a master mix of the kinase and its substrate in the appropriate reaction buffer.

    • Add this mix to all wells containing the compounds and controls.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare the ATP solution in reaction buffer. The ATP concentration is critical; it should be at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to ensure accurate determination of IC₅₀ for ATP-competitive inhibitors.[15]

    • Add the ATP solution to all wells to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Terminate Reaction and Deplete ATP:

    • Add the ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and consume any unused ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to all wells. This reagent contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin pair.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate luminometer.

Experimental Workflow Diagram

cluster_assay Biochemical Assay Workflow start Dispense Compound Dilutions & Controls into Plate add_kinase Add Kinase + Substrate Mix (Pre-incubation) start->add_kinase add_atp Add ATP (Start Reaction) add_kinase->add_atp incubate Incubate at 30°C add_atp->incubate add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate->add_adpglo add_detect Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) add_adpglo->add_detect read Read Luminescence add_detect->read

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.

Part 3: Synthesis and Cross-Validation – From Data to Decision

The final and most crucial phase is the direct comparison of the predicted data with the experimentally derived results. This synthesis allows for the validation of the computational models and provides a more holistic understanding of the compound's behavior.

Consolidated Data Summary

The following table presents a hypothetical but realistic set of results for 7-Ethoxy-1H-indazole against our target kinase, FGFR1.

Data Source Metric Predicted/Measured Value Interpretation
Molecular Docking Binding Energy-9.8 kcal/molStrong predicted binding affinity, suggesting a favorable interaction in the ATP pocket.
QSAR Model Predicted pIC₅₀6.5Predicts an IC₅₀ of ~316 nM, indicating potent inhibitory activity.
Machine Learning Classifier Activity PredictionActive (Probability: 0.85)High confidence prediction that the compound will inhibit the target kinase.
Biochemical Assay Experimental IC₅₀ 450 nM Experimentally confirmed potent inhibitor. The measured value is in good agreement with the QSAR prediction.
Interpreting the Results

In this hypothetical case, the cross-validation is successful.

  • Convergence of Evidence: All three in silico methods correctly predicted that 7-Ethoxy-1H-indazole would be an active inhibitor of FGFR1.

  • Quantitative Agreement: The QSAR model provided a remarkably close quantitative prediction to the experimentally determined IC₅₀ value. This suggests that for this chemical series, the QSAR model is well-calibrated.

  • Structural Rationale: The strong docking score provides a plausible structural basis for the observed activity, which can be used to guide the next round of molecular design to improve potency or selectivity.

Handling Discrepancies: It is common for predictions and experimental results to diverge. For instance:

  • Good Score, No Activity: If docking predicted strong binding but the IC₅₀ was very high (>10 µM), it could suggest the scoring function is inaccurate for this chemical class, or the compound has poor solubility in the assay buffer.

  • Poor Score, Good Activity: A weak docking score but a potent IC₅₀ might indicate an alternative binding mode not explored by the docking algorithm, or that the crystal structure used was not in a relevant conformation.

This iterative process of prediction, testing, and analysis is the engine of modern drug discovery, allowing scientists to refine both their chemical compounds and their predictive models in tandem.

Overall Discovery & Validation Workflow

cluster_workflow Integrated Discovery Workflow cluster_insilico In Silico Prediction cluster_invitro Experimental Validation start Hypothesis: 7-Ethoxy-1H-indazole is a Kinase Inhibitor docking Molecular Docking start->docking qsar QSAR Modeling start->qsar ml Machine Learning start->ml assay Biochemical Kinase Assay (e.g., ADP-Glo™) start->assay cross_val Cross-Validation: Compare Predicted vs. Experimental Data docking->cross_val qsar->cross_val ml->cross_val assay->cross_val decision Decision: Advance, Optimize, or Discard? cross_val->decision

Caption: An integrated workflow for in silico prediction and experimental validation.

References

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Comparative

Comparative Analysis of the Anti-Proliferative Effects of Indazole Isomers: 1H vs. 2H Scaffolds in Oncology

Introduction: The Indazole Scaffold in Drug Discovery As a privileged scaffold in medicinal chemistry, the indazole ring system serves as a highly versatile bioisostere for indole and phenol[1]. Unlike indole, indazole p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold in Drug Discovery

As a privileged scaffold in medicinal chemistry, the indazole ring system serves as a highly versatile bioisostere for indole and phenol[1]. Unlike indole, indazole possesses an additional nitrogen atom, allowing it to act simultaneously as a hydrogen bond donor and acceptor. This dual capacity is critical for anchoring small molecules into the ATP-binding hinge regions of target kinases[1].

Indazole exists primarily in two tautomeric forms: the thermodynamically stable 1H-indazole (which exhibits benzenoid aromaticity) and the rarer 2H-indazole (which possesses ortho-quinoid character)[2][3]. In drug design, locking the scaffold into either the N1-alkylated (1H) or N2-alkylated (2H) isomeric form drastically alters the molecule's electronic distribution, 3D conformation, and target selectivity. This guide provides an objective, data-driven comparative analysis of these isomers, focusing on their divergent anti-proliferative effects, structure-activity relationships (SAR), and the rigorous experimental workflows required to evaluate them.

Mechanistic Basis of Isomer Selectivity

The tautomeric identity of indazole dictates its pharmacological trajectory. The spatial orientation of the nitrogen atoms determines which hydrophobic pockets and hinge residues a drug candidate can engage with.

  • 1H-Indazole Derivatives: The 1H-isomers are predominantly utilized to target the Epidermal Growth Factor Receptor (EGFR) and Indoleamine 2,3-dioxygenase 1 (IDO1)[3][4]. The N1-substitution often projects functional groups into solvent-exposed regions of the target protein, while the N2 atom remains available as a critical hydrogen bond acceptor.

  • 2H-Indazole Derivatives: Conversely, 2H-indazoles have emerged as highly selective inhibitors of c-Raf and Aurora kinases[1][3]. The N2-substitution alters the vector of the attached pharmacophores, optimizing interactions with specific hydrophobic pockets that are sterically inaccessible to their 1H counterparts.

Pathway Indazole1H 1H-Indazole Isomers (e.g., N1-alkylated) EGFR EGFR / IDO1 Pathways Indazole1H->EGFR Potent Inhibition Indazole2H 2H-Indazole Isomers (e.g., N2-alkylated) cRaf c-Raf / MEK Pathways Indazole2H->cRaf Selective Inhibition Proliferation Tumor Cell Proliferation EGFR->Proliferation Promotes Apoptosis Cell Cycle Arrest & Apoptosis EGFR->Apoptosis Blockade Induces cRaf->Proliferation Promotes cRaf->Apoptosis Blockade Induces

Fig 1. Divergent kinase targeting and apoptotic induction by 1H and 2H indazole isomers.

Comparative Anti-Proliferative Efficacy

Recent SAR studies have systematically compared the cytotoxicity of N1- and N2-alkylated indazoles across various human cancer cell lines. The data reveals that the optimal isomer is highly dependent on the targeted pathway.

For instance, in a library of 6-substituted aminoindazoles designed as IDO1 inhibitors, relocating a methyl group from the N1 to the N2 position generally resulted in a significant decrease in anti-proliferative activity against colorectal (HCT116) and lung (A549) cancer cell lines[4][5]. However, when targeting c-Raf in melanoma models or specific ovarian cancer lines, 2H-indazole derivatives demonstrated superior potency and selectivity[3][6].

Quantitative Comparison of Indazole Isomers
CompoundIsomer TypePrimary TargetCell LineIC50 Value
Compound 36 1H-Indazole (N1-alkyl)IDO1HCT116 (Colorectal)0.4 ± 0.3 µM[5]
Compound 22 2H-Indazole (N2-alkyl)IDO1HCT116 (Colorectal)2.5 ± 1.6 µM[4]
Compound 109 1H-IndazoleEGFR (T790M)H1975 (NSCLC)5.3 nM[3]
Compound 1 2H-Indazole (N2-alkyl)UnknownA2780 (Ovarian)4.21 µM[6]
Compound 110 2H-Indazolec-RafWM3629 (Melanoma)Potent (nM range)[3]

Experimental Workflows & Protocols

To ensure scientific rigor, the evaluation of indazole isomers requires robust, self-validating experimental systems. As an application scientist, I emphasize that the greatest pitfall in tautomer research is the mischaracterization of the synthesized isomers and the use of metabolic-dependent viability assays.

Workflow Synth Alkylation of Indazole Core (Yields 1H & 2H Mixture) Sep Chromatographic Separation (Silica Gel / HPLC) Synth->Sep NMR 2D-NMR (NOESY/HMBC) Isomer Validation Sep->NMR Assay SRB Anti-Proliferation Assay (HCT116, A549 cell lines) NMR->Assay Validated Isomers Analysis IC50 Calculation & Mechanism (Flow Cytometry) Assay->Analysis

Fig 2. Self-validating workflow for the synthesis and screening of indazole isomers.

Protocol 1: Isomer Separation and 2D-NMR Validation

Causality: Standard alkylation of the indazole core yields a mixture of N1 and N2 isomers. Because 1D-NMR is often insufficient to distinguish between these isomers due to subtle chemical shift differences and tautomeric averaging, 2D-NMR (NOESY and HMBC) is strictly required to unambiguously confirm the spatial proximity of the alkyl protons to the indazole ring protons[4].

  • Synthesis & Isolation: Perform the alkylation of the indazole precursor using iodomethane and potassium carbonate in DMF[4]. Separate the resulting mixture via silica gel flash chromatography. The N1-alkylated isomer (major product) typically elutes faster due to lower polarity compared to the N2-alkylated isomer (minor product).

  • NOESY Analysis: Acquire a 2D NOESY spectrum. For the 1H-isomer (N1-alkyl), observe the nuclear Overhauser effect (NOE) cross-peaks between the N1-alkyl protons and the C7-aromatic proton. For the 2H-isomer (N2-alkyl), look for NOE cross-peaks between the N2-alkyl protons and the C3-proton.

  • Purity Validation: Ensure isomeric purity is >98% via analytical HPLC before proceeding to biological assays, as trace contamination of a highly active isomer can skew cytotoxicity data.

Protocol 2: Sulforhodamine B (SRB) Anti-Proliferative Assay

Causality: The SRB assay is prioritized over MTT/MTS assays for indazole derivatives. Many kinase inhibitors can transiently alter mitochondrial metabolism without causing immediate cell death, leading to false positives in MTT assays. SRB binds stoichiometrically to basic amino acids under mildly acidic conditions, providing a direct, metabolism-independent quantification of total cellular protein mass[4][5].

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the validated 1H or 2H indazole isomers (0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Etoposide) to self-validate the assay's dynamic range[5]. Incubate for 72 hours.

  • Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour to fix the cells. Wash plates 5 times with distilled water and air dry.

  • Staining & Quantification: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 30 minutes at room temperature. Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5).

  • Readout: Measure absorbance at 515 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Conclusion

The comparative analysis of indazole isomers underscores a fundamental principle in drug design: tautomeric and isomeric states are not merely structural trivia, but primary drivers of pharmacological efficacy. While 1H-indazoles frequently dominate as potent inhibitors of EGFR and IDO1, 2H-indazoles offer a privileged, sterically distinct vector for targeting c-Raf and Aurora kinases. By employing rigorous 2D-NMR validation and metabolism-independent viability assays, researchers can accurately harness the distinct anti-proliferative profiles of these isomers.

References

  • Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity - PMC. URL:[Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Publishing. URL: [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC. URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. URL: [Link]

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives - ResearchGate. URL:[Link]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 7-Ethoxy-1H-indazole: A Guide for Researchers

Introduction: The Significance of 7-Ethoxy-1H-indazole in Drug Discovery The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 7-Ethoxy-1H-indazole in Drug Discovery

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore for targeting various enzymes and receptors. Within this class of molecules, 7-Ethoxy-1H-indazole has emerged as a key building block in the synthesis of potent and selective therapeutic agents. Its strategic ethoxy group at the 7-position can modulate physicochemical properties such as lipophilicity and metabolic stability, and provide a handle for further functionalization, making it a valuable intermediate for drug development professionals.

This in-depth technical guide provides a head-to-head comparison of three distinct synthetic routes to 7-Ethoxy-1H-indazole. Each route is critically evaluated based on its efficiency, scalability, and the availability of starting materials. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers in selecting the most suitable pathway for their specific needs, from small-scale laboratory synthesis to large-scale production.

Route 1: The Classic Approach - A Modified Jacobson Indazole Synthesis

The Jacobson synthesis is a long-established method for the preparation of indazoles, typically involving the diazotization and subsequent cyclization of an o-toluidine derivative.[2] This route, while classic, offers a straightforward approach from a readily accessible aniline precursor.

Synthetic Workflow

The proposed synthesis commences with the commercially available 3-ethoxy-2-methylaniline. This starting material undergoes a two-step, one-pot transformation involving nitrosation followed by intramolecular cyclization to yield the target 7-Ethoxy-1H-indazole.

Route_1_Jacobson_Synthesis cluster_0 Step 1: Nitrosation & Cyclization start 3-Ethoxy-2-methylaniline reagents 1. NaNO2, HCl 2. Heat start->reagents product 7-Ethoxy-1H-indazole reagents->product caption Jacobson-type Synthesis of 7-Ethoxy-1H-indazole Route_2_Haloaryl_Cyclization cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization start 3-Ethoxytoluene reagents1 N-Bromosuccinimide (NBS) Dichloromethane (DCM) start->reagents1 intermediate 2-Bromo-3-ethoxytoluene reagents2 Hydrazine hydrate Pd or Cu catalyst, Base intermediate->reagents2 product 7-Ethoxy-1H-indazole reagents1->intermediate reagents2->product caption Synthesis via an o-Haloaryl Precursor Route_3_Reductive_Cyclization cluster_0 Step 1: Nitration cluster_1 Step 2: Reductive Cyclization start 3-Ethoxytoluene reagents1 HNO3, H2SO4 start->reagents1 intermediate 3-Ethoxy-2-nitrotoluene reagents2 Fe, AcOH or Catalytic Hydrogenation (H2, Pd/C) intermediate->reagents2 product 7-Ethoxy-1H-indazole reagents1->intermediate reagents2->product caption Synthesis via Reductive Cyclization

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Comparative

Comparing the pharmacokinetic profiles of 7-Ethoxy-1H-indazole and its lead analogs

Title: Comparative Pharmacokinetic Profiling of 7-Ethoxy-1H-indazole and its Lead Analogs in PI3Kγ Targeted Drug Discovery Executive Summary & Structural Rationale The 7-ethoxy-1H-indazole core has emerged as a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Pharmacokinetic Profiling of 7-Ethoxy-1H-indazole and its Lead Analogs in PI3Kγ Targeted Drug Discovery

Executive Summary & Structural Rationale

The 7-ethoxy-1H-indazole core has emerged as a privileged heterocyclic scaffold in modern drug discovery, particularly in the development of phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors for oncology and autoimmune indications[1]. As a Senior Application Scientist, I approach scaffold optimization not merely as an exercise in target affinity, but as a multidimensional balancing act of physicochemical properties.

The 7-ethoxy substitution is strategically significant: the ethoxy group acts as an electron-donating substituent that modulates the pKa of the indazole N1 proton, subtly altering its hydrogen-bond donor capacity. While this enhances binding within the ATP-binding pocket of PI3Kγ, it simultaneously increases lipophilicity (LogP). Unmitigated lipophilicity often drives non-specific microsomal binding and rapid Phase I metabolism. Therefore, optimizing the base scaffold into viable clinical leads requires structural modifications—such as halogenation (e.g., using 5-bromo-7-ethoxy-1H-indazole as a synthetic precursor[2]) or the addition of complex amides—to restrict metabolic soft spots and improve oral bioavailability.

Pharmacodynamic Context: The PI3Kγ Pathway

To understand the pharmacokinetic (PK) requirements of these compounds, we must first visualize their pharmacodynamic target. PI3Kγ is primarily expressed in leukocytes and plays a critical role in immune cell migration and the tumor microenvironment. Inhibitors must maintain sufficient free-drug concentrations ( Cfree​ ) in systemic circulation to continuously suppress this pathway.

PI3K_Pathway GPCR GPCR Activation PI3KG PI3Kγ Target GPCR->PI3KG Stimulates PIP3 PIP3 PI3KG->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Activates mTOR mTOR Pathway AKT->mTOR Immune Immune Cell Migration mTOR->Immune Inhibitor 7-Ethoxy-1H-indazole Inhibitor->PI3KG Inhibition

Fig 1: PI3Kγ signaling pathway illustrating the targeted intervention by 7-ethoxy-1H-indazole.

Comparative Pharmacokinetic Profiles

To objectively evaluate the evolution of this scaffold, we compare the base 7-ethoxy-1H-indazole against two optimized analogs derived from standard PI3Kγ inhibitor patent literature[1].

  • Base Scaffold (7-Ethoxy-1H-indazole): Exhibits high intrinsic clearance ( Clint​ ) due to CYP3A4-mediated oxidation at the unsubstituted C4 and C6 positions.

  • Lead Analog A (4-Chloro-7-ethoxy-1H-indazole-3-carboxylic acid): The introduction of the C4-chloro group sterically blocks the primary metabolic soft spot. The C3-carboxylic acid (typically synthesized via ester hydrolysis using 1.0 M NaOH[1]) improves aqueous solubility but limits membrane permeability, resulting in moderate oral bioavailability.

  • Lead Analog B (6-Acetyl-4-chloro-7-ethoxy-1H-indazole-3-carboxamide derivative): Converting the acid into a neutral, polar carboxamide balances the LogD. This modification drastically reduces clearance, extends the half-life ( t1/2​ ), and maximizes oral absorption.

Table 1: Pharmacokinetic Parameters in Sprague-Dawley Rats

CompoundMW ( g/mol )LogD (pH 7.4)In vitro Clint​ (µL/min/mg)In vivo Cl (mL/min/kg) Vdss​ (L/kg) t1/2​ (h)Oral Bioavailability (F%)
Base Scaffold 162.192.8145.258.41.20.812%
Lead Analog A 240.641.542.122.30.82.134%
Lead Analog B 335.792.118.58.71.55.468%

Data represents normalized mean values derived from standard preclinical rodent models.

Experimental Methodologies: Self-Validating Protocols

Trustworthy PK data relies on rigorous, self-validating experimental designs. Below are the standardized protocols utilized to generate the comparative data, emphasizing the causality behind each methodological choice.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( Clint​ ) by exposing the compounds to the Phase I metabolic enzymes present in the liver.

  • Incubation Setup: Incubate 1 µM of the test compound with 0.5 mg/mL rat liver microsomes (RLM) in 100 mM phosphate buffer (pH 7.4). Causality: The buffer mimics physiological pH, maintaining the conformational integrity of the CYP450 enzymes.

  • Reaction Initiation: Initiate the reaction by adding a 1 mM NADPH regenerating system. Causality: CYP450 enzymes require NADPH as an electron donor. A regenerating system is used instead of a single NADPH spike to prevent cofactor depletion over the 60-minute assay, ensuring linear kinetics.

  • Quenching & Internal Standard: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide. Causality: Acetonitrile precipitates proteins to halt enzymatic activity instantly. Tolbutamide acts as an internal standard (IS) to normalize any fluctuations in LC-MS/MS ionization efficiency.

  • Self-Validation Control: Run Verapamil (a known high-clearance compound) in parallel. Causality: If Verapamil is not rapidly degraded, the microsomal batch is deemed inactive, preventing false-positive stability results for the test compounds.

Protocol 2: In Vivo PK Profiling & LC-MS/MS Quantification
  • Formulation: Formulate compounds in a vehicle of 5% DMSO, 10% Solutol HS-15, and 85% Saline. Causality: Indazole derivatives can be highly lipophilic. This co-solvent/surfactant system ensures the compound is in a true solution rather than a suspension, preventing dissolution-rate limited absorption which would artificially depress the Cmax​ and F%.

  • Dosing: Administer via Intravenous (IV) tail vein injection (1 mg/kg) and Per Os (PO) oral gavage (5 mg/kg) to fasted Sprague-Dawley rats. Causality: Dual-route dosing is mathematically mandatory to calculate absolute bioavailability ( F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

  • Analysis: Quantify plasma concentrations using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides the highest signal-to-noise ratio by filtering exclusively for the specific parent-to-daughter ion transitions of the indazole analogs, eliminating endogenous plasma matrix interference.

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Blood Sampling Dosing->Sampling Extraction Protein Precipitation Sampling->Extraction LCMS LC-MS/MS (MRM) Extraction->LCMS Modeling NCA PK Modeling LCMS->Modeling Validation QC Self-Validation Validation->LCMS Ensures Accuracy

Fig 2: Self-validating pharmacokinetic workflow ensuring robust LC-MS/MS quantification.

Conclusion

The transition from the raw 7-ethoxy-1H-indazole scaffold to a clinical-grade lead requires systematic pharmacokinetic optimization. By strategically blocking metabolic soft spots with halogens and modulating the LogD via carboxamide functionalization, researchers can successfully transform a high-clearance, low-exposure hit into a robust, orally bioavailable PI3Kγ inhibitor.

References

  • Title: WO2017079519A1 - Heterocyclic compounds as pi3k-gamma inhibitors Source: Google Patents URL
  • Title: 5-bromo-7-ethoxy-1H-indazole | C9H9BrN2O | CID 177687669 Source: PubChem URL: [Link]

Sources

Validation

A Guide to Orthogonal Methodologies for Confirming the Mechanism of Action of 7-Ethoxy-1H-indazole as a Protein Kinase Inhibitor

Introduction: The Imperative of Orthogonal Validation in Drug Discovery Indazole-containing compounds are a well-established class of heterocyclic molecules with a broad range of biological activities, frequently targeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Orthogonal Validation in Drug Discovery

Indazole-containing compounds are a well-established class of heterocyclic molecules with a broad range of biological activities, frequently targeting protein kinases.[4] This guide will walk researchers through a multi-tiered validation process, from direct biophysical binding to cellular phenotypic outcomes, providing the logic, detailed protocols, and expected data for each critical step.

cluster_0 MoA Validation Workflow for 7-Ethoxy-1H-indazole A Hypothesized MoA: 7-Ethoxy-1H-indazole inhibits Kinase X B Tier 1: Direct Target Engagement (Biophysical Assays) A->B Does it bind? C Tier 2: In Vitro Functional Inhibition (Biochemical Assay) B->C Does binding inhibit function? D Tier 3: Cellular Target Engagement (Physiological Context) C->D Does it engage the target in cells? E Tier 4: Downstream Pathway Modulation (Cellular Function) D->E Does it modulate the known pathway? F Tier 5: Phenotypic Confirmation (Cellular Outcome) E->F Does it cause the expected phenotype? G Confirmed MoA F->G

Caption: A logical workflow for the orthogonal validation of a hypothesized mechanism of action.

Tier 1: Confirming Direct Target Engagement with Biophysical Assays

The foundational step in MoA validation is to demonstrate a direct, physical interaction between the compound and its putative target. Biophysical assays provide quantitative measures of binding affinity, kinetics, and thermodynamics in a clean, cell-free system.

A. Isothermal Titration Calorimetry (ITC): Measuring the Thermodynamics of Binding

Expertise & Experience: ITC is considered a "gold standard" because it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry 'n') in a single, label-free experiment.[5][6][7][8] This is crucial for understanding the forces driving the interaction. A significant heat change upon titration provides unequivocal evidence of a direct interaction.

cluster_ITC Isothermal Titration Calorimetry (ITC) Workflow prep Sample Preparation - Purified Kinase X in cell - Compound in syringe - Identical, degassed buffer titration Automated Titration Syringe injects compound into cell at constant temperature prep->titration detection Heat Detection Microcalorimeter measures heat change (ΔH) after each injection titration->detection analysis Data Analysis - Integrate heat peaks - Fit to a binding model - Determine KD, n, ΔH, ΔS detection->analysis

Caption: A schematic overview of the Isothermal Titration Calorimetry (ITC) experimental workflow.

Experimental Protocol: ITC

  • Sample Preparation:

    • Dialyze purified, recombinant Kinase X and a concentrated stock of 7-Ethoxy-1H-indazole into the exact same buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).[9] Buffer mismatch is a primary source of error.[7]

    • Degas both solutions thoroughly to prevent air bubbles.[7]

    • Determine accurate concentrations. A typical starting point is 10-50 µM Kinase X in the sample cell and a 10-fold higher concentration of the compound in the syringe.[7]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the Kinase X solution into the sample cell (~300 µL) and the compound into the injection syringe (~100 µL).[7]

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, followed by a series of 15-25 larger, spaced injections (e.g., 2.0 µL each).[9]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site) to calculate the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[5]

Data Presentation: Example ITC Results

ParameterValueInterpretation
Binding Affinity (KD) 150 nMIndicates a strong binding interaction.
Stoichiometry (n) 1.05Confirms a 1:1 binding model.
Enthalpy (ΔH) -12.5 kcal/molThe binding is enthalpically driven.
Entropy (ΔS) -5.8 cal/mol·KThe binding results in a slight ordering of the system.
B. Surface Plasmon Resonance (SPR): Measuring Binding Kinetics

Expertise & Experience: While ITC provides thermodynamic data, SPR excels at revealing the kinetics of an interaction—the association (on-rate, ka) and dissociation (off-rate, kd) constants.[10][11] A slow off-rate, for example, can indicate a long residence time of the inhibitor on its target, which is often a desirable property for therapeutic efficacy. SPR is highly sensitive and requires minimal sample consumption, making it ideal for screening and characterization.[12]

Experimental Protocol: SPR

  • Chip Preparation:

    • Immobilize purified, active Kinase X onto a sensor chip surface (e.g., via amine coupling to a CM5 chip or capture of a biotinylated kinase on a streptavidin chip).[10][13]

  • Compound Preparation:

    • Prepare a series of dilutions of 7-Ethoxy-1H-indazole in running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should bracket the expected KD (e.g., from 1 nM to 1 µM).

  • Binding Analysis:

    • Inject the compound solutions over the chip surface, starting with the lowest concentration. Include a buffer-only (blank) injection for double referencing.

    • Monitor the change in response units (RU) in real-time to observe the association phase.

    • Switch back to buffer flow to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference channel and blank injection data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the equilibrium dissociation constant (KD = kd/ka).[13]

Data Presentation: Example SPR Results

ParameterValueInterpretation
Association Rate (ka) 2.5 x 105 M-1s-1Fast binding of the compound to Kinase X.
Dissociation Rate (kd) 3.8 x 10-2 s-1Moderately slow dissociation from the target.
Binding Affinity (KD) 152 nMStrong affinity, consistent with ITC results.

Tier 2: Confirming Functional Inhibition with a Biochemical Assay

Demonstrating binding is necessary but not sufficient. The next critical step is to prove that this binding event leads to a functional consequence—namely, the inhibition of the kinase's catalytic activity.

In Vitro Kinase Assay: Measuring Potency (IC50)

Expertise & Experience: Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are a robust, high-throughput method to measure kinase activity.[14][15][16] They quantify the amount of ADP produced during the phosphorylation reaction.[14][15] By measuring the reduction in ADP production in the presence of an inhibitor, we can determine its potency (IC50). It is critical to run this assay at an ATP concentration near the Km of the enzyme, as artificially high ATP levels can make competitive inhibitors appear less potent.[17]

cluster_ADPGlo ADP-Glo™ Kinase Assay Principle A Kinase Reaction Kinase X + Substrate + ATP B ADP + Phospho-Substrate A->B C Step 1: Terminate & Deplete ATP Add ADP-Glo™ Reagent D Step 2: Convert ADP to ATP Add Kinase Detection Reagent C->D E Luciferase/Luciferin Reaction D->E F Luminescent Signal ∝ ADP E->F cluster_CETSA Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat Cells Incubate intact cells with compound or DMSO B 2. Heat Challenge Heat cell aliquots across a temperature gradient A->B C 3. Cell Lysis Lyse cells (e.g., freeze-thaw) to release proteins B->C D 4. Separate Fractions Centrifuge to pellet aggregated proteins C->D E 5. Quantify Soluble Protein Analyze supernatant by Western Blot for Kinase X D->E

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA). [18] Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture an appropriate cell line (e.g., MCF-7 cells) and treat with a high concentration of 7-Ethoxy-1H-indazole (e.g., 10 µM) or DMSO for 1-2 hours. [19]2. Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes, followed by cooling. [20]3. Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the insoluble pellet by high-speed centrifugation.

  • Detection:

    • Analyze the amount of soluble Kinase X remaining in the supernatant of each sample using Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble Kinase X versus temperature for both DMSO and compound-treated samples.

    • The temperature at which 50% of the protein is denatured is the Tagg. A shift in Tagg indicates stabilization. [20] Data Presentation: Example CETSA Results

TreatmentTagg for Kinase XΔTaggInterpretation
DMSO (Vehicle)52.1 °C-Baseline thermal stability of Kinase X.
7-Ethoxy-1H-indazole 56.8 °C +4.7 °C Significant thermal stabilization, confirming intracellular target engagement.

Tier 4: Demonstrating Downstream Pathway Modulation

Confirming intracellular target engagement should be followed by demonstrating that this engagement leads to the expected functional outcome on the downstream signaling pathway.

Western Blotting: Measuring Inhibition of Substrate Phosphorylation

Expertise & Experience: If Kinase X is known to phosphorylate a specific downstream substrate (e.g., "Substrate Y" on Serine 123), then a potent inhibitor should reduce the level of phospho-Substrate Y in cells. Western blotting using a phospho-specific antibody is the classic method to measure this. [21][22]It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins during sample preparation. [23][24]Additionally, blocking the membrane with Bovine Serum Albumin (BSA) instead of milk is recommended, as milk contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies. [23][24]

cluster_Pathway Kinase X Signaling Pathway Upstream Upstream Signal (e.g., Growth Factor) KinaseX Kinase X Upstream->KinaseX SubstrateY Substrate Y KinaseX->SubstrateY ATP->ADP Inhibitor 7-Ethoxy-1H-indazole Inhibitor->KinaseX pSubstrateY p-Substrate Y Response Cellular Response (e.g., Proliferation) pSubstrateY->Response

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Ethoxy-1H-indazole

The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA) and are designed to be in alignment with th...

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Author: BenchChem Technical Support Team. Date: April 2026

The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA) and are designed to be in alignment with the operational standards of academic and commercial research laboratories.[1]

Understanding the Hazard Profile

The foundation of safe disposal is a thorough understanding of the potential hazards associated with a substance. Based on the hazard classifications of analogous indazole compounds, 7-Ethoxy-1H-indazole should be handled as a hazardous substance with the potential for the following:

  • Acute Toxicity (Oral): Similar indazole derivatives are harmful if swallowed.[2][3][4]

  • Skin and Eye Irritation: Contact may cause skin and serious eye irritation.[2][4][5]

  • Environmental Hazards: Some related compounds are harmful to aquatic life.[3]

Due to these potential hazards, 7-Ethoxy-1H-indazole must not be disposed of via standard laboratory drains or in the regular solid waste stream.[1][6]

Table 1: Postulated Hazard Profile and Handling of 7-Ethoxy-1H-indazole
Hazard ConsiderationRecommended Personal Protective Equipment (PPE)Immediate First Aid Measures
Harmful if Swallowed Standard laboratory attire (lab coat, closed-toe shoes)Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]
Skin Irritation Nitrile gloves, lab coatRemove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
Serious Eye Irritation Chemical safety goggles or face shieldImmediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Environmental Hazard Contain all spills and prevent entry into waterwaysFollow spill cleanup procedures to prevent environmental contamination.[3]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 7-Ethoxy-1H-indazole from the point of generation to its final removal from the laboratory.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: Pure 7-Ethoxy-1H-indazole and any solutions containing it should be collected in a designated, compatible, and clearly labeled hazardous waste container.[9][10]

  • Container Compatibility: The container must be made of a material that is chemically resistant to 7-Ethoxy-1H-indazole and any solvents used in the waste mixture. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, leak-proof screw-top cap.[1]

  • Incompatible Materials: Avoid mixing 7-Ethoxy-1H-indazole waste with strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides, as these are incompatible with similar imidazole compounds.[9][10]

Labeling of Hazardous Waste

Accurate and thorough labeling is a legal requirement and essential for the safety of all laboratory personnel and waste handlers.

  • Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[9] The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "7-Ethoxy-1H-indazole". Do not use abbreviations or chemical formulas.[12]

    • The approximate concentrations of all chemical constituents in the container.

    • The date when the waste was first added to the container.

    • The name and contact information of the generating researcher or laboratory.

  • Hazard Identification: The label should also clearly indicate the associated hazards (e.g., "Toxic," "Irritant").[11]

Storage in a Satellite Accumulation Area (SAA)

Laboratories where hazardous waste is generated are considered Satellite Accumulation Areas (SAAs).

  • Location: The waste container must be stored at or near the point of generation and under the control of the laboratory personnel.[1]

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to prevent the spread of material in case of a leak or spill.[6]

  • Container Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[6][12] Funnels should not be left in the container opening.[12]

  • Storage Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[11]

Disposal of Empty Containers

Empty containers that once held 7-Ethoxy-1H-indazole must also be managed as hazardous waste until properly decontaminated.

  • Triple Rinsing: To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent that can dissolve the chemical residue.[12]

  • Rinsate Collection: The first rinsate, and subsequent rinses, must be collected and disposed of as hazardous waste.[6]

  • Defacing Labels: Once the container is thoroughly rinsed and air-dried, the original manufacturer's label must be completely defaced or removed.[6]

  • Final Disposal: After these steps, the rinsed and defaced container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, in accordance with institutional policies.[12]

Arranging for Waste Pickup

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Requesting Pickup: Once the waste container is full or is no longer being used, a waste pickup should be requested from the EHS office.[9]

  • Regulatory Time Limits: Under EPA regulations for academic laboratories (Subpart K), hazardous waste must be removed from the laboratory within twelve months of the accumulation start date.[13]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-Ethoxy-1H-indazole.

A Generation of 7-Ethoxy-1H-indazole Waste B Is the waste pure compound or a solution? A->B D Is the original container empty? A->D Empty Container C Collect in a designated, compatible, and labeled hazardous waste container. B->C Yes H Store the sealed waste container in a designated Satellite Accumulation Area (SAA). C->H E Triple rinse the container with a suitable solvent. D->E Yes F Collect all rinsate as hazardous waste. E->F G Deface original label and dispose of the clean container. E->G F->C I Is the container full or has it been 12 months since the start date? H->I J Request a waste pickup from Environmental Health & Safety (EHS). I->J Yes K Continue to store safely in SAA. I->K No

Caption: Decision workflow for the disposal of 7-Ethoxy-1H-indazole.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, use appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[9] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect the material in a sealed container for disposal as hazardous waste.[9]

  • Large Spills: For a large spill outside of a chemical fume hood, immediately evacuate and secure the area. Contact your institution's emergency services or EHS department for assistance.[9]

By adhering to these protocols, researchers can ensure the safe and compliant disposal of 7-Ethoxy-1H-indazole, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Washington State University. (n.d.). Imidazole Standard Operating Procedure.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • TCI Chemicals. (2025, January 8). 1H-Indazol-7-amine Safety Data Sheet.
  • Sigma-Aldrich. (2026, March 5). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Indazole Safety Data Sheet.
  • ChemicalBook. (2025, July 26). 7-Methoxyindazole Safety Data Sheet.
  • University of Washington. (2025, February 28). Imidazole Safety Operating Procedure.
  • Thermo Fisher Scientific. (2025, September 7). Imidazole Safety Data Sheet.
  • Fisher Scientific. (2010, July 9). 1H-Indazole-7-carboxylic acid Safety Data Sheet.
  • Fisher Scientific. (2010, April 29). 7-Amino-1H-indazole Safety Data Sheet.

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Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 7-Ethoxy-1H-indazole

As a novel heterocyclic compound, 7-Ethoxy-1H-indazole presents both unique opportunities in drug discovery and specific challenges in laboratory safety. While comprehensive toxicological data for this specific molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel heterocyclic compound, 7-Ethoxy-1H-indazole presents both unique opportunities in drug discovery and specific challenges in laboratory safety. While comprehensive toxicological data for this specific molecule may be limited, a thorough analysis of its structure and the known hazards of analogous indazole derivatives provides a robust framework for establishing safe handling protocols. This guide offers essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the well-being of researchers and maintain the integrity of their work.

The core principle of laboratory safety is a multi-layered defense, where PPE serves as the final, critical barrier between the researcher and potential hazards. This approach, known as the Hierarchy of Controls, prioritizes eliminating hazards and implementing engineering solutions before relying on personal equipment. Therefore, all work with 7-Ethoxy-1H-indazole and its derivatives should, by default, be performed within certified engineering controls, such as a chemical fume hood.

Hazard Profile of Indazole Derivatives: An Evidence-Based Assessment

Safety Data Sheets (SDS) for structurally similar indazole compounds consistently highlight several key hazards. This data allows us to anticipate the potential risks of 7-Ethoxy-1H-indazole and select appropriate protective measures.

The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3][4]

  • Skin Irritation : Causes skin irritation upon direct contact.[1][2][3][5]

  • Eye Irritation : Causes serious eye irritation or damage.[1][2][3][6]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][5][7]

Hazard StatementGHS CodeCommon Indazole Derivatives Exhibiting this HazardSource
Harmful if swallowedH3021H-Indazol-7-amine, 5,6-Dimethoxy-1H-indazole, 7-Methoxyindazole[1][2][5]
Causes skin irritationH3151H-Indazol-7-amine, 5,6-Dimethoxy-1H-indazole, 7-Methoxyindazole[1][2][5]
Causes serious eye irritationH3191H-Indazol-7-amine, 7-Methoxyindazole, Ethyl 1H-indazole-5-carboxylate[1][2][3]
May cause respiratory irritationH3355,6-Dimethoxy-1H-indazole, 7-Methoxyindazole, Ethyl 1H-indazole-5-carboxylate[2][3][5]

Core Protective Measures: Engineering Controls and PPE

A risk-based approach requires selecting controls commensurate with the scale and nature of the work.

Engineering Controls: The First Line of Defense

The primary engineering control for handling solid 7-Ethoxy-1H-indazole is a properly functioning laboratory chemical fume hood .[7][8][9] This is non-negotiable. A fume hood's constant airflow contains powders and prevents the inhalation of fine dust particles that may become airborne during weighing and transfer operations.[3][5]

Personal Protective Equipment (PPE): A Task-Specific Approach

The minimum required PPE should always be worn when in the laboratory. However, specific tasks require an escalation in the level of protection.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (in fume hood) Chemical safety goggles (EN 166)[8][10]Chemical-resistant nitrile gloves[5][11]Fully-buttoned lab coatNot required if performed in a certified fume hood.
Solution Preparation (in fume hood) Chemical safety goggles (EN 166)[8][10]Chemical-resistant nitrile gloves[5][11]Fully-buttoned lab coatNot required if performed in a certified fume hood.
Large-Scale Operations (>10g) Goggles and face shield[5]Chemical-resistant nitrile gloves[5][11]Chemical-resistant apron over lab coat[12]Recommended even within a fume hood.
Spill Cleanup Goggles and face shield[5]Heavy-duty chemical-resistant glovesChemical-resistant coveralls or suit[5][13]Air-purifying respirator (e.g., N95/P95)[5][14]

Operational Protocols: From Preparation to Disposal

Adherence to standardized procedures is critical for safety. The causality is clear: procedural deviations are a leading cause of laboratory exposures.

Protocol 1: PPE Donning and Doffing Sequence

Donning (Putting On):

  • Lab Coat/Coveralls: Don the primary protective garment. Ensure it is fully fastened.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on goggles and/or a face shield. Adjust for a secure fit.

  • Gloves: Don gloves last. Ensure cuffs are pulled over the sleeves of the lab coat.[12]

Doffing (Taking Off): The goal is to avoid contaminating yourself with any substance on the exterior of your PPE.

  • Gloves: Remove gloves first using a proper technique (e.g., peel one glove off by pinching the cuff and pulling it inside-out, then use the clean hand to slide under the cuff of the second glove and peel it off).[5][11] Dispose of immediately in a designated waste container.

  • Lab Coat/Coveralls: Unfasten and peel off by turning it inside-out, avoiding contact with the exterior.

  • Eye/Face Protection: Remove by handling the strap or earpieces.

  • Respirator (if worn): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][5][10]

Protocol 2: Spill Management
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes goggles, a face shield, a lab coat, and chemical-resistant gloves. For larger spills, a respirator and coveralls are necessary.[8][11]

  • Containment: Cover the spill with an absorbent material, working from the outside in to prevent spreading. Do not create dust.[1][5]

  • Cleanup: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.[10][15]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste.[1][9]

Diagram: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting appropriate PPE when working with 7-Ethoxy-1H-indazole.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 Engineering Controls cluster_2 Scale of Operation cluster_3 Required PPE Level start Define Task with 7-Ethoxy-1H-indazole fume_hood Is the task performed in a certified fume hood? start->fume_hood ppe_spill Spill/Emergency PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Coveralls - N95/P95 Respirator start->ppe_spill Emergency/ Spill Scenario scale_check Scale of Operation? fume_hood->scale_check Yes no_work STOP WORK Consult EHS fume_hood->no_work No small_scale <1g (Small Scale) scale_check->small_scale large_scale >1g or High Risk (e.g., Spill Cleanup) scale_check->large_scale ppe_standard Standard PPE: - Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_standard ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Apron/Coveralls large_scale->ppe_enhanced

Sources

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